Product packaging for 4-(4-Nitrophenoxy)benzoic acid(Cat. No.:CAS No. 16309-45-8)

4-(4-Nitrophenoxy)benzoic acid

Cat. No.: B110311
CAS No.: 16309-45-8
M. Wt: 259.21 g/mol
InChI Key: XTVBFFGZCMYUJX-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)benzoic acid is a useful research compound. Its molecular formula is C13H9NO5 and its molecular weight is 259.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157675. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO5 B110311 4-(4-Nitrophenoxy)benzoic acid CAS No. 16309-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenoxy)benzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9NO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVBFFGZCMYUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303274
Record name 4-(4-Nitrophenoxy)benzoic acid
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Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16309-45-8
Record name 16309-45-8
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Record name 4-(4-Nitrophenoxy)benzoic acid
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Record name 4-(4-Nitrophenoxy)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of 4-(4-nitrophenoxy)benzoic acid. This valuable compound serves as a critical intermediate and building block in diverse fields, including the development of high-performance polymers, pharmaceuticals, and analytical reagents.[1][2] The primary synthetic route detailed herein is the Nucleophilic Aromatic Substitution (SNAr), a robust and efficient method for the formation of diaryl ethers. This document elucidates the underlying chemical principles, provides a meticulously detailed experimental procedure, and outlines the necessary analytical techniques for structural verification and purity assessment. It is designed to be an essential resource for researchers, chemists, and professionals in drug development and materials science.

Introduction and Strategic Importance

This compound is an aromatic carboxylic acid distinguished by a diaryl ether linkage and a nitro functional group. This specific arrangement of functional groups imparts a unique combination of reactivity and structural properties. The ether linkage provides a degree of conformational flexibility, while the nitro group acts as a potent electron-withdrawing group, influencing the molecule's electronic properties and reactivity.[2]

Its strategic importance is multifaceted:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1]

  • Polymer Chemistry: The molecule is a valuable monomer for producing specialty polymers, where it enhances thermal stability and mechanical properties.[1]

  • Analytical Chemistry: It is employed as a reagent in various analytical assays, often for the detection and quantification of other substances.[1]

The synthesis of this molecule is a foundational procedure for chemists working in these areas. The most reliable and scalable method for its preparation is the Nucleophilic Aromatic Substitution (SNAr) reaction, which will be the central focus of this guide.

The Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The formation of the diaryl ether bond in this compound is achieved via an SNAr reaction. This is not to be confused with SN1 or SN2 reactions common in aliphatic chemistry; SNAr proceeds via a distinct addition-elimination mechanism, which is particularly effective on electron-deficient aromatic rings.[3]

Pillars of the SNAr Mechanism:

  • Activation: The reaction requires an aromatic ring that has been "activated" towards nucleophilic attack. This is accomplished by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[3][4] This EWG polarizes the ring, making the carbon atom attached to the leaving group significantly electrophilic.

  • Nucleophilic Attack & Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile (in this case, the phenoxide generated from 4-hydroxybenzoic acid) on the electrophilic carbon atom bearing the leaving group (e.g., a halogen). This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro group, which provides substantial stabilization.[6]

  • Elimination and Aromaticity Restoration: In the final, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.[6]

An alternative, though often more demanding, route is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[7][8] While effective for many diaryl ethers, the classical Ullmann reaction typically requires high temperatures and stoichiometric copper, although modern ligand-accelerated variants have made conditions milder.[8][9][10] For the synthesis of this compound, the SNAr approach is generally more direct and avoids heavy metal catalysts.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-fluoronitrobenzene and 4-hydroxybenzoic acid. 4-Fluoronitrobenzene is chosen as the electrophile because fluorine's high electronegativity strongly activates the ring for the initial nucleophilic attack, making it the most reactive leaving group in SNAr reactions, contrary to SN1/SN2 trends.[11]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
4-Hydroxybenzoic acid138.126.91 g50.01.0
4-Fluoronitrobenzene141.107.06 g (5.26 mL)50.01.0
Potassium Carbonate (K₂CO₃), anhydrous138.2110.37 g75.01.5
Dimethylformamide (DMF)-100 mL--
Hydrochloric Acid (HCl), conc.-As needed (~10 mL)--
Deionized Water-~1 L--
Ethanol or Acetic Acid-For recrystallization--
Step-by-Step Synthesis Procedure
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add 4-hydroxybenzoic acid (6.91 g, 50.0 mmol), anhydrous potassium carbonate (10.37 g, 75.0 mmol), and dimethylformamide (100 mL).

    • Scientist's Insight: Anhydrous potassium carbonate is used as the base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the potassium 4-hydroxybenzoate salt in situ. This phenoxide is a much stronger nucleophile than the neutral phenol. A 1.5 molar excess of the base ensures complete deprotonation and drives the reaction forward.[5] DMF is an ideal polar aprotic solvent as it effectively solvates the potassium cation without interfering with the nucleophile.[8]

  • Initial Heating: Begin stirring the mixture and heat it to approximately 80 °C under a gentle flow of nitrogen. Maintain this temperature for 30 minutes to ensure complete formation of the phenoxide salt.

  • Addition of Electrophile: Add 4-fluoronitrobenzene (7.06 g, 50.0 mmol) to the reaction mixture dropwise via a syringe.

  • Reaction: Increase the temperature to 140-150 °C and allow the reaction to proceed under reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up - Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 800 mL of cold deionized water while stirring. A precipitate will form.

  • Work-up - Acidification: While continuing to stir the aqueous suspension, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2-3 (check with pH paper). This step protonates the carboxylate salt, precipitating the desired this compound as a solid.

    • Scientist's Insight: The initial product in the DMF solution is the potassium salt of the target molecule. Pouring it into water precipitates this salt. Subsequent acidification is a critical step to convert the water-soluble carboxylate into the less soluble carboxylic acid, causing it to precipitate out for collection.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (2 x 100 mL) to remove inorganic salts (KCl) and any residual DMF.

  • Drying: Dry the crude product in a vacuum oven at 80 °C overnight. A typical crude yield is in the range of 85-95%.

Caption: A streamlined workflow for the synthesis of this compound.

Purification and Characterization

Purification by Recrystallization

The crude product can be effectively purified by recrystallization to remove minor impurities and obtain a crystalline solid suitable for further use.[12][13]

  • Place the crude, dried solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol, or an ethanol/water mixture) until the solid just dissolves.[14][15]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

  • Appearance: Dark yellow needles or solid.[2]

  • Molecular Formula: C₁₃H₉NO₅[16][17]

  • Molecular Weight: 259.21 g/mol [16][17]

  • Melting Point: 237-243 °C

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

    • ~3300-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[18]

    • ~1700-1680 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch of the carboxylic acid.[18]

    • ~1520 cm⁻¹ and ~1340 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric N-O stretching of the nitro group, respectively.[19]

    • ~1250 cm⁻¹: A strong band from the asymmetric C-O-C stretch of the aryl ether linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the precise chemical structure. (Spectra run in DMSO-d₆)

    • ¹H NMR: The spectrum will show signals in the aromatic region (approx. 7.0-8.5 ppm). Due to the dissymmetry, four distinct doublets are expected, two for each aromatic ring. The protons on the nitro-substituted ring will generally be further downfield due to the strong electron-withdrawing effect of the -NO₂ group.[20][21] A very broad singlet far downfield (>12 ppm) will correspond to the carboxylic acid proton.

    • ¹³C NMR: The spectrum will show distinct signals for all 13 carbons. Key signals include the carboxyl carbon (~167 ppm) and the aromatic carbons, with those directly attached to oxygen or the nitro group having characteristic shifts.[20][22]

Safety and Handling

  • 4-Fluoronitrobenzene: This compound is toxic if inhaled, swallowed, or in contact with skin. It causes skin and serious eye irritation and is a suspected carcinogen.[23][24] Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[25]

  • 4-Hydroxybenzoic Acid: May cause respiratory irritation and serious eye damage. Avoid breathing dust.[26]

  • Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate & Hydrochloric Acid: Handle with care, as K₂CO₃ is an irritant and concentrated HCl is highly corrosive.

Always consult the relevant Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.[27]

References

Spectroscopic Characterization of 4-(4-Nitrophenoxy)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive spectroscopic characterization of 4-(4-Nitrophenoxy)benzoic acid, a molecule of significant interest in materials science and as an intermediate in pharmaceutical synthesis.[1] The unique arrangement of its aromatic rings connected by an ether linkage, along with the presence of both a carboxylic acid and a nitro group, gives rise to a distinct spectroscopic fingerprint. This document outlines the expected spectral data from proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The protocols for data acquisition and the rationale behind the interpretation of the spectral features are detailed to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's structural elucidation.

Molecular Structure and Key Features

This compound possesses a diaryl ether scaffold, which provides a degree of conformational flexibility.[2] The electron-withdrawing nature of the nitro group and the carboxylic acid function significantly influences the electronic environment of the aromatic protons and carbons, which is directly reflected in the spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is suitable for both ¹H and ¹³C NMR analysis due to the presence of the acidic proton.[3]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the deuterium lock signal of the solvent.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) are generally required to observe all carbon signals, including quaternary carbons.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The electron-withdrawing nitro group will deshield the protons on its adjacent ring, causing them to resonate at a higher chemical shift (further downfield).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCarboxylic acid (-COOH)
~8.3Doublet2HProtons ortho to the nitro group
~8.0Doublet2HProtons ortho to the carboxylic acid group
~7.2Doublet2HProtons meta to the nitro group
~7.1Doublet2HProtons meta to the carboxylic acid group

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The broad singlet at approximately 13.0 ppm is characteristic of a carboxylic acid proton. The aromatic region will display two pairs of doublets, each integrating to two protons, characteristic of a para-substituted benzene ring. The protons on the nitrophenoxy ring are expected to be more deshielded than those on the benzoic acid ring due to the strong electron-withdrawing effect of the nitro group.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons which are not observed in the ¹H NMR spectrum.

Chemical Shift (δ, ppm)Assignment
~167Carboxylic acid carbon (-COOH)
~163Quaternary carbon of the benzoic acid ring attached to the ether oxygen
~145Quaternary carbon of the nitrophenoxy ring attached to the nitro group
~142Quaternary carbon of the nitrophenoxy ring attached to the ether oxygen
~132Carbons ortho to the carboxylic acid group
~126Carbons meta to the nitro group
~120Quaternary carbon of the benzoic acid ring attached to the carboxylic acid group
~118Carbons ortho to the nitro group
~117Carbons meta to the carboxylic acid group

Note: These are predicted chemical shifts based on the analysis of similar compounds such as 4-nitrobenzoic acid and substituted benzoic acids.[4][5]

The downfield signal at around 167 ppm is characteristic of the carboxylic acid carbon. The quaternary carbons attached to electronegative atoms (oxygen and nitrogen) are also found at lower field. The remaining aromatic carbons will appear in the range of 117-132 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to obtain a fine, homogeneous powder. Press the powder into a thin, transparent pellet using a hydraulic press.[3]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the C-O of the ether, and the N-O of the nitro group.

Wavenumber (cm⁻¹)Vibrational Mode
3300-2500 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1520 and ~1350Asymmetric and symmetric N-O stretch (nitro group)
~1250C-O-C stretch (aryl ether)
~1600, ~1480C=C stretch (aromatic rings)

The broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretching of a carboxylic acid. The strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. The two strong absorptions at approximately 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group, respectively.[6][7] The presence of a strong band around 1250 cm⁻¹ is indicative of the aryl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule.

Mass Spectrometry Data and Interpretation

The expected molecular weight of this compound (C₁₃H₉NO₅) is 259.21 g/mol .[8] In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻.

m/zIon
258.04[M-H]⁻

Further fragmentation of the parent ion can provide additional structural information. Common fragmentation pathways for this molecule may include the loss of CO₂ (44 Da) from the carboxylate and cleavage of the ether bond.

G M [M-H]⁻ m/z = 258.04 M_minus_CO2 [M-H-CO₂]⁻ m/z = 214.05 M->M_minus_CO2 - CO₂ Nitrophenoxide [C₆H₄NO₃]⁻ m/z = 138.02 M->Nitrophenoxide Ether cleavage

Caption: Plausible fragmentation pathways for this compound in negative ion mode MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data provides a comprehensive and unambiguous characterization of this compound. The spectroscopic signatures detailed in this guide serve as a valuable reference for researchers in the synthesis, identification, and quality control of this important chemical compound. The interplay of the different functional groups results in a unique spectral fingerprint that can be reliably used for its structural confirmation.

References

An In-depth Technical Guide to 4-(4-Nitrophenoxy)benzoic Acid: Properties, Synthesis, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

4-(4-Nitrophenoxy)benzoic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Characterized by a rigid diaryl ether linkage, a terminal carboxylic acid, and a nitro group, this molecule offers a unique combination of reactivity and structural stability. The electron-withdrawing nature of the nitro group and the acidic proton of the carboxyl group provide two distinct handles for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.[1] This guide provides an in-depth exploration of its physicochemical properties, a detailed look into its synthesis and reactivity, and practical experimental protocols for its characterization, tailored for professionals in drug development and scientific research.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of this compound are fundamental to its application in synthesis and materials science. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

PropertyValueSource(s)
CAS Number 16309-45-8[1][2][3]
Molecular Formula C₁₃H₉NO₅[1][2]
Molecular Weight 259.21 g/mol [2][3][4]
Appearance Dark yellow needles/solid[1]
Melting Point 237-243 °C[1][5]
Boiling Point 429.3 °C at 760 mmHg (Predicted)[5][6]
Density 1.405 g/cm³ (Predicted)[5]
pKa 4.17 ± 0.10 (Predicted)[6]
Solubility Soluble in organic solvents, limited solubility in water.

Synthesis and Reactivity: A Molecule with Dual Functionality

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This reaction is a cornerstone of diaryl ether synthesis.[2][7] The core principle involves the copper-catalyzed coupling of an aryl halide with a phenol.[2][8]

The Ullmann Condensation: Forging the Diaryl Ether Bond

The causality behind this synthetic choice lies in its reliability and tolerance for various functional groups. In this case, the reaction proceeds between an activated aryl halide, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, and the potassium salt of 4-hydroxybenzoic acid. The electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic attack by the phenoxide, facilitating the displacement of the halide.

Ullmann_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 4-Halonitrobenzene Product This compound Reactant1->Product Ullmann Condensation Reactant2 4-Hydroxybenzoic Acid Intermediate Potassium 4-hydroxybenzoate (Phenoxide) Reactant2->Intermediate Deprotonation Base Base (e.g., K₂CO₃) Catalyst Cu Catalyst (e.g., CuBr) Solvent High-boiling polar aprotic solvent (e.g., DMF, NMP) Intermediate->Product Ullmann Condensation

Caption: Synthetic workflow for this compound via Ullmann condensation.

Key Reactive Sites and Their Synthetic Utility

The true value of this compound as a synthetic intermediate is derived from its two primary functional groups:

  • The Nitro Group: This group is a versatile precursor to an amino group. The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals.[9] This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Sn/HCl, Fe/HCl).[10][11][12] The resulting amino group can then participate in a wide array of reactions, such as amide bond formation, diazotization, and reductive amination.

  • The Carboxylic Acid Group: This functional group is readily converted into other functionalities, most notably amides, through coupling reactions with amines.[13][14] Common coupling reagents include carbodiimides (like EDC) or phosphonium salts (like BOP reagent).[15][16] This reactivity is central to its use in constructing the backbones of many biologically active molecules.

Reactivity cluster_nitro Nitro Group Chemistry cluster_acid Carboxylic Acid Chemistry Start This compound Nitro_Reduction Reduction (e.g., H₂, Pd/C or Fe/HCl) Start->Nitro_Reduction Amide_Coupling Amide Coupling (Amine, Coupling Agent) Start->Amide_Coupling Amine_Product 4-(4-Aminophenoxy)benzoic acid Nitro_Reduction->Amine_Product Amide_Product Amide Derivatives Amide_Coupling->Amide_Product

Caption: Key reaction pathways for this compound.

Experimental Protocols: A Practical Guide to Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques is employed. The following protocols are designed to be self-validating, providing reliable and reproducible results.

Protocol 1: Synthesis via Ullmann Condensation

This protocol is a representative procedure for the synthesis of this compound.

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (2 equivalents) to a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 4-hydroxybenzoic acid.

  • Addition of Aryl Halide and Catalyst: Add 4-fluoronitrobenzene (1 equivalent) and copper(I) bromide (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Acidify the aqueous solution with 1M HCl until the pH is approximately 2-3, which will precipitate the product.

  • Purification: Collect the crude product by vacuum filtration and wash with water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield pure this compound as yellow needles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of aromatic carboxylic acids.[5][17]

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 60:40 Water:Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol outlines the steps for preparing a sample for NMR analysis.[1][3][18][19]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (15-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The expected ¹H NMR spectrum would show signals in the aromatic region (approx. 7.0-8.5 ppm). The two aromatic rings will exhibit characteristic splitting patterns (likely doublets or doublets of doublets). The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon and the aromatic carbons.

Predicted Spectral Characteristics
  • Infrared (IR) Spectroscopy: Key absorbances are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-O-C stretch of the diaryl ether (~1240 cm⁻¹), and the symmetric and asymmetric stretches of the NO₂ group (~1520 and ~1340 cm⁻¹ respectively).[20]

  • Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 259 or 260, respectively.

Applications in Drug Development and Beyond

This compound is primarily utilized as a scaffold or intermediate in the synthesis of more complex molecules.[1]

  • Pharmaceutical Development: Its derivatives are investigated for various therapeutic applications. The reduction of the nitro group to an amine, followed by further functionalization, is a common strategy in the development of novel drug candidates. The diaryl ether motif is a structural component in a number of biologically active compounds.

  • Polymer Chemistry: The bifunctional nature of this molecule allows it to be used as a monomer in the synthesis of specialty polymers, such as polyamides and polyesters, imparting properties like thermal stability.[1]

  • Analytical Chemistry: It can serve as a reagent in various chemical assays.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with the distinct reactivity of its nitro and carboxylic acid functionalities, provide a robust platform for synthetic innovation. For the research scientist and drug development professional, a thorough understanding of its synthesis, reactivity, and characterization is paramount to unlocking its full potential in the creation of novel pharmaceuticals, advanced materials, and other high-value chemical entities.

References

4-(4-Nitrophenoxy)benzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Nitrophenoxy)benzoic Acid: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic carboxylic acid that serves as a pivotal building block in various domains of chemical synthesis. Characterized by a diaryl ether linkage, a terminal carboxylic acid group, and a nitro moiety, this compound exhibits a unique reactivity profile that makes it a valuable intermediate in the development of pharmaceuticals, advanced polymers, and specialized dyes.[1][2] Its structure allows for multiple chemical transformations, making it a versatile tool for researchers and drug development professionals. This guide provides an in-depth exploration of its synthesis, core properties, and key applications, grounded in established chemical principles and methodologies.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 16309-45-8[3]
Molecular Formula C₁₃H₉NO₅[3]
Molecular Weight 259.21 g/mol [3]
Appearance Dark yellow to light brown crystalline powder or needles[1]
Melting Point 237-243 °C[1]
Solubility Soluble in many organic solvents; limited solubility in water[2]
IUPAC Name This compound[4]

Synthesis and Mechanistic Insights

The synthesis of this compound predominantly relies on the formation of the central diaryl ether bond. The most established and industrially relevant method for this transformation is the Ullmann Condensation .[5][6] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

The causality behind this choice of reaction lies in its robustness and tolerance for a variety of functional groups. In the context of this compound, the synthesis typically involves the reaction of a salt of 4-nitrophenol with a 4-halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-bromobenzoic acid) in the presence of a copper catalyst. The electron-withdrawing nature of the nitro group on the phenoxide enhances its nucleophilicity, while the halogen on the benzoic acid acts as a leaving group.

A general workflow for the synthesis is depicted below:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product r1 4-Halobenzoic Acid p1 Ullmann Condensation r1->p1 r2 4-Nitrophenol r2->p1 r3 Base (e.g., K₂CO₃) r3->p1 cat Copper(I) Salt (e.g., CuI, CuBr) cat->p1 cond High-Temperature Solvent (e.g., DMF, Pyridine) cond->p1 prod This compound p1->prod

Caption: Synthetic workflow for this compound via Ullmann Condensation.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable scaffold in several high-value applications.

Pharmaceutical Intermediates

This compound is a key starting material in the synthesis of various pharmaceuticals.[1] The carboxylic acid and nitro groups provide versatile handles for further chemical modification. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. This subsequent derivatization is a common strategy in the development of novel anti-inflammatory and analgesic drugs.[1]

Polymer Chemistry

In the field of materials science, this compound serves as a monomer for the production of specialty polymers, such as poly(ether-imide)s and other high-performance plastics.[1] The rigid aromatic backbone and the polar nitro group contribute to polymers with enhanced thermal stability, mechanical strength, and specific optical properties.[1] These polymers are often used in applications demanding high-temperature resistance and durability.

Biochemical Research and Analytical Chemistry

The compound is also employed in biochemical studies, including those focused on enzyme inhibition and receptor binding, to probe biological pathways.[1] In analytical chemistry, it can act as a reagent for the detection and quantification of other substances.[1]

Experimental Protocol: Synthesis via Ullmann-Type Condensation

The following protocol provides a detailed, self-validating methodology for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize this compound from 4-chlorobenzoic acid and 4-nitrophenol.

Materials:

  • 4-Chlorobenzoic acid

  • 4-Nitrophenol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram:

G A 1. Combine Reactants (4-Chlorobenzoic acid, 4-Nitrophenol, K₂CO₃, CuI) in DMF B 2. Heat Reaction Mixture (e.g., 140-150 °C) under N₂ atmosphere A->B C 3. Monitor Reaction (e.g., by TLC) until completion B->C D 4. Cool and Quench Pour into acidic water (dilute HCl) C->D E 5. Extract Product with Ethyl Acetate D->E F 6. Wash Organic Layer with water and brine E->F G 7. Dry and Concentrate Dry with MgSO₄, evaporate solvent F->G H 8. Purify Product (e.g., by recrystallization) G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, combine 4-chlorobenzoic acid (1.0 eq), 4-nitrophenol (1.1 eq), and anhydrous potassium carbonate (2.5 eq). The use of excess 4-nitrophenol and base ensures the complete consumption of the limiting reagent, 4-chlorobenzoic acid.

  • Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 eq) to the flask. The copper catalyst is essential for facilitating the carbon-oxygen bond formation.[5] Subsequently, add anhydrous DMF to the flask to dissolve the reactants.

  • Reaction Execution: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere. The inert atmosphere prevents oxidation of the copper catalyst and other side reactions. Maintain this temperature with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing an excess of cold, dilute hydrochloric acid. This step neutralizes the excess base and protonates the carboxylate group, causing the product to precipitate.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash them sequentially with deionized water and brine. This removes any remaining inorganic salts and DMF.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and may cause an allergic skin reaction.[4] It is also considered very toxic to aquatic life.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

References

An In-depth Technical Guide to the Solubility of 4-(4-Nitrophenoxy)benzoic acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-nitrophenoxy)benzoic acid. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound. In the absence of extensive published quantitative solubility data for this compound, this guide offers a robust framework for predicting its solubility based on its molecular structure and the properties of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining solubility via the equilibrium shake-flask method is provided, empowering researchers to generate precise and reliable data. This guide also includes comparative solubility data for structurally analogous compounds, namely benzoic acid and 4-nitrobenzoic acid, to provide a practical reference point for solvent selection and experimental design.

Introduction to this compound

This compound (CAS No: 16309-45-8) is an organic compound with a molecular formula of C13H9NO5 and a molecular weight of 259.21 g/mol .[1][2] Its structure features a benzoic acid moiety linked to a 4-nitrophenoxy group via an ether linkage. This compound is of interest in various fields, including pharmaceutical development and materials science, where it can serve as a versatile intermediate in the synthesis of more complex molecules.[3] The presence of both a carboxylic acid group and a nitro group, along with two aromatic rings, imparts a unique combination of polarity and structural rigidity that significantly influences its physicochemical properties, most notably its solubility.

Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility is a critical determinant of a compound's bioavailability and formulation feasibility. For synthetic chemists, knowledge of solubility is essential for reaction solvent selection, purification strategies such as crystallization, and product isolation. This guide aims to equip researchers with the foundational knowledge and practical tools to effectively address the solubility of this compound in their work.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The overall polarity of an organic molecule is a composite of its polar and non-polar regions.[4]

The molecular structure of this compound contains several key functional groups that dictate its solubility behavior:

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature generally enhances solubility in polar, protic solvents like alcohols.[5]

  • Nitro Group (-NO2): The nitro group is also polar and can participate in dipole-dipole interactions, contributing to solubility in polar solvents.

  • Ether Linkage (-O-): The ether group is moderately polar.

  • Two Phenyl Rings: These aromatic rings are non-polar and hydrophobic, which will favor solubility in non-polar or moderately polar solvents.

The interplay of these functional groups results in a molecule with a significant degree of polarity. Therefore, it is anticipated that this compound will exhibit greater solubility in polar organic solvents compared to non-polar ones. It is described as being soluble in organic solvents but having limited solubility in water.[3]

Factors Influencing Solubility:

  • Solvent Polarity: Polar solvents such as alcohols (methanol, ethanol), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are expected to be effective solvents for this compound due to their ability to form hydrogen bonds and engage in dipole-dipole interactions. Less polar solvents like toluene and hexanes are expected to be poor solvents.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

  • pH: The carboxylic acid group is acidic and can be deprotonated in basic solutions to form a carboxylate salt. This ionic form is significantly more polar and will exhibit much higher aqueous solubility.[5]

Comparative Solubility Data of Structurally Similar Compounds

SolventBenzoic Acid Solubility (mol/L) at 298.15 K4-Nitrobenzoic Acid Solubility (g/100mL)
Water0.0280.042 (in 100 mL water)
Methanol4.888.33 (in 12 mL methanol)
Ethanol4.290.91 (in 110 mL alcohol)
Acetone5.565.0 (in 20 mL acetone)
Chloroform1.830.67 (in 150 mL chloroform)
Toluene1.09Slightly Soluble
Diethyl Ether-2.22 (in 45 mL ether)
Benzene-Slightly Soluble
Carbon Disulfide-Slightly Soluble
Petroleum Ether-Insoluble

Data for benzoic acid adapted from various sources. Data for 4-nitrobenzoic acid from PubChem.[6]

Analysis of Comparative Data:

The data for benzoic acid and 4-nitrobenzoic acid align with the theoretical principles discussed. Both compounds show significantly higher solubility in polar organic solvents like methanol, ethanol, and acetone compared to water and non-polar solvents. The presence of the nitro group in 4-nitrobenzoic acid appears to slightly decrease its solubility in alcohols compared to benzoic acid, which could be due to a combination of factors including crystal lattice energy and specific solute-solvent interactions. Based on this, it is reasonable to predict that this compound will follow a similar trend, exhibiting good solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Step-by-Step Protocol:

  • Preparation:

    • Add an excess of this compound to a series of vials or flasks, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

    • Seal the containers tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed containers in a constant temperature shaker bath (e.g., at 25 °C or 37 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

  • Sample Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

    • Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Workflow for the Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Preparation cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Add excess this compound to solvent in a sealed vial equil1 Agitate at constant temperature (e.g., 24-72 hours) prep1->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis1 Dilute filtered sample sample3->analysis1 analysis2 Quantify concentration by HPLC-UV analysis1->analysis2 calc1 Calculate solubility (mg/mL or mol/L) analysis2->calc1

Caption: Workflow for determining solubility using the shake-flask method.

Practical Implications for Researchers

The solubility data, whether predicted or experimentally determined, has significant practical implications:

  • For Synthetic Chemists: The choice of solvent is crucial for achieving optimal reaction rates and yields. A solvent in which the reactants are soluble is generally preferred. Furthermore, solubility data is vital for designing effective purification strategies, such as recrystallization, where the compound should be highly soluble in the solvent at elevated temperatures and poorly soluble at lower temperatures.

  • For Pharmaceutical Scientists: In drug development, poor aqueous solubility is a major hurdle for oral drug delivery. Understanding the solubility in various organic solvents can aid in the development of different formulation strategies, such as amorphous solid dispersions or lipid-based formulations, to enhance bioavailability. It is also a key parameter in the Biopharmaceutics Classification System (BCS).

  • For Analytical Chemists: Knowledge of solubility is essential for preparing stock solutions and standards for various analytical assays. It also informs the choice of mobile phase in chromatographic separations.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is harmful if swallowed and may cause an allergic skin reaction. It is also very toxic to aquatic life.[1] Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, a thorough understanding of its molecular structure and the principles of solubility allows for reasoned predictions of its behavior. It is anticipated to be most soluble in polar organic solvents. For applications requiring precise solubility values, the shake-flask method provides a reliable and robust experimental approach. The comparative data for benzoic acid and 4-nitrobenzoic acid, along with the detailed experimental protocol provided in this guide, offer a solid foundation for researchers to effectively work with this compound and to generate the specific solubility data required for their research and development activities.

References

An In-depth Technical Guide to 4-(4-Nitrophenoxy)benzoic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Nitrophenoxy)benzoic acid is a notable organic compound characterized by a diaryl ether linkage, connecting a benzoic acid moiety with a nitrophenyl group.[1] This structural arrangement, featuring both an electron-donating ether oxygen and a potent electron-withdrawing nitro group, imparts a unique reactivity profile that makes it a valuable intermediate in various fields of chemical synthesis.[1] Its applications span from the development of advanced polymers and dyes to its use as a foundational scaffold in the synthesis of potentially therapeutic agents.[2] This guide provides a comprehensive overview of this compound, delving into its historical synthetic context, detailed modern preparation protocols, thorough characterization, and a discussion of its current and potential applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application and handling. The compound typically presents as dark yellow needles, a coloration attributable to the presence of the nitroaromatic chromophore.[3] Key physicochemical data are summarized in the table below.

PropertyValueSource(s)
CAS Number 16309-45-8[4][5]
Molecular Formula C₁₃H₉NO₅[4][5]
Molecular Weight 259.22 g/mol [3]
Melting Point 237-243 °C[3][6]
Appearance Dark yellow needles[3]
Solubility Soluble in organic solvents; limited solubility in water.[1]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and nitrophenyl rings. The protons ortho to the nitro group would be the most deshielded, appearing at a higher chemical shift. The protons on the benzoic acid ring would also exhibit characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR would display signals for all 13 carbon atoms, with the carbons attached to the electron-withdrawing nitro and carboxylic acid groups appearing at lower field.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, characteristic C-O-C stretching for the ether linkage, and strong symmetric and asymmetric N-O stretching for the nitro group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Discovery and Historical Synthesis

The Ullmann condensation , first reported by Fritz Ullmann in 1905, revolutionized the synthesis of diaryl ethers. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. Given the prevalence of this method for creating such linkages, it is highly probable that early syntheses of this compound were achieved via an Ullmann-type reaction between a salt of 4-hydroxybenzoic acid and a 4-halonitrobenzene, or vice versa.

Nucleophilic Aromatic Substitution (SNAr) provides another viable and historically significant pathway. The powerful electron-withdrawing nature of the nitro group in 4-halonitrobenzenes makes the aromatic ring susceptible to attack by nucleophiles. In this context, the phenoxide of 4-hydroxybenzoic acid could act as the nucleophile, displacing the halide from the nitrophenyl ring.

Modern Synthetic Methodologies

Modern synthetic approaches to this compound have refined the classical methods, focusing on improved yields, milder reaction conditions, and greater substrate scope. The two primary strategies remain the Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation

The copper-catalyzed Ullmann condensation is a robust method for the formation of the diaryl ether bond in this compound. The general reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

Ullmann_Condensation Reactant1 4-Halonitrobenzene Reaction Mixture Reaction Mixture Reactant1->Reaction Mixture Reactant2 4-Hydroxybenzoic acid Reactant2->Reaction Mixture Catalyst Cu(I) Catalyst Catalyst->Reaction Mixture Base Base (e.g., K₂CO₃) Base->Reaction Mixture Product This compound Reaction Mixture->Product Heat, Solvent (e.g., DMF)

Caption: General workflow for the Ullmann condensation synthesis.

Detailed Experimental Protocol (Representative):

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloronitrobenzene (1.0 eq), 4-hydroxybenzoic acid (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), via syringe.

  • Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an excess of water.

  • Acidification and Precipitation: Acidify the aqueous mixture to a pH of approximately 2-3 with the dropwise addition of concentrated hydrochloric acid. This will precipitate the crude this compound.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is an equally effective, and often preferred, method due to the strong activation provided by the nitro group. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

SNAr_Reaction Reactant1 4-Fluoronitrobenzene Reaction Mixture Reaction Mixture Reactant1->Reaction Mixture Reactant2 4-Hydroxybenzoic acid Reactant2->Reaction Mixture Base Base (e.g., K₂CO₃) Base->Reaction Mixture Product This compound Reaction Mixture->Product Heat, Solvent (e.g., DMSO)

Caption: General workflow for the Nucleophilic Aromatic Substitution (SNAr) synthesis.

Detailed Experimental Protocol (Representative):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxybenzoic acid (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMSO.

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the potassium salt of 4-hydroxybenzoic acid.

  • Addition of the Aryl Halide: Add 4-fluoronitrobenzene (1.05 eq) to the reaction mixture. 4-Fluoronitrobenzene is often preferred over other 4-halonitrobenzenes due to the high electronegativity of fluorine, which enhances the rate of nucleophilic attack.

  • Reaction: Heat the mixture to 120-140 °C and maintain with stirring for 8-16 hours, monitoring the reaction by TLC.

  • Workup and Isolation: The workup procedure is similar to that of the Ullmann condensation. Cool the reaction mixture, precipitate the product by adding it to acidic water, and collect the solid by filtration.

  • Purification: Wash the crude product with water and purify by recrystallization.

Biological Activity and Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[2][3] While there is a limited amount of publicly available data on the specific biological activity of this compound itself, its utility is inferred from the known bioactivities of related benzoic acid derivatives.

Derivatives of benzoic acid are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[7][8] For instance, various substituted benzoic acids have been investigated as inhibitors of the enzyme tyrosinase, which is involved in melanin production, making them of interest in the treatment of hyperpigmentation disorders.[9][10]

The structural motifs within this compound—the diaryl ether linkage and the nitroaromatic system—are present in numerous pharmacologically active compounds. The diaryl ether core provides a semi-flexible scaffold that is often found in molecules designed to interact with protein binding sites. The nitro group, while sometimes associated with toxicity, can also be a key pharmacophore or a precursor to an amino group, which can then be further functionalized to modulate the biological activity of the molecule.

In the context of drug discovery, this compound is primarily employed as an intermediate for the synthesis of novel compounds, particularly in the development of anti-inflammatory and analgesic drugs.[2][3] Researchers utilize its reactive handles—the carboxylic acid and the potential for reduction of the nitro group—to generate libraries of derivatives for screening against various biological targets.[2] The rationale is that by combining the known pharmacophoric elements of benzoic acid with a diaryl ether scaffold, novel compounds with unique and potentially enhanced biological profiles can be discovered.

It is important to note that while the potential is evident, further specific studies on this compound and its direct derivatives are required to fully elucidate their therapeutic potential and any specific signaling pathways they may modulate.

Other Industrial Applications

Beyond its role in pharmaceutical research, this compound is utilized in materials science. Its rigid, aromatic structure contributes to the thermal stability and mechanical strength of polymers when it is incorporated as a monomer.[2] It also serves as an intermediate in the synthesis of specialty dyes, where the chromophoric nitro group and the ability to form derivatives through the carboxylic acid are advantageous.[3] Furthermore, it finds application in the formulation of coatings and adhesives, contributing to improved adhesion and resistance to environmental factors.[2]

Conclusion

This compound is a versatile and synthetically valuable molecule. Its historical roots in the foundational principles of organic synthesis, particularly the Ullmann condensation and nucleophilic aromatic substitution, have paved the way for its modern applications. While a comprehensive understanding of its own biological activity is still emerging, its role as a key intermediate in the development of pharmaceuticals, high-performance polymers, and other advanced materials is well-established. This guide has provided a detailed overview of its synthesis and properties, highlighting its significance for researchers and scientists in both academia and industry. Further investigation into the specific biological targets of this compound and its simple derivatives could open new avenues for therapeutic intervention.

References

Unlocking Therapeutic Potential: A Technical Guide to Emerging Research Areas for 4-(4-Nitrophenoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The scaffold of 4-(4-nitrophenoxy)benzoic acid presents a compelling, yet underexplored, foundation for the discovery of novel therapeutic agents. This technical guide synthesizes current understanding and provides a forward-looking perspective on promising research avenues for its derivatives. By leveraging established bioisosteric principles and the known pharmacological activities of structurally related compounds, we delineate potential applications in oncology, infectious diseases, and virology. This document serves as a practical roadmap, offering detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of novel amide and ester derivatives of this compound. It is designed to empower researchers to explore this nascent field and unlock the therapeutic potential held within this versatile chemical architecture.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a versatile organic building block, notable for its diaryl ether linkage which imparts a unique combination of rigidity and conformational flexibility.[1] While it has been utilized as an intermediate in the synthesis of pharmaceuticals and polymers, the systematic exploration of its derivatives as bioactive molecules remains a largely untapped area of research.[1] The core structure possesses several features that make it an attractive starting point for medicinal chemistry campaigns:

  • Two Aromatic Rings: These provide a scaffold for establishing crucial interactions with biological targets, such as pi-stacking and hydrophobic interactions.

  • Ether Linkage: This bond introduces a degree of flexibility, allowing the molecule to adopt optimal conformations for binding to enzyme active sites or receptor pockets.

  • Reactive Carboxylic Acid Handle: The carboxylic acid group is an ideal point for chemical modification, readily enabling the synthesis of a diverse library of derivatives, such as amides and esters, to modulate physicochemical properties and biological activity.

  • Nitro Group: The electron-withdrawing nitro group can play a significant role in molecular interactions and can also be a site for further chemical modification, for instance, reduction to an amino group, which can then be further derivatized.

The exploration of derivatives of structurally similar compounds has yielded promising results in various therapeutic areas. For instance, benzamide derivatives have been extensively investigated as anticancer agents, demonstrating mechanisms that involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[2] Furthermore, a recent study on 4-(2-nitrophenoxy)benzamide derivatives, close structural isomers of the derivatives proposed herein, has revealed their potential as antiviral agents.[3] Similarly, various benzoic acid derivatives have demonstrated a broad spectrum of antimicrobial activity.[4][5] These precedents strongly suggest that derivatives of this compound are prime candidates for investigation as novel therapeutic agents.

This guide will focus on three key potential research areas:

  • Anticancer Drug Discovery

  • Antimicrobial Agent Development

  • Antiviral Research

For each area, we will provide the scientific rationale and a detailed, actionable workflow for researchers to synthesize and evaluate novel derivatives.

Potential Research Area 1: Anticancer Drug Discovery

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry. The structural motifs present in this compound are found in numerous compounds with demonstrated anticancer activity.

Scientific Rationale and Causality

The rationale for exploring 4-(4-nitrophenoxy)benzamide derivatives as anticancer agents is built upon the established activity of related compounds. Studies on 4-substituted-3-nitrobenzamide derivatives have shown potent inhibitory activity against various cancer cell lines, including HCT-116 (colon cancer), MDA-MB435 (melanoma), and HL-60 (leukemia).[6] The mechanism of action for many benzamide-based anticancer agents involves the induction of apoptosis, often mediated by an increase in intracellular reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[2] The diaryl ether structure can also contribute to interactions with various biological targets. Therefore, it is hypothesized that novel 4-(4-nitrophenoxy)benzamide derivatives could exhibit potent cytotoxic effects against cancer cells through similar mechanisms.

Experimental Workflow: Synthesis and Evaluation of Anticancer Activity

The following workflow outlines the key steps for a research program focused on the anticancer potential of 4-(4-nitrophenoxy)benzamide derivatives.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies start This compound activate Activate Carboxylic Acid (e.g., with EDC/HOBt) start->activate couple Amide Coupling (with diverse primary/secondary amines) activate->couple purify Purification (Column Chromatography) couple->purify characterize Characterization (NMR, MS, IR) purify->characterize mtt MTT Assay (Cytotoxicity Screening) characterize->mtt ic50 Determine IC50 Values mtt->ic50 selectivity Selectivity Testing (against non-cancerous cell lines) ic50->selectivity apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) selectivity->apoptosis ros ROS Measurement apoptosis->ros mitochondria Mitochondrial Membrane Potential Assay ros->mitochondria

Figure 1: Workflow for anticancer drug discovery with 4-(4-nitrophenoxy)benzamide derivatives.
Detailed Experimental Protocol: Synthesis of a Novel 4-(4-Nitrophenoxy)benzamide Derivative

This protocol describes a general method for the synthesis of an amide derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (3 times), saturated aqueous NaHCO₃ solution (2 times), and brine (1 time).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized derivative in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Research Area 2: Antimicrobial Agent Development

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Benzoic acid and its derivatives have long been known for their antimicrobial properties.[5]

Scientific Rationale and Causality

The antimicrobial activity of benzoic acid derivatives is often attributed to their ability to disrupt the cell membrane, inhibit essential enzymes, or interfere with cellular metabolism.[7] The lipophilicity of the molecule is a key factor in its ability to penetrate the bacterial cell wall. By synthesizing a library of ester and amide derivatives of this compound with varying alkyl and aryl substituents, it is possible to modulate the lipophilicity and electronic properties of the molecules, potentially leading to enhanced antimicrobial activity against a range of pathogenic bacteria and fungi.

Experimental Workflow: Synthesis and Evaluation of Antimicrobial Activity

The workflow for antimicrobial drug discovery follows a logical progression from synthesis to broad-spectrum screening and determination of potency.

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening start This compound ester_amide Synthesis of Esters and Amides start->ester_amide purify Purification ester_amide->purify characterize Characterization (NMR, MS, IR) purify->characterize initial_screen Initial Screening (e.g., Disk Diffusion) characterize->initial_screen mic_det Broth Microdilution Assay (Determine MIC) initial_screen->mic_det mbc_det Determine MBC mic_det->mbc_det

Figure 2: Workflow for antimicrobial agent development.
Detailed Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Synthesized compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plate.

  • Inoculation:

    • Inoculate each well containing the diluted compound with the prepared microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

Potential Research Area 3: Antiviral Research

The structural similarity of 4-(4-nitrophenoxy)benzamide derivatives to known antiviral compounds makes this an exciting area for exploration.

Scientific Rationale and Causality

A recent study highlighted the antiviral potential of 4-(2-nitrophenoxy)benzamide derivatives against a range of viruses, including Adenovirus, HSV-1, and coxsackievirus.[3] The proposed mechanism of action involves the inhibition of deubiquitinase (DUB) enzymes, which are crucial for the lifecycle of many viruses.[3] Given the close structural relationship, it is highly plausible that 4-(4-nitrophenoxy)benzamide derivatives could also function as DUB inhibitors and exhibit broad-spectrum antiviral activity.

Future Directions and Proposed Workflow

A research program in this area would involve the synthesis of a focused library of 4-(4-nitrophenoxy)benzamide derivatives and their screening against a panel of viruses.

antiviral_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antiviral Screening cluster_mechanistic Mechanistic Elucidation start This compound synthesis Synthesis of Amide Derivatives start->synthesis purify Purification & Characterization synthesis->purify cell_based Cell-based Antiviral Assays (e.g., Plaque Reduction Assay) purify->cell_based ic50_cc50 Determine IC50 and CC50 cell_based->ic50_cc50 selectivity_index Calculate Selectivity Index (SI) ic50_cc50->selectivity_index enzyme_assay Enzymatic Assays (e.g., DUB Inhibition Assay) selectivity_index->enzyme_assay molecular_docking Molecular Docking Studies enzyme_assay->molecular_docking

References

A Comprehensive Technical Guide to the Safe Handling of 4-(4-Nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety and handling precautions for 4-(4-Nitrophenoxy)benzoic acid, a compound utilized in various research and development applications, including pharmaceutical synthesis and polymer chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework for risk mitigation grounded in scientific principles and established safety protocols. The information herein is synthesized from authoritative sources to ensure a comprehensive understanding of the potential hazards and the necessary precautions for safe laboratory operations.

Understanding the Inherent Hazards of this compound

A thorough understanding of the intrinsic properties of a chemical is the foundation of safe handling. This compound, as a nitroaromatic compound, presents a specific hazard profile that necessitates careful consideration. The presence of the nitro group significantly influences its reactivity and toxicological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₁₃H₉NO₅[2]
Molecular Weight 259.21 g/mol [2]
Appearance White to yellow crystals or powder[3]
Melting Point Information not available
Boiling Point Information not available
Solubility Information not available
GHS Classification and Hazard Profile

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[4][5] this compound is classified with the following hazards:[2][6]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2][6][7][8]

  • Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. [2][6][7][8]

  • Hazardous to the aquatic environment, acute hazard (Category 1), H400: Very toxic to aquatic life. [2][6][8]

The corresponding GHS pictograms are:

alt text
alt text

It is crucial to recognize that as a solid, this compound can form combustible dust, which, when suspended in air in sufficient concentrations, can pose a dust explosion hazard in the presence of an ignition source.[9][10]

Risk Assessment and Mitigation: The RAMP Framework

A systematic approach to safety is paramount in the laboratory. The RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) framework provides a structured methodology for proactive safety management.[11][12]

RAMP_Framework cluster_recognize Recognize Hazards cluster_assess Assess Risks cluster_minimize Minimize Risks cluster_prepare Prepare for Emergencies R GHS Classification SDS Review Literature Search A Evaluate Likelihood & Severity of Exposure Consider Experimental Scale R->A Inform M Engineering Controls Administrative Controls Personal Protective Equipment A->M Guide P Spill Kits Eyewash & Safety Shower Emergency Contacts M->P Reinforce

Caption: The RAMP framework for laboratory safety.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source or isolate the worker from the hazard. For handling this compound, the following are essential:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[13]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of airborne dust.[9][14]

  • Dust Collection Systems: For larger scale operations, a properly designed dust collection system may be necessary to control fugitive dust emissions.[2]

Administrative Controls and Standard Operating Procedures

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

Handling and Storage Protocols

Handling:

  • Avoid the formation of dust and aerosols.[11][15]

  • Use non-sparking tools to prevent ignition sources.[14]

  • Ground all equipment containing the material to prevent static discharge.[9]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[15][16]

  • Contaminated work clothing should not be allowed out of the workplace.[15]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][15]

  • Segregate from incompatible materials, particularly strong bases, oxidizing agents, and reducing agents.[17][18] Aromatic nitro compounds can react exothermically with these substances.

  • Avoid exposure to high temperatures and direct sunlight, which can accelerate thermal decomposition.[17] Pure organic nitro compounds can decompose violently at high temperatures.[19]

Storage_Protocol cluster_storage Storage of this compound cluster_conditions Environmental Conditions cluster_incompatibles Segregate From Compound This compound (Tightly Closed Container) Cool Cool Compound->Cool Dry Dry Compound->Dry Ventilated Well-Ventilated Compound->Ventilated Oxidizers Strong Oxidizing Agents Bases Strong Bases Reducers Reducing Agents

Caption: Recommended storage protocol for this compound.

Personal Protective Equipment (PPE): The Final Barrier

When engineering and administrative controls cannot eliminate all risks, PPE provides a crucial barrier between the user and the hazardous material. The selection of appropriate PPE should be based on a thorough risk assessment.[3][20][21]

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldEssential for protecting against splashes and airborne particles. Standard eyeglasses are not a substitute.[5][13][16]
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Protects against direct skin contact. Nitrile gloves offer good resistance to a variety of chemicals. Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[13][15]
Laboratory CoatProvides a barrier against spills and splashes, protecting personal clothing and skin. Should be fully buttoned.[9]
Respiratory Protection Use in a chemical fume hoodHandling the solid compound may generate dust. Working in a fume hood is the best practice to avoid inhalation of airborne particles. If a fume hood is not available, a properly fitted NIOSH-approved respirator with a particulate filter may be required based on a risk assessment.[13][15]

Emergency Procedures: Preparedness is Key

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[15]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[15]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[15]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor/physician if you feel unwell.[15]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[11]

  • Specific Hazards: The compound is combustible.[14] In a fire, hazardous combustion products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced.[11] Fire-fighting runoff should not be allowed to enter drains or water courses due to the compound's high aquatic toxicity.[15]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation.[15]

  • Environmental Precautions: Do not let the product enter drains, surface water, or the sanitary sewer system.[15]

  • Containment and Cleanup: Sweep up and shovel into suitable, closed containers for disposal.[15]

Disposal Considerations

Waste material must be disposed of in accordance with national, regional, and local regulations.[15] As this compound is very toxic to aquatic life, it should be treated as hazardous waste.

Experimental Protocol for Neutralization and Disposal (General Guidance for Nitroaromatic Compounds):

Disclaimer: This is a general protocol and should be adapted based on the specific context and in consultation with your institution's environmental health and safety department.

  • Preparation: Work in a chemical fume hood and wear appropriate PPE.

  • Reduction: A common method for the detoxification of nitroaromatic compounds is reduction of the nitro group to the less toxic amino group. This can be achieved using reducing agents such as iron powder in an acidic medium or sodium dithionite.[22][23][24]

  • Neutralization: After the reduction is complete, the reaction mixture should be neutralized with a suitable base, such as sodium bicarbonate, until the pH is neutral.

  • Disposal: The neutralized solution should be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste management program.

Toxicological and Ecological Information

Toxicological Data
  • Skin Sensitization: May cause an allergic skin reaction (GHS Category 1).[2] Symptoms may include rash, itching, and swelling.[15]

Ecological Information
  • Aquatic Toxicity: Very toxic to aquatic life (GHS Acute 1).[2][6] The product contains substances which are hazardous for the environment.[15][25] Due to its high toxicity to aquatic organisms, it is imperative to prevent its release into the environment.

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of a multi-layered safety approach. By integrating robust engineering controls, strict administrative protocols, and the consistent use of appropriate personal protective equipment, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational resource to be used in conjunction with institutional safety policies and a continuous commitment to a strong safety culture in the laboratory.

References

Unraveling the Biological Blueprint: A Technical Guide to the Mechanism of Action of 4-(4-Nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Nitrophenoxy)benzoic acid is a diaryl ether derivative with a chemical structure suggestive of diverse biological activities. However, a detailed public-domain characterization of its specific mechanism of action in biological systems remains elusive. This technical guide addresses this knowledge gap not by presenting established facts, but by providing a comprehensive, scientifically-grounded framework for the elucidation of its molecular interactions and cellular effects. Synthesizing data from its structural analogs, this whitepaper proposes a multi-pronged investigational strategy, complete with detailed experimental protocols and decision-making workflows. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic or toxicological potential of this compound.

Introduction and Physicochemical Profile

This compound is an organic compound featuring a benzoic acid moiety linked to a 4-nitrophenol group through an ether bond.[1] Its structure combines features of several classes of biologically active molecules, including benzoic acid derivatives and nitroaromatic compounds. While it is utilized as a building block in the synthesis of pharmaceuticals and polymers, its intrinsic biological activity is not well-documented. [cite: 1 (from initial search)] The toxicological profile indicates it is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life, though comprehensive toxicological studies are lacking.[1][2][3]

This guide will therefore proceed from a hypothesis-driven standpoint, leveraging the known biological activities of its structural components and analogs to design a robust experimental plan to uncover its mechanism of action.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 16309-45-8Santa Cruz Biotechnology[4]
Molecular Formula C₁₃H₉NO₅PubChem[1]
Molecular Weight 259.21 g/mol PubChem[1]
XLogP3 3.4PubChem[1]

Hypothesis Generation from Structural Analogs

The rational investigation into a novel compound's mechanism of action begins with an analysis of its structural relatives. The key moieties of this compound—the benzoic acid core, the diaryl ether linkage, and the nitro group—each suggest potential biological targets.

The Benzoic Acid Scaffold: A Promiscuous Binder

Benzoic acid and its derivatives are known to interact with a wide array of biological targets. This promiscuity provides a rich field of initial hypotheses.

  • Enzyme Inhibition: Certain benzoic acid derivatives are established inhibitors of enzymes such as tyrosinase and histone deacetylases (HDACs).[5] Benzoic acid itself acts as a competitive inhibitor of tyrosinase.[6] The inhibition of HDACs by specific derivatives can lead to anticancer effects through the induction of apoptosis and cell cycle arrest.[5]

  • Antimicrobial Activity: The antimicrobial action of benzoic acid derivatives is often attributed to the disruption of cellular membranes and the acidification of the cytoplasm, leading to metabolic collapse.[7][8]

The Nitroaromatic Moiety: An Electrophilic Probe

The electron-withdrawing nitro group can significantly influence the molecule's reactivity and biological interactions.

  • Inhibition of Coenzyme Q Biosynthesis: Notably, 4-nitrobenzoic acid (lacking the phenoxy bridge) is a known competitive inhibitor of Coq2, a key enzyme in the coenzyme Q (ubiquinone) biosynthetic pathway.[9] Inhibition of this pathway disrupts mitochondrial respiration and can impact cellular energy metabolism.

The Diaryl Ether Linkage: A Core Pharmacophore

Diaryl ether structures are present in numerous biologically active compounds, including some with anticancer properties.

  • Anticancer Potential: For instance, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid, a related diaryl ether, has demonstrated selective anti-proliferative and apoptotic effects in breast cancer cell lines, mediated by caspase-3 activation and G2/M cell-cycle arrest.[10]

Based on these precedents, we can formulate several primary hypotheses for the mechanism of action of this compound:

  • It may act as an antimicrobial agent by disrupting cell membrane integrity.

  • It could exhibit anticancer activity by inhibiting key enzymes like HDACs or by inducing apoptosis.

  • It might interfere with mitochondrial function through the inhibition of the coenzyme Q biosynthesis pathway, similar to 4-nitrobenzoic acid.

A Proposed Experimental Workflow for Mechanistic Elucidation

The following section outlines a logical, multi-stage experimental plan to systematically test the hypotheses and uncover the compound's primary mechanism of action.

Stage 1: Broad Phenotypic Screening

The initial step is to determine if this compound elicits a biological response in cellular systems.

  • Objective: To assess the compound's ability to reduce the viability of various cancer cell lines.

  • Methodology:

    • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], and a normal fibroblast line like WI-38 for selectivity) in appropriate media until they reach ~80% confluency.

    • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO only).

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

  • Objective: To determine the minimum concentration of the compound that inhibits visible growth (MIC) and kills (MBC) a panel of microorganisms.

  • Methodology:

    • Microorganism Panel: Select a range of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) species.

    • Inoculum Preparation: Grow cultures to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

    • Compound Preparation: Perform a two-fold serial dilution of this compound in a 96-well plate using appropriate broth media.

    • Inoculation: Add the standardized microbial inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • MBC Determination: Plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

G cluster_0 Stage 1: Phenotypic Screening Start Start Compound This compound Start->Compound Protocol1 Protocol 1: Anticancer Cytotoxicity (MTT Assay) Compound->Protocol1 Protocol2 Protocol 2: Antimicrobial Activity (MIC/MBC Assay) Compound->Protocol2 Result1 IC50 Values vs. Cancer Cell Lines Protocol1->Result1 Result2 MIC/MBC Values vs. Microbial Panel Protocol2->Result2 Decision Significant Activity? Result1->Decision Result2->Decision

Fig 1. Workflow for Initial Phenotypic Screening.
Stage 2: Hypothesis-Driven Mechanistic Assays

Based on the results of Stage 1, proceed with targeted assays to investigate the most promising hypotheses.

Protocol 3: Cell Cycle and Apoptosis Analysis

  • Objective: To determine if the compound induces cell cycle arrest or apoptosis.

  • Methodology:

    • Treatment: Treat a sensitive cancer cell line (identified in Protocol 1) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

    • Cell Harvesting: Harvest and fix the cells in 70% ethanol for cell cycle analysis or resuspend in binding buffer for apoptosis analysis.

    • Staining:

      • Cell Cycle: Stain with propidium iodide (PI) after RNase treatment.

      • Apoptosis: Stain with Annexin V-FITC and PI.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Analysis:

      • Cell Cycle: Quantify the percentage of cells in G0/G1, S, and G2/M phases.

      • Apoptosis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4: In Vitro HDAC Inhibition Assay

  • Objective: To directly measure the compound's ability to inhibit histone deacetylase activity.

  • Methodology:

    • Assay Kit: Utilize a commercially available fluorometric HDAC activity assay kit.

    • Reaction Setup: In a 96-well plate, combine HeLa nuclear extract (as a source of HDACs) or a purified human HDAC isoenzyme with the fluorogenic HDAC substrate.

    • Inhibitor Addition: Add varying concentrations of this compound. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a no-inhibitor control.

    • Incubation: Incubate the plate at 37°C for the time specified by the kit manufacturer.

    • Development: Add the developer solution, which produces a fluorescent signal from the deacetylated substrate.

    • Measurement: Read the fluorescence (e.g., Ex/Em = 360/460 nm) using a plate reader.

    • Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 5: Bacterial Cell Membrane Integrity Assay

  • Objective: To assess if the compound disrupts the bacterial cytoplasmic membrane.

  • Methodology:

    • Bacterial Culture: Grow a sensitive bacterial strain (identified in Protocol 2) to mid-log phase.

    • Treatment: Treat the bacterial suspension with the compound at its MIC and 2x MIC concentrations. Use a membrane-disrupting agent (e.g., polymyxin B) as a positive control.

    • Staining: Add propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes.

    • Measurement: Measure the fluorescence intensity over time using a fluorometer or analyze the percentage of PI-positive cells via flow cytometry.

    • Analysis: An increase in fluorescence indicates membrane damage.

G cluster_1 Stage 2: Mechanistic Deep Dive cluster_2 Anticancer Pathway cluster_3 Antimicrobial Pathway Input Positive Hit from Phenotypic Screen Protocol3 Protocol 3: Cell Cycle & Apoptosis (Flow Cytometry) Input->Protocol3 Protocol4 Protocol 4: HDAC Inhibition Assay (Fluorometric) Input->Protocol4 Protocol5 Protocol 5: Membrane Integrity (PI Staining) Input->Protocol5 Result3 Apoptosis / Cell Cycle Arrest? Protocol3->Result3 Result4 HDAC IC50? Protocol4->Result4 Result5 Membrane Damage? Protocol5->Result5

Fig 2. Workflow for Hypothesis-Driven Assays.

Visualization of a Potential Signaling Pathway

Should the compound induce apoptosis as suggested by the activity of its analog, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid, a key pathway to investigate would be the intrinsic (mitochondrial) apoptosis pathway.

G Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Stress Signal? Bax Bax/Bak Activation Mitochondrion->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis executes

Fig 3. Hypothesized Intrinsic Apoptosis Pathway.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively established, this guide provides a clear and logical pathway for its discovery. By systematically progressing from broad phenotypic screens to hypothesis-driven enzymatic and cellular assays, researchers can efficiently narrow down the compound's biological targets and signaling pathways. The structural relationship to known inhibitors of coenzyme Q biosynthesis, HDACs, and tyrosinase, as well as to compounds with demonstrated antimicrobial and anticancer properties, offers a strong foundation for this investigation. Should these targeted approaches prove inconclusive, unbiased methods such as thermal proteome profiling or affinity-based target identification would be the logical next steps. The execution of this research plan will undoubtedly illuminate the biological role of this compound, paving the way for its potential development in therapeutic or other biotechnological applications.

References

Methodological & Application

The Strategic Utility of 4-(4-Nitrophenoxy)benzoic Acid in Modern Drug Discovery: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 4-(4-Nitrophenoxy)benzoic acid, a seemingly simple diaryl ether, represents one such privileged structure.[1][2] Its inherent chemical functionalities—a reactive nitro group and a modifiable carboxylic acid—render it a valuable starting material for the synthesis of a diverse array of complex molecules with significant biological activity.[1] This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering in-depth application notes and detailed synthetic protocols to unlock the full potential of this compound in the pursuit of innovative therapeutics.

The diaryl ether motif is a cornerstone in medicinal chemistry, frequently appearing in compounds targeting a wide range of diseases, including cancer and inflammatory conditions.[2] The strategic placement of the nitro group on one of the phenyl rings of this compound provides a critical synthetic handle. This group can be readily reduced to an amine, opening up a vast chemical space for derivatization through amide bond formation, alkylation, and participation in various cyclization reactions. This transformation is a key step in harnessing the full potential of this scaffold, leading to the generation of libraries of compounds for biological screening.

This guide will elucidate the primary application of this compound as a precursor to the more advanced intermediate, 4-(4-aminophenoxy)benzoic acid. We will provide a detailed, field-proven protocol for this crucial reduction step. Subsequently, we will explore the application of the resulting amino compound in the synthesis of bioactive molecules, with a particular focus on its relevance in the development of kinase inhibitors, a cornerstone of modern oncology.

Core Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is fundamental to its effective and safe utilization in any synthetic workflow.

PropertyValueSource
Molecular Formula C₁₃H₉NO₅[3][4]
Molecular Weight 259.21 g/mol [3][4]
Appearance Dark yellow needles or crystalline powderChem-Impex International
Melting Point 237-243 °CChem-Impex International
Solubility Soluble in organic solvents, limited solubility in water.CymitQuimica
CAS Number 16309-45-8[3][4]

Safety and Handling: this compound is classified as harmful if swallowed and may cause an allergic skin reaction. It is also considered very toxic to aquatic life.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthetic Transformation: The Gateway to Bioactivity

The primary utility of this compound in drug discovery lies in its conversion to 4-(4-aminophenoxy)benzoic acid. This transformation unmasks a primary amine that is crucial for subsequent derivatization. The following protocol details a robust and scalable method for the catalytic hydrogenation of the nitro group.

Protocol 1: Synthesis of 4-(4-Aminophenoxy)benzoic Acid via Catalytic Hydrogenation

This protocol is adapted from established methodologies for the reduction of aromatic nitro compounds.[5][6][7]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Deionized water

  • Hydrochloric acid (HCl, 36-38%)

  • Methanol or Ethanol (for recrystallization)

  • High-pressure autoclave or a hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve this compound and NaOH in water to form the sodium salt. B Charge autoclave with the sodium salt solution and Pd/C catalyst. A->B C Pressurize with hydrogen gas (2-4 MPa). B->C D Heat to 60-70 °C and maintain until hydrogen uptake ceases. C->D E Cool the reaction mixture and filter to recover the Pd/C catalyst. D->E F Acidify the filtrate with HCl to pH ~3-4 to precipitate the product. E->F G Filter the precipitate, wash with cold water, and dry under vacuum. F->G H Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water). G->H

Figure 1: Workflow for the synthesis of 4-(4-aminophenoxy)benzoic acid.

Step-by-Step Procedure:

  • Preparation of the Sodium Salt: In a suitable reaction vessel, dissolve this compound (1.0 eq) and sodium hydroxide (1.0 eq) in deionized water to form a clear solution of the sodium salt.[6][7]

  • Catalytic Hydrogenation:

    • Transfer the aqueous solution of the sodium salt to a high-pressure autoclave.

    • Carefully add the Pd/C catalyst (typically 1-5 mol% of the substrate).

    • Seal the autoclave and purge with nitrogen gas several times to remove any residual oxygen.

    • Pressurize the vessel with hydrogen gas to 2-4 MPa.

    • Begin stirring and heat the reaction mixture to 60-70 °C.

    • Monitor the reaction by observing the pressure drop. The reaction is complete when hydrogen uptake ceases. Maintain the temperature and pressure for an additional hour to ensure complete conversion.[6]

  • Work-up and Isolation:

    • Allow the autoclave to cool to room temperature and carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The catalyst can be recovered and potentially reused.

    • Transfer the filtrate to a clean beaker and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 3-4. This will cause the 4-(4-aminophenoxy)benzoic acid to precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum at 60-80 °C to a constant weight.

  • Purification (Optional):

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to off-white solid.

Self-Validation and Characterization: The identity and purity of the synthesized 4-(4-aminophenoxy)benzoic acid should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the disappearance of the nitro group signals and the appearance of the amine group signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To compare with the literature value.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-(4-aminophenoxy)benzoic acid scaffold is a key structural component in a variety of biologically active molecules, including potent kinase inhibitors used in cancer therapy. The following section provides a conceptual framework and a representative synthetic protocol for the derivatization of this scaffold to generate kinase inhibitor-like molecules.

Rationale for Use in Kinase Inhibitor Design:

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors that target the ATP-binding site of these enzymes have revolutionized cancer treatment. The 4-(4-aminophenoxy)benzoic acid scaffold provides an excellent starting point for the design of such inhibitors due to its ability to be readily derivatized to interact with key residues in the kinase active site.

Conceptual Synthetic Pathway to Kinase Inhibitor Scaffolds:

G A 4-(4-Aminophenoxy)benzoic acid B Amide Bond Formation A->B Acyl chlorides, Sulfonyl chlorides C Esterification/Amidation of Carboxylic Acid A->C Alcohols, Amines D Diverse Kinase Inhibitor Scaffolds B->D C->D

Figure 2: Conceptual derivatization of 4-(4-aminophenoxy)benzoic acid.

Protocol 2: General Procedure for the Synthesis of N-Aryl-4-(4-aminophenoxy)benzamides

This protocol illustrates the general approach for acylating the amino group of 4-(4-aminophenoxy)benzoic acid, a common step in the synthesis of many kinase inhibitors.

Materials:

  • 4-(4-Aminophenoxy)benzoic acid

  • A suitable acyl chloride or sulfonyl chloride (e.g., benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(4-aminophenoxy)benzoic acid (1.0 eq) in the chosen anhydrous solvent.

    • Add the non-nucleophilic base (1.1-1.5 eq) to the solution and stir.

  • Acylation:

    • Slowly add the acyl chloride or sulfonyl chloride (1.0-1.1 eq) to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench by the addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Further Derivatization: The carboxylic acid moiety of the resulting benzamide can be further modified, for instance, by converting it to an ester or another amide, to explore the structure-activity relationship (SAR) and optimize the biological activity of the synthesized compounds.

Conclusion and Future Perspectives

This compound stands as a testament to the power of well-designed chemical building blocks in accelerating the drug discovery process. Its true potential is realized through its efficient conversion to 4-(4-aminophenoxy)benzoic acid, a versatile intermediate that provides access to a rich chemical space of potential therapeutic agents. The protocols and application notes presented in this guide are intended to empower researchers to leverage this valuable scaffold in their quest for novel and effective treatments for a multitude of diseases. As our understanding of disease biology continues to evolve, the strategic application of such privileged structures will undoubtedly remain a cornerstone of medicinal chemistry and a driving force behind the development of the next generation of medicines.

References

Application Notes and Protocols: The Strategic Use of 4-(4-Nitrophenoxy)benzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Functional Aromatic Polymers

4-(4-Nitrophenoxy)benzoic acid is an intriguing monomer for the synthesis of advanced aromatic polymers. Its structure, featuring a carboxylic acid, a stable ether linkage, and a reactive nitro group, offers a unique combination of properties and synthetic handles. While direct homopolymerization is not widely documented, its strategic incorporation as a co-monomer opens avenues for the creation of high-performance polymers with tailored functionalities. The para-substituted aromatic rings contribute to thermal stability and rigidity, characteristic of engineering plastics. The ether linkage imparts a degree of flexibility and improved solubility compared to fully rigid backbones.

The most significant feature of this monomer is the pendant nitro group. This electron-withdrawing group can be retained in the final polymer to modulate its electronic properties or, more commonly, serve as a precursor to a primary amine via reduction. This post-polymerization modification is a powerful tool for introducing new functionalities, such as cross-linking sites, points for grafting side chains, or for the chelation of metal ions. This two-step approach—polymerization followed by chemical transformation—is a cornerstone of modern polymer chemistry, enabling the synthesis of complex macromolecular architectures that would be inaccessible through direct polymerization of functionally sensitive monomers.

These application notes provide a comprehensive guide for researchers on the utilization of this compound in the synthesis of functional aromatic polyamides. A representative protocol for the synthesis of a nitro-containing polyamide via direct polycondensation is presented, followed by a detailed procedure for the subsequent reduction of the nitro groups to yield an amino-functionalized polymer.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValueReference
Molecular Formula C₁₃H₉NO₅--INVALID-LINK--
Molecular Weight 259.21 g/mol --INVALID-LINK--
Appearance Solid-
IUPAC Name This compound--INVALID-LINK--

Experimental Protocols

The following protocols describe a two-step process for the synthesis of a functional aromatic polyamide.

Protocol 1: Synthesis of Nitro-Functionalized Aromatic Polyamide via Direct Polycondensation

This protocol details the synthesis of a copolyamide from this compound and a commercially available aromatic diamine, 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi phosphorylation reaction. This method is effective for producing high molecular weight polyamides under relatively mild conditions.[1]

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl), anhydrous

  • Calcium Chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Polycondensation cluster_workup Polymer Isolation A Charge flask with This compound, ODA, NMP, LiCl, CaCl₂, and Pyridine B Heat to 110°C under Nitrogen A->B C Add Triphenyl Phosphite (TPP) B->C D Stir at 110°C for 3-4 hours C->D E Cool to room temperature D->E F Precipitate in Methanol E->F G Filter and wash polymer F->G H Dry under vacuum G->H

Figure 1: Workflow for the synthesis of nitro-functionalized aromatic polyamide.

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent), 4,4'-oxydianiline (1 equivalent), anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 10-15% (w/v), anhydrous lithium chloride (5% w/v), anhydrous calcium chloride (5% w/v), and anhydrous pyridine (2 equivalents).

  • Dissolution: Stir the mixture at room temperature under a gentle flow of nitrogen until all solids are dissolved.

  • Polycondensation: Heat the solution to 110 °C. Once the temperature has stabilized, add triphenyl phosphite (TPP) (2.2 equivalents) dropwise.

  • Reaction Monitoring: Continue stirring the reaction mixture at 110 °C for 3-4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation: After cooling the viscous solution to room temperature, pour it slowly into a beaker containing vigorously stirred methanol to precipitate the polymer.

  • Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot methanol and then with deionized water to remove residual solvent and salts.

  • Drying: Dry the polymer in a vacuum oven at 80 °C overnight to a constant weight.

Protocol 2: Post-Polymerization Reduction of Nitro Groups to Amines

This protocol describes the reduction of the nitro-functionalized polyamide to an amino-functionalized polyamide using hydrazine hydrate as the reducing agent and palladium on carbon (Pd/C) as the catalyst. This is a common and efficient method for the reduction of aromatic nitro groups.[2][3]

Materials:

  • Nitro-functionalized polyamide (from Protocol 1)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrazine hydrate (80% solution)

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Polymer Isolation A Dissolve nitro-functionalized polyamide in DMF or NMP B Add Pd/C catalyst A->B C Heat to 80-100°C B->C D Add hydrazine hydrate dropwise C->D E Stir for 12-24 hours D->E F Cool and filter to remove catalyst E->F G Precipitate in Methanol or Water F->G H Filter and wash polymer G->H I Dry under vacuum H->I

References

Application Notes and Protocols: 4-(4-Nitrophenoxy)benzoic Acid as a High-Potential Analytical Reagent for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Chromogenic Reagent

In the realm of analytical chemistry, the demand for simple, rapid, and cost-effective methods for the detection of heavy metal ions in environmental and biological samples is ever-present.[1][2] Colorimetric sensing offers an attractive modality for this purpose, providing a visual and quantifiable response to the presence of specific analytes.[1] This document details the synthesis, characterization, and proposed application of 4-(4-Nitrophenoxy)benzoic acid as a promising chromogenic reagent for the selective detection of metal ions.

The molecular architecture of this compound, featuring a carboxylic acid moiety and a nitro group, suggests a strong potential for metal ion coordination.[3][4] The carboxylate group can act as a primary binding site, while the nitro group, an electron-withdrawing functionality, can modulate the electronic properties of the aromatic system upon metal complexation, leading to a distinct colorimetric response. This dual-functionality makes it a compelling candidate for the development of novel analytical protocols. While its primary applications to date have been in pharmaceutical and polymer synthesis, its ability to form stable complexes with metal ions points towards its utility in analytical chemistry.[3]

These application notes provide a comprehensive guide for researchers, encompassing a detailed synthesis protocol for this compound and a proposed, yet to be experimentally validated, protocol for its use in the colorimetric detection of transition metal ions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical reagent is paramount for developing robust and reliable detection methods.

PropertyValueSource
Molecular Formula C₁₃H₉NO₅[4][5][6]
Molecular Weight 259.21 g/mol [4][5]
Appearance Yellowish solid[4]
CAS Number 16309-45-8[4][6]
Solubility Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in water.[4]

Synthesis of this compound: An Ullmann Condensation Approach

The synthesis of this compound can be efficiently achieved via an Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether linkage. This method is well-established for the synthesis of such compounds.

Reaction Principle

The Ullmann condensation involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. In this protocol, 4-hydroxybenzoic acid is coupled with 1-chloro-4-nitrobenzene.

Ullmann Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-hydroxybenzoic_acid 4-Hydroxybenzoic acid Reaction_Vessel Reaction Mixture (Heated) 4-hydroxybenzoic_acid->Reaction_Vessel 1-chloro-4-nitrobenzene 1-Chloro-4-nitrobenzene 1-chloro-4-nitrobenzene->Reaction_Vessel Copper_catalyst Copper(I) Iodide (CuI) Copper_catalyst->Reaction_Vessel Base Potassium Carbonate (K₂CO₃) Base->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Ullmann condensation workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Chloro-4-nitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzoic acid (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 2 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -COOH, -NO₂, C-O-C).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Proposed Application: Colorimetric Detection of Metal Ions

Based on the coordination chemistry of related nitro- and carboxyl-substituted aromatic compounds, this compound is proposed as a chromogenic reagent for the detection of transition metal ions such as Cu²⁺, Fe³⁺, and Ni²⁺.

Principle of Detection

The detection mechanism is predicated on the formation of a coordination complex between the deprotonated carboxylate group and potentially the nitro group of the 4-(4-nitrophenoxy)benzoate ligand and a metal ion. This complexation is expected to alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a visible color change.

G cluster_reagent Reagent cluster_analyte Analyte cluster_complex Complex Formation cluster_detection Detection Reagent This compound (Colorless/Pale Yellow Solution) Complex Metal-Ligand Complex (Colored Solution) Reagent->Complex + Metal Ion MetalIon Metal Ion (e.g., Cu²⁺, Fe³⁺) MetalIon->Complex Detection Colorimetric Change (Quantifiable by UV-Vis) Complex->Detection Leads to

Caption: Proposed mechanism for colorimetric metal ion detection.

Hypothetical Protocol for Metal Ion Detection

Note: The following protocol is a proposed methodology and requires experimental validation to determine optimal conditions, selectivity, and sensitivity.

Materials and Equipment:

  • Stock solution of this compound (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol).

  • Stock solutions of various metal ions (e.g., 10 mM aqueous solutions of CuCl₂, FeCl₃, NiCl₂, etc.).

  • Buffer solutions of varying pH (e.g., acetate, phosphate, TRIS).

  • UV-Vis spectrophotometer.

  • Cuvettes.

  • Micropipettes.

Experimental Procedure:

  • Preparation of Reagent Solution: Prepare a working solution of this compound by diluting the stock solution in an appropriate solvent system (e.g., ethanol:water mixture) to a final concentration of, for instance, 0.1 mM.

  • Optimization of Reaction Conditions:

    • Effect of pH: In separate test tubes, mix the reagent solution with a fixed concentration of the target metal ion. Adjust the pH of the solutions using different buffer systems. Measure the absorbance spectra to identify the optimal pH for complex formation, indicated by the most significant color change or absorbance shift.

    • Reagent Concentration: Vary the concentration of the this compound solution while keeping the metal ion concentration and pH constant to determine the concentration that yields the maximum and most stable absorbance signal.

    • Reaction Time: Monitor the absorbance of the metal-reagent mixture over time to determine the time required to reach a stable color development.

  • Calibration Curve:

    • Prepare a series of standard solutions of the target metal ion with varying concentrations.

    • To each standard, add the optimized amounts of buffer and this compound solution.

    • Allow the color to develop for the predetermined optimal time.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) against a reagent blank (containing all components except the metal ion).

    • Plot a graph of absorbance versus metal ion concentration to generate a calibration curve.

  • Selectivity Study:

    • Prepare a solution containing the target metal ion and add the reagent under optimal conditions.

    • To this solution, add potential interfering ions (other metal ions) at various concentrations and monitor any changes in the absorbance spectrum. This will determine the selectivity of the reagent.

  • Analysis of Unknown Sample:

    • Take a known volume of the sample solution.

    • Add the optimized amounts of buffer and this compound solution.

    • Allow the color to develop and measure the absorbance at λ_max.

    • Determine the concentration of the metal ion in the sample by interpolating the absorbance value on the calibration curve.

Validation and Future Work

The protocols outlined above for the application of this compound in metal ion detection are foundational and require rigorous experimental validation. Key areas for future investigation include:

  • Screening against a wide range of metal ions to determine the selectivity profile of the reagent.

  • Determination of the stoichiometry of the metal-ligand complex using methods such as Job's plot.

  • Calculation of the limit of detection (LOD) and limit of quantification (LOQ) to assess the sensitivity of the method.

  • Investigation of the effect of different solvent systems on the complex formation and colorimetric response.

  • Application of the validated method to real-world samples (e.g., environmental water, industrial effluent) to assess its practical utility and matrix effects.

Conclusion

This compound presents itself as a molecule of high potential in the field of analytical chemistry. Its synthesis is achievable through established organic chemistry methodologies like the Ullmann condensation. The inherent electronic and structural features of this compound make it a strong candidate for development as a novel chromogenic reagent for metal ion detection. The detailed protocols provided herein serve as a comprehensive guide for the synthesis of this reagent and lay the groundwork for the systematic investigation and validation of its application in analytical sensing. Further experimental work is anticipated to unlock the full potential of this versatile molecule.

References

Application Notes and Protocols for the Use of 4-(4-Nitrophenoxy)benzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Safety-Catch Approach to Peptide Synthesis

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of linker—the molecular bridge connecting the nascent peptide to the insoluble resin—is a critical determinant of the overall synthetic strategy.[1][2] The linker dictates the conditions under which the final peptide can be cleaved from the support and determines the C-terminal functionality. Among the advanced linker strategies, the "safety-catch" approach offers a unique level of control and orthogonality.[2][3][4][5]

The safety-catch principle relies on a linker that is stable to the conditions used throughout peptide chain elongation but can be "activated" through a specific chemical transformation to become labile for cleavage.[2][5] This two-step release mechanism provides an orthogonal handle for cleavage, enhancing the synthetic utility for complex peptides or those requiring C-terminal modification.

This application note details the use of 4-(4-Nitrophenoxy)benzoic acid as a robust safety-catch linker for the synthesis of C-terminal peptide amides. The linker's stability is conferred by the strongly electron-withdrawing nitro group. Following peptide assembly, this group is reduced to an electron-donating amino group, activating the linker and rendering the amide bond susceptible to acidolytic cleavage.

Mechanism of Action: The Nitro/Amino Switch

The functionality of the this compound linker is rooted in fundamental principles of electronic effects in organic chemistry.

  • Stable State (Synthesis Phase): The linker is first coupled to an aminomethylated solid support (e.g., aminomethyl polystyrene). The first Fmoc-protected amino acid is then attached to the phenoxy group, forming an amide bond. Throughout the iterative cycles of Fmoc-SPPS, which involve basic conditions (piperidine for Fmoc deprotection) and standard coupling conditions, the amide bond to the resin is exceptionally stable. The electron-withdrawing effect of the para-nitro group deactivates the aromatic ring, strengthening the amide linkage and preventing premature cleavage.[6]

  • Activation Step (Post-Synthesis): Once the desired peptide sequence is assembled, the nitro group on the linker is selectively reduced to an amine. This is typically achieved using mild reducing agents like tin(II) chloride (SnCl₂).[4] This chemical transformation is the "safety-catch" release.

  • Cleavage Step (Peptide Release): The reduction of the nitro group to an electron-donating amino group dramatically alters the electronic properties of the linker. The resulting 4-(4-aminophenoxy) moiety is now highly acid-labile. Treatment with an acid, such as trifluoroacetic acid (TFA), protonates the linker, facilitating the cleavage of the peptide-linker bond and releasing the desired peptide as a C-terminal amide.[6]

Visualizing the Workflow: A Diagrammatic Overview

The following diagrams illustrate the key stages of using the this compound safety-catch linker.

workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: SPPS cluster_release Phase 3: Cleavage Resin Aminomethyl Resin Activation1 Coupling (e.g., DIC/HOBt) Resin->Activation1 Linker 4-(4-Nitrophenoxy) benzoic acid Linker->Activation1 LinkedResin Linker-Functionalized Resin Activation1->LinkedResin Coupling SPPS Cycles (Deprotection/Coupling) LinkedResin->Coupling FmocAA Fmoc-AA-OH FmocAA->Coupling PeptideResin Peptide-Resin (NO₂ form) Coupling->PeptideResin Reduction Reduction (e.g., SnCl₂) PeptideResin->Reduction ActivatedResin Peptide-Resin (NH₂ form) Reduction->ActivatedResin Cleavage Acidolysis (TFA Cocktail) ActivatedResin->Cleavage FinalPeptide Peptide Amide (Purified) Cleavage->FinalPeptide

References

Application Notes & Protocols: The Strategic Role of 4-(4-Nitrophenoxy)benzoic Acid in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A Molecule of Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient synthesis of bioactive molecules is paramount. The strategic use of bifunctional building blocks that can streamline synthetic routes while imparting desirable physicochemical properties to the final compound is a key consideration for medicinal chemists. 4-(4-Nitrophenoxy)benzoic acid is one such molecule that has garnered attention as a versatile intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.[1]

This technical guide delves into the multifaceted role of this compound, not merely as a structural component, but as a key activating agent that facilitates the formation of stable amide bonds—a ubiquitous feature in a vast number of anti-inflammatory compounds.[2][3] We will explore the underlying chemical principles that make this molecule an effective tool in synthesis, provide a detailed protocol for its application in the creation of a potential anti-inflammatory agent, and discuss the structure-activity relationships that can guide further drug development efforts.

II. The Underlying Chemistry: Activation of the Carboxyl Group

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically challenging process that typically requires high temperatures and results in low yields. To overcome this, chemists employ "activating agents" to convert the carboxylic acid into a more reactive electrophile. This compound is, in essence, a pre-activated form of a benzoic acid derivative.

The key to its reactivity lies in the electronic properties of the 4-nitrophenoxy group. The nitro group (-NO₂) is a strong electron-withdrawing group, which, through resonance and inductive effects, significantly increases the electrophilicity of the carbonyl carbon of the ester it would form. This makes the 4-nitrophenoxide an excellent leaving group upon nucleophilic attack by an amine. This strategy of using activated esters is a cornerstone of peptide synthesis and is equally applicable to the synthesis of other amide-containing pharmaceuticals.[4]

Caption: Chemical structure of this compound.

III. Representative Synthesis of a Novel Anti-Inflammatory Agent

To illustrate the utility of this compound, we will detail the synthesis of a novel benzoxazolone-containing amide, a class of compounds known for their anti-inflammatory properties.[5][6][7][8][9] The target molecule for this protocol is N-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-4-(4-nitrophenoxy)benzamide . This synthesis involves the formation of an amide bond between this compound and 6-amino-2-benzoxazolinone.

Reaction Scheme:

A. Materials and Equipment
  • This compound

  • 6-Amino-2-benzoxazolinone

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

B. Experimental Protocol
  • Reactant Preparation: In a clean, dry 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 6-amino-2-benzoxazolinone (1.0 eq) in a minimal amount of anhydrous DMF. Add anhydrous DCM (approximately 20 mL per gram of benzoic acid).

  • Addition of Coupling Agents: To the stirred solution, add DMAP (0.1 eq). In a separate vial, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Reaction Initiation: Slowly add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

C. Experimental Workflow Diagram

G A 1. Dissolve Reactants (this compound, 6-Amino-2-benzoxazolinone, DMAP) in anhydrous DCM/DMF B 2. Add DCC Solution (in anhydrous DCM) dropwise at 0 C A->B Initiate Coupling C 3. Stir at Room Temperature (12-24 hours) B->C Reaction Progress D 4. Monitor by TLC C->D Check Completion E 5. Filter to Remove DCU D->E If Complete F 6. Aqueous Workup (NaHCO3, Brine) E->F Isolate Crude Product G 7. Dry and Concentrate F->G Remove Water H 8. Purify by Column Chromatography G->H Purification I 9. Characterize Product H->I Verify Structure

Caption: Synthetic workflow for the preparation of the target anti-inflammatory agent.

D. Quantitative Data Summary
CompoundMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compound259.221.01.0
6-Amino-2-benzoxazolinone150.131.01.0
DCC206.331.11.1
DMAP122.170.10.1
Product 391.33 Theoretical: 1.0 -
Expected Yield --70-85%
Expected Purity -->95%

IV. Structure-Activity Relationship (SAR) Insights

The design of this target molecule is deliberate, incorporating two pharmacophores known for their biological activities. A systematic exploration of the structure-activity relationship can lead to the development of more potent and selective anti-inflammatory agents.

  • The Benzoxazolone Moiety: This heterocyclic system is a privileged scaffold in medicinal chemistry and is present in several anti-inflammatory drugs. Modifications at the 5- and 7-positions of the benzoxazolone ring with small electron-donating or withdrawing groups can modulate the anti-inflammatory activity.

  • The Amide Linker: The amide bond provides structural rigidity and is crucial for the overall conformation of the molecule. Its orientation and the atoms immediately flanking it can influence binding to biological targets.

  • The 4-(4-Nitrophenoxy)benzoyl Moiety: This part of the molecule can be systematically modified. For instance, the nitro group can be reduced to an amine, which can then be further derivatized. The phenoxy ether linkage can be replaced with other linkers of varying lengths and flexibility to probe the optimal geometry for target engagement.

G cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Predicted Impact A Benzoxazolone Core (Anti-inflammatory Pharmacophore) B R1 Substituents (e.g., -H, -CH3, -Cl) on Benzoxazolone Ring A->B influences C Amide Linker (Conformational Rigidity) A->C connected via E Modulation of Anti-inflammatory Activity B->E F Alteration of Binding Affinity and Selectivity B->F G Modification of Physicochemical Properties (Solubility, Lipophilicity) B->G D R2 Substituents (e.g., -NO2, -NH2, -OCH3) on Phenoxy Ring C->D links to C->F D->E D->F D->G

Caption: Conceptual overview of Structure-Activity Relationships (SAR).

V. Conclusion

This compound serves as a highly effective and strategic building block in the synthesis of novel anti-inflammatory agents. Its pre-activated nature facilitates the efficient formation of amide bonds under mild conditions, making it a valuable tool for medicinal chemists. The protocol detailed herein provides a practical example of its application and serves as a template for the synthesis of a diverse library of amide-containing compounds for anti-inflammatory drug discovery. The exploration of the structure-activity relationships of these synthesized molecules holds the promise of identifying new and more effective treatments for inflammatory diseases.

VI. References

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. Available at: --INVALID-LINK--

  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. PubMed. Available at: --INVALID-LINK--

  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis Online. Available at: --INVALID-LINK--

  • Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Scite. Available at: --INVALID-LINK--

  • Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Thieme Connect. Available at: --INVALID-LINK--

  • Anti-inflammatory, antioxidant and analgesic amides. PubMed. Available at: --INVALID-LINK--

  • This compound. Chem-Impex. Available at: --INVALID-LINK--

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed Central. Available at: --INVALID-LINK--

  • Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Bentham Science. Available at: --INVALID-LINK--

References

Application Notes and Protocols: 4-(4-Nitrophenoxy)benzoic Acid in the Production of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-(4-Nitrophenoxy)benzoic Acid in Advanced Polymer Synthesis

High-performance polymers are essential materials in industries that demand exceptional thermal stability, mechanical strength, and chemical resistance, such as aerospace, electronics, and automotive engineering.[1][2] The tailored synthesis of monomers is a cornerstone of innovation in this field, allowing for the precise control of polymer architecture and, consequently, their macroscopic properties. This compound is a monomer of significant interest due to its unique trifunctional characteristics: a carboxylic acid for polymerization, a nitro group for subsequent chemical modification, and an ether linkage for enhanced processability.

The rigid aromatic backbone of this monomer contributes to the high thermal stability of the resulting polymers. The ether linkage introduces a degree of flexibility into the polymer chain, which can improve solubility in organic solvents, a common challenge in the processing of aromatic polymers.[3][4] This enhanced solubility facilitates the fabrication of films and fibers. Furthermore, the nitro group serves as a versatile chemical handle. It can be retained to create polymers with specific electronic properties or, more commonly, it can be chemically reduced to a primary amine. This post-polymerization modification opens a pathway to a new class of functional polymers with reactive amine groups along the backbone, suitable for cross-linking, grafting, or other derivatizations.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of high-performance polyamides and, by extension, as a precursor for polyimides. We will delve into two primary polymerization methodologies: low-temperature solution polycondensation and high-temperature direct polycondensation. For each method, we will provide detailed, step-by-step protocols, explain the rationale behind the experimental choices, and present expected material properties based on analogous polymer systems.

PART 1: Synthesis of High-Performance Polyamides

Aromatic polyamides, often referred to as aramids, are a class of polymers renowned for their exceptional strength and thermal resistance.[5] The incorporation of this compound as a dicarboxylic acid monomer allows for the synthesis of poly(ether-nitro-amide)s. These polymers can be used as is, or they can be further modified by reducing the nitro groups to amine functionalities, yielding poly(ether-amino-amide)s with enhanced properties and reactivity.

Methodology 1: Low-Temperature Solution Polycondensation

This method is predicated on the reaction of a highly reactive diacid chloride with a diamine at low temperatures.[6] The primary advantage of this technique is the ability to achieve high molecular weight polymers rapidly and under mild conditions, which helps to minimize side reactions.

Workflow for Low-Temperature Solution Polycondensation

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Post-Polymerization Modification (Optional) Monomer This compound ChlorinatingAgent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Monomer->ChlorinatingAgent Reaction DiacidChloride 4-(4-Nitrophenoxy)benzoyl chloride ChlorinatingAgent->DiacidChloride Formation DiacidChloride_p 4-(4-Nitrophenoxy)benzoyl chloride Polymerization Polycondensation (Low Temperature) DiacidChloride_p->Polymerization Diamine Aromatic Diamine (e.g., 4,4'-oxydianiline) Diamine->Polymerization Solvent Anhydrous NMP or DMAc Solvent->Polymerization Polymer Poly(ether-nitro-amide) Polymerization->Polymer Polymer_m Poly(ether-nitro-amide) ReducingAgent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Polymer_m->ReducingAgent Reduction ModifiedPolymer Poly(ether-amino-amide) ReducingAgent->ModifiedPolymer

Caption: Workflow for polyamide synthesis via low-temperature polycondensation.

Protocol 1: Synthesis of 4-(4-Nitrophenoxy)benzoyl chloride

This initial step converts the carboxylic acid to a more reactive acid chloride. The use of thionyl chloride or oxalyl chloride is standard practice for this transformation, especially for aromatic carboxylic acids.[7][8]

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM) or toluene

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add this compound.

    • Add an excess of thionyl chloride (or oxalyl chloride in an inert solvent like DCM).

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) until the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) ceases.[7]

    • Remove the excess chlorinating agent and solvent by distillation under reduced pressure.

    • The resulting crude 4-(4-Nitrophenoxy)benzoyl chloride can be purified by recrystallization or vacuum distillation.

Protocol 2: Low-Temperature Solution Polycondensation to form Poly(ether-nitro-amide)

This protocol outlines the polymerization of the synthesized diacid chloride with an aromatic diamine.

  • Materials:

    • 4-(4-Nitrophenoxy)benzoyl chloride (freshly prepared or purified)

    • Aromatic diamine (e.g., 4,4'-oxydianiline), purified and dried

    • Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)

    • Anhydrous pyridine or triethylamine (as an acid scavenger)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the aromatic diamine in anhydrous NMP (or DMAc).

    • Cool the solution to 0-5 °C in an ice bath.

    • Dissolve an equimolar amount of 4-(4-Nitrophenoxy)benzoyl chloride in a small amount of anhydrous NMP and add it to the dropping funnel.

    • Add the acid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

    • The resulting viscous polymer solution can be used directly for film casting or precipitated by pouring it into a non-solvent like methanol or water.

    • The precipitated polymer should be washed thoroughly with water and methanol to remove any unreacted monomers and salts, and then dried in a vacuum oven.

Methodology 2: High-Temperature Direct Polycondensation (Yamazaki-Higashi Reaction)

This method allows for the direct formation of polyamides from dicarboxylic acids and diamines without the need to first synthesize a diacid chloride.[1][9] It employs a phosphorylation agent, typically triphenyl phosphite (TPP), in the presence of a base like pyridine.

Workflow for High-Temperature Direct Polycondensation

G cluster_0 Polymerization cluster_1 Post-Polymerization Modification (Optional) Monomer1 This compound Polymerization Direct Polycondensation (High Temperature) Monomer1->Polymerization Monomer2 Aromatic Diamine Monomer2->Polymerization Reagents Triphenyl Phosphite (TPP) Pyridine Reagents->Polymerization Solvent NMP with LiCl or CaCl₂ Solvent->Polymerization Polymer Poly(ether-nitro-amide) Polymerization->Polymer Polymer_m Poly(ether-nitro-amide) ReducingAgent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Polymer_m->ReducingAgent Reduction ModifiedPolymer Poly(ether-amino-amide) ReducingAgent->ModifiedPolymer

Caption: Workflow for polyamide synthesis via high-temperature direct polycondensation.

Protocol 3: High-Temperature Direct Polycondensation to form Poly(ether-nitro-amide)

  • Materials:

    • This compound

    • Aromatic diamine (e.g., 4,4'-oxydianiline)

    • Triphenyl phosphite (TPP)

    • Pyridine

    • N-Methyl-2-pyrrolidone (NMP)

    • Lithium chloride (LiCl) or Calcium chloride (CaCl₂)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of this compound and the aromatic diamine.

    • Add NMP containing dissolved LiCl or CaCl₂ (typically 5-10% w/v) to the flask. The salt helps to keep the growing polymer chains in solution.[10]

    • Add pyridine and triphenyl phosphite to the reaction mixture.

    • Heat the mixture to 100-120 °C with constant stirring under a nitrogen atmosphere for 3-6 hours.

    • The polymerization progress is indicated by a significant increase in the viscosity of the solution.

    • After cooling to room temperature, the polymer is isolated by precipitation in methanol, followed by washing and drying as described in Protocol 2.

PART 2: Post-Polymerization Modification: Reduction of the Nitro Group

A key advantage of using this compound as a monomer is the potential for post-polymerization modification of the nitro groups. The reduction of these groups to primary amines can significantly alter the polymer's properties, such as increasing its glass transition temperature and providing sites for cross-linking or grafting.

Protocol 4: Reduction of Poly(ether-nitro-amide) to Poly(ether-amino-amide)

Several methods can be employed for the reduction of aromatic nitro groups.[11][12][13] The choice of method depends on the desired reaction conditions and the tolerance of the polymer backbone to the reagents.

  • Method A: Reduction with Tin(II) Chloride (SnCl₂)

    • Materials:

      • Poly(ether-nitro-amide)

      • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

      • Concentrated hydrochloric acid (HCl)

      • Sodium hydroxide (NaOH) solution

      • NMP or DMAc

    • Procedure:

      • Dissolve the poly(ether-nitro-amide) in NMP or DMAc.

      • In a separate flask, prepare a solution of an excess of SnCl₂·2H₂O in concentrated HCl.

      • Slowly add the SnCl₂/HCl solution to the polymer solution at room temperature with vigorous stirring.

      • Heat the reaction mixture to 50-60 °C for several hours until the reaction is complete (monitored by FTIR spectroscopy by the disappearance of the nitro group absorption bands).

      • Cool the solution and precipitate the polymer by pouring it into a large volume of water.

      • Neutralize the mixture with a NaOH solution to precipitate the tin salts.

      • The polymer is then isolated by filtration, washed extensively with water to remove all salts, and dried under vacuum.

  • Method B: Catalytic Hydrogenation

    • Materials:

      • Poly(ether-nitro-amide)

      • Palladium on activated carbon (Pd/C, 5-10 wt%)

      • Hydrazine monohydrate or hydrogen gas (H₂)

      • NMP or DMAc

    • Procedure:

      • Dissolve the poly(ether-nitro-amide) in NMP or DMAc in a suitable reactor for hydrogenation.

      • Add the Pd/C catalyst to the solution.

      • If using hydrazine, add it dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

      • If using hydrogen gas, pressurize the reactor with H₂ and stir the mixture at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed.

      • After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

      • The polymer is then precipitated, washed, and dried as previously described.

PART 3: Extension to Polyimide Synthesis

While direct polymerization of this compound into polyimides is not a standard route, it can serve as a precursor for a diacid or diamine monomer suitable for polyimide synthesis. For instance, the carboxylic acid group can be converted to an amine via a Curtius, Schmidt, or Hofmann rearrangement, though this is a multi-step and often low-yielding process. A more practical approach is to use the corresponding amino-functionalized analog, 4-(4-Aminophenoxy)benzoic acid, which can be synthesized from the nitro precursor. This amino-acid can then be used to synthesize a diimide-diacid monomer, which is a common building block for poly(ether-imide)s.[14]

Alternatively, this compound can be used to synthesize a dinitro-diether compound, which can then be reduced to a diamine. This diamine can then be reacted with a dianhydride to form a polyimide.[15]

Data Presentation: Expected Properties of Derived Polymers

The properties of polymers derived from this compound are expected to be in line with those of other aromatic polyamides and polyimides containing ether linkages. The following tables summarize the anticipated properties based on literature values for structurally similar polymers.

Table 1: Typical Properties of Aromatic Poly(ether-amide)s

PropertyExpected RangeRationale and References
Inherent Viscosity (dL/g)0.5 - 1.5Indicates high molecular weight, typical for high-performance polyamides.[10]
Glass Transition Temp. (Tg)200 - 280 °CThe rigid aromatic backbone contributes to a high Tg, while the ether linkage provides some flexibility.[16]
10% Weight Loss Temp. (T10)> 450 °CAromatic polyamides exhibit excellent thermal stability.[16]
Tensile Strength (MPa)80 - 120The rigid polymer chains and intermolecular hydrogen bonding lead to high strength.[17]
Tensile Modulus (GPa)2.0 - 4.0Reflects the stiffness of the polymer backbone.[17]
SolubilitySoluble in aprotic polar solvents (NMP, DMAc, DMF)The ether linkages disrupt chain packing, improving solubility compared to fully linear aramids.[3][18]

Table 2: Expected Spectroscopic Data for Poly(ether-nitro-amide)

Spectroscopic TechniqueCharacteristic Peaks/Shifts
FT-IR (cm-1)~3300 (N-H stretch), ~1650 (Amide I, C=O stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~1240 (Ar-O-Ar stretch)[19][20]
1H NMR (δ, ppm)8.0-8.5 (aromatic protons adjacent to NO₂), 7.0-8.0 (other aromatic protons), ~10.0 (amide N-H)[21]

Conclusion

This compound is a highly versatile monomer for the synthesis of high-performance polymers. Its unique combination of a polymerizable carboxylic acid group, a modifiable nitro group, and a flexibility-enhancing ether linkage allows for the creation of a wide range of advanced materials. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel polyamides and to further investigate their potential applications. The ability to perform post-polymerization modification on the nitro groups opens up exciting possibilities for the development of functional polymers with tailored properties for specific and demanding applications.

References

Application Note & Protocols: Leveraging 4-(4-Nitrophenoxy)benzoic Acid as a Functional Linker in Metal-Organic Frameworks for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Linker

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and biomedicine.[1] The rational design of MOFs hinges on the judicious selection of metal nodes and, crucially, organic linkers. The linker's geometry, length, and functional groups dictate the resulting framework's topology, porosity, and chemical properties.[2]

This guide focuses on 4-(4-nitrophenoxy)benzoic acid , a linker of significant interest due to its unique bifunctional nature. It possesses a carboxylate group for coordination with metal centers and a terminal nitro group. This structure offers several strategic advantages:

  • Structural Versatility: The V-shape of the ether linkage combined with the carboxylate coordination can lead to novel framework topologies.

  • Tunable Surface Chemistry: The exposed nitro groups within the MOF pores create a distinct chemical environment, influencing guest molecule interactions.

  • Active Functionality: The electron-withdrawing nitro group can impart specific electronic and photophysical properties, making the resulting MOFs suitable for applications in chemical sensing and potentially as a stimuli-responsive component in drug delivery systems.[3][4]

Herein, we provide a comprehensive guide to the synthesis and characterization of a novel MOF utilizing this linker, which we designate GML-1(Zn) , and explore its potential applications, particularly in the realm of drug delivery.

Part 1: Synthesis and Characterization of GML-1(Zn)

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where reactants are heated in a sealed vessel to promote crystallization.[5][6] The following protocol details a standard solvothermal synthesis for GML-1(Zn), a framework constructed from Zinc(II) ions and the this compound linker.

Protocol 1: Solvothermal Synthesis of GML-1(Zn)

Rationale: The solvothermal method is chosen for its ability to produce high-quality, crystalline MOF materials by allowing the reaction to proceed under elevated temperature and pressure, facilitating the dissolution of precursors and the self-assembly process.[7] N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the metal salt and the organic linker.[8]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H-NPB)

  • N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

Procedure:

  • Reactant Preparation: In a 20 mL glass scintillation vial, dissolve 74.4 mg (0.25 mmol) of Zinc nitrate hexahydrate and 64.8 mg (0.25 mmol) of this compound in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity of the precursor solution.

  • Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the solution at 110 °C for 24 hours. Causality Note: This temperature is typically sufficient to promote crystal growth without decomposing the organic linker or the solvent.

  • Cooling & Isolation: After 24 hours, turn off the oven and allow the vessel to cool slowly to room temperature. Pale yellow, crystalline precipitates of GML-1(Zn) should be visible.

  • Washing: Decant the mother liquor. Wash the collected crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials trapped within the pores. Centrifugation can be used to efficiently separate the crystals from the washing solvent.[8]

  • Solvent Exchange: To prepare the framework for activation, exchange the DMF with a more volatile solvent. Immerse the crystals in chloroform (3 x 10 mL) for 8 hours each time.

  • Activation: Decant the chloroform and activate the MOF by heating the sample under a dynamic vacuum at 150 °C for 12 hours. This process removes the guest solvent molecules from the pores, making the internal surface area accessible.

  • Storage: Store the activated GML-1(Zn) in a desiccator to prevent re-adsorption of atmospheric moisture.

Workflow for GML-1(Zn) Synthesis

cluster_reactants Reactant Preparation metal Zn(NO₃)₂·6H₂O in DMF mix Mix & Sonicate (15 min) metal->mix linker This compound in DMF linker->mix react Solvothermal Reaction (110°C, 24h) mix->react Self-Assembly wash Wash with Fresh DMF react->wash Isolate Crystals exchange Solvent Exchange (CHCl₃) wash->exchange activate Activate under Vacuum (150°C, 12h) exchange->activate product Activated GML-1(Zn) MOF activate->product

Caption: Solvothermal synthesis workflow for GML-1(Zn).

Characterization of GML-1(Zn)

To confirm the successful synthesis and determine the properties of GML-1(Zn), a suite of characterization techniques is essential.

Technique Purpose Expected Outcome for GML-1(Zn)
Powder X-Ray Diffraction (PXRD) To verify the crystallinity and phase purity of the bulk material.[9]A unique diffraction pattern with sharp peaks, indicating a highly crystalline structure. The pattern should be distinct from the starting materials.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the linker to the metal center.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretching frequency, indicating coordination. The characteristic N-O stretches of the nitro group (~1520 and 1340 cm⁻¹) should remain.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and confirm the removal of guest solvents.A stable weight profile up to a certain decomposition temperature (e.g., >300 °C), indicating a robust framework. An initial weight loss corresponding to solvent removal should be absent in the activated sample.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution.Uniformly shaped crystals (e.g., cubic, needle-like) with a consistent size distribution.
N₂ Sorption Analysis (at 77 K) To determine the porosity, including BET surface area and pore volume.[9]A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. This provides a quantitative measure of the accessible internal surface area.

Part 2: Application in pH-Responsive Drug Delivery

The inherent chemical properties of many MOFs make them excellent candidates for drug delivery systems.[2][10][11][12] Specifically, frameworks like Zeolitic Imidazolate Frameworks (ZIFs) are known to be pH-sensitive, degrading in the acidic microenvironments of tumors or endosomes to release their cargo.[10] We hypothesize that GML-1(Zn), with its zinc-carboxylate coordination bonds, will exhibit similar pH-responsive behavior, making it a promising carrier for targeted anticancer drug delivery.

Protocol 2: Loading of 5-Fluorouracil (5-FU) into GML-1(Zn)

Rationale: 5-Fluorouracil (5-FU) is a common anticancer drug. Post-synthetic loading via immersion is a straightforward method to encapsulate drug molecules within the MOF pores without altering the framework itself.

Materials:

  • Activated GML-1(Zn)

  • 5-Fluorouracil (5-FU)

  • Methanol

  • Centrifuge

Procedure:

  • Suspension: Suspend 50 mg of activated GML-1(Zn) in 10 mL of a 5 mg/mL solution of 5-FU in methanol.

  • Incubation: Stir the suspension at room temperature for 48 hours in a sealed container to allow for diffusion of the 5-FU molecules into the MOF pores.

  • Isolation: Collect the 5-FU loaded MOF, hereafter referred to as 5-FU@GML-1(Zn), by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Washing: Gently wash the collected solid with fresh methanol (2 x 5 mL) to remove any 5-FU adsorbed on the external surface of the crystals.

  • Drying: Dry the 5-FU@GML-1(Zn) product under vacuum at 60 °C for 6 hours.

  • Quantification: To determine the loading capacity, dissolve a known mass of the dried 5-FU@GML-1(Zn) in an acidic solution (e.g., 0.1 M HCl) to completely degrade the framework. Analyze the concentration of the released 5-FU using UV-Vis spectroscopy or HPLC and calculate the weight percentage of the loaded drug.

Protocol 3: In Vitro pH-Responsive Drug Release Study

Rationale: This protocol simulates the drug release profile in different physiological environments. Phosphate-buffered saline (PBS) at pH 7.4 mimics the conditions of the bloodstream, while an acetate buffer at pH 5.0 simulates the acidic environment of a tumor.[10]

Materials:

  • 5-FU@GML-1(Zn)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.0

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Place 10 mg of 5-FU@GML-1(Zn) into a dialysis bag containing 5 mL of the respective buffer (pH 7.4 or pH 5.0).

  • Release Study: Suspend the sealed dialysis bag in 45 mL of the same buffer in a beaker, maintained at 37 °C with constant gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 3 mL aliquot from the release medium outside the dialysis bag.

  • Replenishment: Immediately replenish the beaker with 3 mL of fresh buffer to maintain a constant volume.

  • Analysis: Measure the absorbance of the withdrawn aliquots using a UV-Vis spectrophotometer at the maximum absorbance wavelength for 5-FU.

  • Calculation: Calculate the cumulative percentage of drug released over time using a pre-established calibration curve.

Mechanism of pH-Responsive Drug Release

cluster_blood Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH 5.0) mof_stable 5-FU@GML-1(Zn) (Stable Framework) release_slow Minimal Drug Leakage mof_stable->release_slow mof_acid 5-FU@GML-1(Zn) mof_stable->mof_acid Accumulation at Tumor Site (EPR Effect) degrade Framework Degradation mof_acid->degrade Protonation of Carboxylate protons H⁺ (Protons) protons->degrade release_fast Rapid Drug Release degrade->release_fast start Systemic Administration start->mof_stable

Caption: Proposed mechanism for pH-triggered drug release from GML-1(Zn).

Conclusion and Future Outlook

The use of this compound as a linker provides a pathway to construct novel MOFs with tailored functionality. The described GML-1(Zn) serves as a representative model, demonstrating the potential for creating frameworks with high porosity and thermal stability. The protocols provided offer a robust starting point for researchers to synthesize and characterize these materials.

The application of such MOFs in drug delivery is particularly promising. The anticipated pH-responsive degradation of the zinc-carboxylate bonds offers a viable mechanism for targeted drug release in acidic tumor environments, potentially increasing therapeutic efficacy while minimizing systemic side effects.[10][12] Furthermore, the nitro functionality opens avenues for other applications. The electron-withdrawing nature of the nitro group can quench the intrinsic luminescence of the framework, a property that could be exploited for the development of "turn-on" fluorescent sensors for specific analytes that interact with and modify the nitro group.[3][4] This dual functionality underscores the immense potential of rationally designed linkers in advancing the field of metal-organic frameworks.

References

experimental setup for studying enzyme inhibition with 4-(4-Nitrophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Studying Enzyme Inhibition with 4-(4-Nitrophenoxy)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The study of enzyme inhibition is a cornerstone of biochemical research and drug discovery, providing critical insights into the mechanisms of potential therapeutic agents.[1] This document provides a comprehensive guide to designing and executing an experimental workflow for characterizing the inhibitory activity of this compound against a target enzyme. This compound is an aromatic carboxylic acid containing a nitrophenoxy group, a structure whose derivatives have been explored in various applications, including as intermediates in the synthesis of pharmaceuticals and polymers.[2] This guide details protocols for determining inhibitor potency (IC₅₀) and elucidating the kinetic mechanism of inhibition (MOA), supported by field-proven insights into experimental design and data analysis.

Introduction and Scientific Background

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1] They are fundamental tools for studying enzyme function and are the basis for many of the most effective drugs on the market, treating diseases from cancer to infections.[3] The process of characterizing a potential inhibitor involves two primary stages: determining its potency (how much of the compound is needed to inhibit the enzyme) and understanding its mechanism of action (how it inhibits the enzyme).

This compound is a compound with a molecular weight of 259.21 g/mol .[4][5] Its structure, featuring a benzoic acid core, is significant because benzoic acid derivatives have been identified as inhibitors of various enzymes, such as tyrosinase and enzymes in the coenzyme Q biosynthetic pathway.[6][7][8][9] The presence of the nitro group and the ether linkage suggests it may interact with enzyme active sites through various non-covalent interactions.[10] This application note will use a hypothetical hydrolase enzyme (e.g., an esterase) as a model system, as its activity can be conveniently monitored using a chromogenic substrate.

Principles of Enzyme Inhibition Kinetics

Understanding the kinetic mechanism is crucial for drug development. Reversible inhibitors, which bind non-covalently, are classified based on their interaction with the enzyme (E) and the enzyme-substrate (ES) complex.[1]

  • Competitive Inhibition: The inhibitor resembles the substrate and binds only to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[1][11]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, with equal affinity for the free enzyme (E) and the enzyme-substrate (ES) complex. This reduces the Vₘₐₓ without affecting the Kₘ.[1][11]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition reduces both Vₘₐₓ and Kₘ.[1][11]

  • Mixed Inhibition: The inhibitor binds to an allosteric site but has different affinities for the free enzyme and the ES complex. This affects both Kₘ and Vₘₐₓ.[11]

These distinct kinetic profiles can be identified by systematically varying both substrate and inhibitor concentrations.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I_comp Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI->E -I E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->ESI_nc +S E_uc Enzyme (E) ES_uc ES Complex E_uc->ES_uc +S S_uc Substrate (S) I_uc Inhibitor (I) ESI_uc ESI Complex ES_uc->ESI_uc +I P_uc Product (P) ES_uc->P_uc k_cat

Figure 1: Modes of Reversible Enzyme Inhibition.

Materials and Reagents

Sourcing high-quality reagents is paramount for reproducible results. The following are required for the described protocols.

  • Test Compound: this compound (CAS 16309-45-8), >97% purity.[5]

  • Enzyme: Purified model enzyme (e.g., Porcine Liver Esterase).

  • Substrate: Chromogenic substrate (e.g., p-Nitrophenyl acetate, pNPA). The hydrolysis of pNPA yields p-nitrophenol, a yellow product that can be monitored spectrophotometrically at 405 nm.

  • Buffer Solution: 50 mM Sodium Phosphate, pH 7.4. The optimal buffer system should be determined empirically for the specific enzyme used.[3]

  • Organic Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound.

  • Positive Control: A known inhibitor for the target enzyme (e.g., Bis(4-nitrophenyl) phosphate for esterases).

  • Instrumentation and Consumables:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.[3]

    • Standard 96-well flat-bottom microplates.

    • Calibrated single and multichannel pipettes.

    • Reagent reservoirs.

    • Incubator or temperature-controlled plate reader (37°C).

Experimental Workflow: A Validating System

The experimental design is structured to first screen for inhibitory activity and determine potency (IC₅₀), then to perform a more detailed kinetic analysis to elucidate the mechanism of action. This tiered approach is efficient and ensures that resource-intensive kinetic studies are performed only on confirmed inhibitors.

G start Start: Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) ic50_protocol Protocol 1: IC50 Determination (Fixed Substrate, Variable Inhibitor) start->ic50_protocol ic50_data Data Analysis: Dose-Response Curve Calculate % Inhibition Non-linear Regression Fit ic50_protocol->ic50_data decision Is Compound a Potent Inhibitor? ic50_data->decision ic50_result Result: IC50 Value moa_protocol Protocol 2: MOA Study (Variable Substrate & Inhibitor) ic50_result->moa_protocol moa_data Data Analysis: Michaelis-Menten & Lineweaver-Burk Plots Non-linear fitting to kinetic models moa_protocol->moa_data moa_result Result: Inhibition Type (e.g., Competitive) & Ki Value moa_data->moa_result stop End of Characterization moa_result->stop decision->ic50_result Yes decision->moa_protocol Yes decision->stop No

Figure 2: Overall Experimental Workflow for Inhibitor Characterization.

Protocol 1: Determination of Inhibitor Potency (IC₅₀)

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11] This protocol uses a fixed substrate concentration (typically equal to its Kₘ value) and a range of inhibitor concentrations.

Step-by-Step Methodology
  • Prepare Inhibitor Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). The limited aqueous solubility of the compound necessitates an organic solvent.[10]

  • Prepare Serial Dilutions: Create a 10-point, 3-fold serial dilution of the inhibitor stock in 100% DMSO. This creates a wide concentration range to ensure a full dose-response curve.

  • Assay Plate Setup (96-well):

    • Columns 1-10 (Test Wells): Add 2 µL of each inhibitor dilution.

    • Column 11 (Negative Control): Add 2 µL of 100% DMSO. This represents 0% inhibition (100% enzyme activity).

    • Column 12 (Positive Control): Add 2 µL of a known inhibitor (at a concentration expected to give >90% inhibition).

  • Enzyme Addition & Pre-incubation: Add 98 µL of enzyme solution (diluted in assay buffer to a final concentration that gives a linear reaction rate) to all wells. Mix gently and pre-incubate the plate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is critical for accurate potency measurement.[3]

  • Initiate Reaction: Add 100 µL of pre-warmed substrate solution (pNPA in assay buffer) to all wells to start the reaction. The final reaction volume is 200 µL.

  • Monitor Reaction: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.

Protocol 2: Elucidation of the Mechanism of Action (MOA)

This experiment determines the type of inhibition by measuring reaction rates across a matrix of varying substrate and inhibitor concentrations.[12]

Step-by-Step Methodology
  • Prepare Reagents: Prepare stock solutions of the inhibitor, enzyme, and substrate as in Protocol 1. Select 4-5 inhibitor concentrations based on the previously determined IC₅₀ (e.g., 0, 0.5x, 1x, 2x, 4x IC₅₀).

  • Prepare Substrate Dilutions: Prepare a series of at least 6-8 substrate concentrations in assay buffer, typically ranging from 0.2x Kₘ to 10x Kₘ.

  • Assay Plate Setup: This is best designed as a matrix. For each inhibitor concentration (including the 0 µM control), perform a full substrate titration.

    • Add 2 µL of the appropriate inhibitor concentration (or DMSO) to the wells.

    • Add 98 µL of enzyme solution to all wells and pre-incubate for 15 minutes at 37°C.

    • Initiate the reactions by adding 100 µL of the various substrate dilutions.

  • Monitor Reaction: Measure the kinetic reads as described in Protocol 1.

Data Analysis and Interpretation

Proper data analysis is crucial to extract meaningful kinetic parameters.

Analysis of IC₅₀ Data
  • Calculate Reaction Rates (V): For each well, determine the initial reaction velocity (V) by plotting absorbance vs. time and calculating the slope of the linear portion of the curve (ΔAbs/Δt).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_DMSO - V_background))

    • Where V_inhibitor is the rate in the presence of the inhibitor, V_DMSO is the rate of the negative control, and V_background is the rate from a well with no enzyme (if measured).

  • Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism, R) to obtain the IC₅₀ value.[11]

Analysis of MOA Data
  • Calculate Initial Velocities: Determine the initial velocity (V) for every combination of substrate and inhibitor concentration.

  • Generate Michaelis-Menten Plots: For each inhibitor concentration, plot V versus substrate concentration [S]. This provides a direct visualization of the inhibitor's effect.

  • Determine Kinetic Parameters: The most accurate method is to fit the entire dataset simultaneously to the different inhibition models (competitive, non-competitive, etc.) using non-linear regression software.[13] The software will provide the best-fit model along with values for Vₘₐₓ, Kₘ, and the inhibition constant (Kᵢ).

  • Lineweaver-Burk Plot (for visualization): The double reciprocal plot (1/V vs. 1/[S]) is a traditional method to visualize the inhibition type.[13]

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Table 1: Hypothetical Kinetic Data Summary

This table summarizes the expected output from the MOA data analysis, assuming a competitive inhibition mechanism was identified.

ParameterValueDescription
Vₘₐₓ 150 mOD/minMaximum reaction velocity; unchanged by a competitive inhibitor.
Kₘ 250 µMSubstrate concentration at half Vₘₐₓ in the absence of inhibitor.
Kᵢ 15 µMInhibition constant; a measure of the inhibitor's binding affinity.
Mechanism CompetitiveDetermined by the best-fit model to the global dataset.

References

Synthesis of Novel Azo Dyes Using 4-(4-Nitrophenoxy)benzoic Acid as a Precursor: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel azo dyes utilizing 4-(4-Nitrophenoxy)benzoic acid as a key precursor. Azo dyes represent a significant class of organic colorants with wide-ranging applications in textiles, printing, food, and pharmaceuticals.[1][2] The strategic use of this compound, a versatile aromatic carboxylic acid[3][4], allows for the introduction of a nitrophenoxy moiety, which can significantly influence the resulting dye's color, stability, and biological activity. This guide details the underlying chemical principles, step-by-step synthesis protocols, purification methods, and characterization techniques.

Introduction: The Versatility of Azo Dyes and the Strategic Role of this compound

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their facile synthesis, cost-effectiveness, and diverse color palette have cemented their importance in various industrial and scientific fields.[1] The properties of an azo dye are intricately linked to the nature of the aromatic systems and the substituents they bear. The introduction of specific functional groups can modulate the electronic properties of the chromophore, thereby tuning its absorption spectrum and other physicochemical characteristics.

This compound serves as an excellent precursor for creating novel azo dyes. The journey from this precursor to a vibrant azo dye involves a two-step reaction sequence: reduction of the nitro group to a primary amine, followed by diazotization and subsequent coupling with a suitable aromatic partner. The presence of the ether linkage and the ultimate positioning of the azo group can lead to dyes with unique solvatochromic, thermal, and biological properties. This precursor is a valuable building block in organic synthesis, with applications in the development of polymers and dyes.[3]

Core Synthesis Strategy: From Precursor to Azo Dye

The synthesis of azo dyes from this compound follows a well-established, yet adaptable, chemical pathway. The core principle involves the transformation of the nitro group into a diazonium salt, a highly reactive intermediate, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.

Diagram of the General Synthesis Workflow

Synthesis_Workflow Precursor This compound Reduction Reduction of Nitro Group Precursor->Reduction e.g., Sn/HCl, H2/Pd-C Amine_Intermediate 4-(4-Aminophenoxy)benzoic Acid Reduction->Amine_Intermediate Diazotization Diazotization Amine_Intermediate->Diazotization NaNO2, HCl, 0-5 °C Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Coupling_Reaction Azo Coupling Diazonium_Salt->Coupling_Reaction Coupling_Partner Coupling Partner (e.g., Phenol, Aniline derivative) Coupling_Partner->Coupling_Reaction Azo_Dye Novel Azo Dye Coupling_Reaction->Azo_Dye

Caption: General workflow for the synthesis of novel azo dyes from this compound.

Part 1: Synthesis of the Key Intermediate - 4-(4-Aminophenoxy)benzoic Acid

The initial and critical step is the reduction of the nitro group in this compound to a primary amino group. This transformation is fundamental as the resulting amine is the direct precursor for the diazotization reaction.

Protocol 1: Reduction of this compound

Objective: To synthesize 4-(4-Aminophenoxy)benzoic acid.

Materials:

  • This compound

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound and granular tin.

  • Acid Addition: Slowly add concentrated hydrochloric acid to the flask. An exothermic reaction will commence.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for a specified time (e.g., 2-3 hours) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

  • Isolation of Amine: Filter the mixture to remove the tin salts. The filtrate contains the sodium salt of 4-(4-Aminophenoxy)benzoic acid.

  • Precipitation: Acidify the filtrate with hydrochloric acid until the pH is acidic. This will precipitate the 4-(4-Aminophenoxy)benzoic acid.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold distilled water, and recrystallize from a suitable solvent such as an ethanol-water mixture to obtain the pure product.

  • Drying: Dry the purified crystals in a vacuum oven.

Part 2: Synthesis of Novel Azo Dyes

With the key amine intermediate in hand, the next stage involves the classic two-step process of diazotization followed by azo coupling.

The Chemistry of Diazotization and Azo Coupling

Diazotization: This reaction involves treating the primary aromatic amine, 4-(4-Aminophenoxy)benzoic acid, with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at a low temperature (0-5 °C).[5] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[6]

Azo Coupling: The resulting diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, to form the azo dye. Common coupling components include phenols, anilines, and their derivatives. The pH of the reaction medium is a critical factor in the coupling reaction. For phenols, the reaction is typically carried out in a slightly alkaline medium to form the more reactive phenoxide ion.[7][8] For anilines, the coupling is usually performed in a slightly acidic medium.[8]

Diagram of the Azo Coupling Mechanism

Azo_Coupling_Mechanism Diazonium Ar-N≡N⁺ Intermediate Intermediate Complex Diazonium->Intermediate Electrophilic Attack Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->Intermediate Azo_Dye Azo Dye (Ar-N=N-Ar'-OH) Intermediate->Azo_Dye Proton Loss

Caption: Simplified mechanism of the azo coupling reaction.

Protocol 2: General Procedure for the Synthesis of Azo Dyes

Objective: To synthesize a novel azo dye by coupling the diazonium salt of 4-(4-Aminophenoxy)benzoic acid with a selected coupling component.

Materials:

  • 4-(4-Aminophenoxy)benzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling component (e.g., phenol, β-naphthol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH) or sodium acetate

  • Ice

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Diazonium Salt Solution:

    • Dissolve 4-(4-Aminophenoxy)benzoic acid in a dilute solution of hydrochloric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for about 15-20 minutes after the addition is complete.

  • Preparation of Coupling Component Solution:

    • For Phenolic Coupling Components: Dissolve the phenol or naphthol in a dilute aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.

    • For Amine Coupling Components: Dissolve the aniline derivative in a dilute solution of hydrochloric acid and cool it to 0-5 °C.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately or after a short period.

    • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Collect the crude azo dye by vacuum filtration.

    • Wash the precipitate with cold distilled water to remove any unreacted salts.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the pure product.

  • Drying:

    • Dry the purified azo dye in a vacuum oven at a suitable temperature.

Part 3: Characterization of the Synthesized Azo Dyes

Proper characterization is essential to confirm the structure and purity of the newly synthesized azo dyes. A combination of spectroscopic techniques is typically employed.[9][10][11]

Table 1: Spectroscopic Characterization Techniques
TechniqueInformation ObtainedExpected Observations
UV-Visible Spectroscopy Determines the maximum wavelength of absorption (λmax), which is related to the color of the dye.A strong absorption band in the visible region (400-700 nm) corresponding to the π → π* transition of the azo chromophore. The position of λmax will vary depending on the coupling component and substituents.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the presence of key functional groups.Characteristic peaks for the azo group (-N=N-) stretch (around 1400-1450 cm⁻¹), O-H stretch (for phenolic dyes), N-H stretch (for amino dyes), and C=O stretch of the carboxylic acid.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the molecular structure, including the number and environment of protons and carbon atoms.The aromatic protons will show characteristic chemical shifts and coupling patterns. The presence of specific functional groups can be confirmed by their unique signals.[12][13]
Mass Spectrometry (MS) Determines the molecular weight of the compound.The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the synthesized azo dye.[10]

Applications and Future Perspectives

Azo dyes derived from benzoic acid derivatives have shown potential in various applications, including as photosensitizers in dye-sensitized solar cells and as compounds with biological activity.[2][14][15] The novel azo dyes synthesized using this compound as a precursor could be screened for a range of applications:

  • Textile Dyes: Evaluation of their dyeing properties on different fabrics.

  • pH Indicators: Investigating color changes in response to varying pH.

  • Biological Activity: Screening for antimicrobial, anticancer, or other pharmacological activities.[2][12]

  • Advanced Materials: Incorporation into polymers or other materials to impart color and functionality.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-nitrophenoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your experiments.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and advanced polymers.[1] Its structure, featuring a diaryl ether linkage, is typically assembled via two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation . Both methods present unique challenges that can impact yield, purity, and scalability. This guide will address the common problems encountered in both synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound can stem from several factors depending on the chosen synthetic route. For SNAr reactions, incomplete deprotonation of 4-hydroxybenzoic acid, insufficient activation of the aryl halide, or side reactions are common culprits. In Ullmann condensations, catalyst deactivation, harsh reaction conditions leading to decomposition, and the presence of electron-withdrawing groups can significantly reduce yields. A thorough investigation of your reaction parameters, including base, solvent, temperature, and catalyst, is crucial.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the common side products?

A2: The formation of side products is a frequent issue. In SNAr reactions, you may encounter unreacted starting materials, or if the temperature is too high, decarboxylation of the benzoic acid can occur. In Ullmann condensations, homo-coupling of the aryl halides to form symmetrical biaryls is a common side reaction. Additionally, side reactions involving the nitro group are possible under certain conditions.

Q3: How can I effectively purify the final product?

A3: Purification of this compound typically involves recrystallization. The choice of solvent is critical and may require some experimentation; ethanol/water mixtures are often a good starting point. Acid-base extraction can also be a powerful tool. By dissolving the crude product in a basic aqueous solution, neutral impurities (like unreacted 4-chloronitrobenzene or biaryl side products) can be washed away with an organic solvent. The desired product can then be precipitated by acidifying the aqueous layer.

Q4: Should I use Nucleophilic Aromatic Substitution or an Ullmann Condensation for my synthesis?

A4: The choice between SNAr and Ullmann condensation depends on the available starting materials and your experimental capabilities. SNAr is often preferred due to milder reaction conditions and the avoidance of a metal catalyst. The presence of the electron-withdrawing nitro group on the aryl halide substrate makes it well-suited for SNAr.[2] However, if your starting materials are more amenable to the Ullmann coupling, it remains a viable, albeit often more challenging, option.

Troubleshooting Guides

Guide 1: Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr synthesis of this compound typically involves the reaction of a 4-halobenzoic acid (or its ester) with 4-nitrophenol in the presence of a base, or the reaction of 4-hydroxybenzoic acid with an activated aryl halide like 4-chloronitrobenzene. The latter is more common due to the activating effect of the nitro group.

Problem 1.1: Low or No Product Formation

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of 4-Hydroxybenzoic Acid The nucleophile in this reaction is the phenoxide of 4-hydroxybenzoic acid. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low.Use a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least stoichiometric amounts. Ensure the base is anhydrous, as water can interfere with the reaction.
Poor Solvent Choice The solvent must be polar aprotic to dissolve the reactants and facilitate the SNAr mechanism.Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices. Ensure the solvent is anhydrous.
Low Reaction Temperature While SNAr reactions are activated by the nitro group, they still require sufficient thermal energy to overcome the activation barrier.Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Typical temperatures range from 80-150 °C. Be cautious of potential side reactions at higher temperatures.
Deactivated Aryl Halide The leaving group ability of the halogen is crucial. The order of reactivity is typically F > Cl > Br > I for activated aryl halides.If using 4-chloronitrobenzene, consider switching to 4-fluoronitrobenzene for enhanced reactivity.

Problem 1.2: Formation of an Insoluble Precipitate During the Reaction

Potential Cause Explanation Recommended Solution
Precipitation of the Salt of the Product The product, this compound, can form a salt with the base, which may have limited solubility in the reaction solvent.Add more solvent to the reaction mixture to maintain a homogeneous solution. Vigorous stirring is also essential.

Experimental Protocol: SNAr Synthesis

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium salt of 4-hydroxybenzoic acid.

  • Add 4-chloronitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to 120-140 °C and monitor the progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the crude product.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Guide 2: Ullmann Condensation Route

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol. For the synthesis of this compound, this could involve reacting 4-chloronitrobenzene with 4-hydroxybenzoic acid or 4-bromobenzoic acid with 4-nitrophenol.

Problem 2.1: Low Yield and Formation of Biaryl Side Products

Potential Cause Explanation Recommended Solution
Catalyst Inactivity The copper catalyst can be sensitive to air and moisture. The choice of copper source and ligand is also critical.Use a reliable copper(I) source like CuI or CuBr. The addition of a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can significantly improve the reaction.[3]
Harsh Reaction Conditions Traditional Ullmann reactions often require high temperatures (>180 °C), which can lead to thermal decomposition of the reactants or product, especially with the presence of a nitro group.Explore modern Ullmann protocols that utilize ligands to enable lower reaction temperatures (100-150 °C).
Homo-coupling of Aryl Halide A significant side reaction in Ullmann condensations is the coupling of two molecules of the aryl halide to form a symmetrical biaryl.Use a slight excess of the phenol component to favor the desired cross-coupling reaction. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Electron-Withdrawing Groups Electron-withdrawing groups on the phenol substrate can have a negative effect on the Ullmann reaction.[4]If reacting 4-nitrophenol, be prepared for potentially lower yields. Consider using a more electron-rich phenol if your synthetic strategy allows.

Problem 2.2: Difficulty in Removing Copper Catalyst During Workup

Potential Cause Explanation Recommended Solution
Formation of Copper Complexes The product and starting materials can form stable complexes with the copper catalyst, making it difficult to remove by simple filtration.After the reaction, consider an acidic workup to break up the copper complexes. Washing the organic layer with an aqueous solution of a chelating agent like EDTA can also be effective.

Experimental Protocol: Ligand-Accelerated Ullmann Condensation

  • In an oven-dried Schlenk flask, combine 4-bromobenzoic acid (1.0 eq), 4-nitrophenol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and dilute it with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Wash the organic layer with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

To better understand the reaction mechanisms and potential pitfalls, the following diagrams illustrate the key steps in both the SNAr and Ullmann condensation pathways.

SNAr_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 4-hydroxybenzoic_acid 4-Hydroxybenzoic Acid Deprotonation Deprotonation 4-hydroxybenzoic_acid->Deprotonation 4-chloronitrobenzene 4-Chloronitrobenzene Nucleophilic_Attack Nucleophilic Attack 4-chloronitrobenzene->Nucleophilic_Attack Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->Nucleophilic_Attack Forms Phenoxide Meisenheimer_Complex Meisenheimer Complex (Intermediate) Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination of Cl⁻ Meisenheimer_Complex->Elimination Product This compound Elimination->Product

Caption: SNAr synthesis workflow for this compound.

Ullmann_Pathway cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_product Product & Side Product 4-bromobenzoic_acid 4-Bromobenzoic Acid Oxidative_Addition Oxidative Addition 4-bromobenzoic_acid->Oxidative_Addition 4-nitrophenol 4-Nitrophenol Ligand_Exchange Ligand Exchange 4-nitrophenol->Ligand_Exchange Cu_catalyst Cu(I) Catalyst Cu_catalyst->Oxidative_Addition Base Base (e.g., Cs₂CO₃) Base->Ligand_Exchange Ligand Ligand (optional) Ligand->Oxidative_Addition Oxidative_Addition->Ligand_Exchange Side_Product Biaryl Homo-coupling Product Oxidative_Addition->Side_Product Reductive_Elimination Reductive Elimination Ligand_Exchange->Reductive_Elimination Reductive_Elimination->Cu_catalyst Regenerates Catalyst Product This compound Reductive_Elimination->Product

Caption: Ullmann condensation workflow and potential side reaction.

References

troubleshooting HPLC analysis of aromatic carboxylic acids like 4-(4-Nitrophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of aromatic carboxylic acids, such as 4-(4-Nitrophenoxy)benzoic acid. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common chromatographic challenges. The format is designed as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in established scientific principles to ensure robust and reproducible results.

Introduction: The Challenge of Aromatic Carboxylic Acids

Aromatic carboxylic acids are a class of compounds frequently analyzed in pharmaceutical and chemical industries. Their unique structure, containing both a hydrophobic aromatic ring and an ionizable carboxylic acid group, presents specific challenges in reversed-phase HPLC. Achieving symmetric peak shapes, stable retention times, and adequate resolution requires careful control over several key chromatographic parameters, most notably mobile phase pH. This guide will walk you through the most common issues and provide expert, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing severe peak tailing with my aromatic carboxylic acid?

Peak tailing, where the latter half of the peak is broader than the front, is the most common issue when analyzing acidic compounds on silica-based columns.[1][2] A tailing factor (Tf) greater than 1.2 is generally considered significant.[1]

Core Cause: Secondary Interactions with Residual Silanols

The primary cause of peak tailing for acidic compounds is the interaction between the ionized analyte and residual silanol groups (Si-OH) on the silica stationary phase surface.[2][3] In reversed-phase HPLC, the main retention mechanism should be hydrophobic interactions. However, at a mobile phase pH above 3, some silanol groups become deprotonated and negatively charged (Si-O-), leading to a secondary ionic interaction with any ionized analyte. This mixed-mode retention mechanism results in poor peak shape.[4]

Troubleshooting Protocol:

  • Confirm the Cause: Inject a neutral, non-ionizable compound with similar hydrophobicity. If this compound exhibits a symmetric peak while your aromatic acid tails, the issue is chemical (acid-base interaction) and not a physical problem with the system (e.g., dead volume).[5]

  • Adjust Mobile Phase pH: This is the most critical parameter. The goal is to suppress the ionization of both the analyte and the silanol groups.

    • Mechanism: By lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa, the carboxylic acid will be in its neutral, protonated form (-COOH).[6][7] This enhances its hydrophobicity, leading to better retention and minimizing ionic interactions.[8][9] A low pH (around 2.5-3.0) also ensures the majority of silanol groups are protonated (Si-OH), reducing their capacity for ionic interactions.[3][4]

    • Practical Steps:

      • Determine pKa: The pKa of this compound is not readily published, but we can estimate it. The pKa of benzoic acid is ~4.2, and the electron-withdrawing nitro group in the para position on the benzoic ring would lower this value. The pKa of 4-nitrobenzoic acid is approximately 3.4.[10][11] The additional phenoxy group is also electron-withdrawing, so a pKa between 3.0 and 3.5 is a reasonable estimate.

      • Select a Buffer/Modifier: To ensure a stable pH, use an appropriate acidic modifier.

        • Phosphoric Acid (0.1%): Excellent for creating a low pH environment for UV detection.[12][13]

        • Formic Acid (0.1%): A good choice for both UV and Mass Spectrometry (MS) detection due to its volatility.[14]

        • Trifluoroacetic Acid (TFA) (0.05-0.1%): A strong acid that effectively lowers the pH and acts as an ion-pairing agent, further improving peak shape.[15][16] However, TFA can cause ion suppression in MS detectors.[17]

      • Prepare Mobile Phase: Add the chosen acid to the aqueous portion of your mobile phase (e.g., Water with 0.1% Formic Acid) and measure the pH before mixing with the organic modifier (e.g., Acetonitrile).

  • Choose a Modern, High-Purity Column:

    • Mechanism: Modern HPLC columns are typically made from high-purity silica with low metal content and are "end-capped." End-capping is a process where residual silanol groups are chemically reacted to make them less polar and less likely to interact with analytes.[4][5]

    • Recommendation: Use a high-quality, end-capped C18 or a Phenyl-Hexyl column. Phenyl phases can offer alternative selectivity for aromatic compounds through π-π interactions.[18]

Q2: My analyte's retention time is drifting or is not reproducible. What is the cause?

Retention time instability is a critical issue, especially in regulated environments. For ionizable compounds like aromatic carboxylic acids, the most common cause is inadequate control of the mobile phase pH.

Core Cause: Operating Near the Analyte's pKa

When the mobile phase pH is close to the analyte's pKa, small fluctuations in pH (e.g., from inaccurate buffer preparation or degradation of the mobile phase) can cause significant changes in the ratio of the ionized to the non-ionized form of the acid.[7] The ionized form is more polar and will elute earlier, while the neutral form is more hydrophobic and will be retained longer.[8][9] This dynamic equilibrium leads to shifting retention times and can even cause split or broad peaks.[19]

Troubleshooting Protocol:

  • Verify Mobile Phase Preparation:

    • Accurate pH Measurement: Ensure your pH meter is properly calibrated. A change of just 0.1 pH units can lead to a retention time shift of 10% or more.[20]

    • Sufficient Buffer Concentration: Use a buffer concentration of at least 10-25 mM to provide adequate buffering capacity and resist pH shifts.[9]

    • Fresh Mobile Phase: Prepare fresh mobile phase daily. CO2 from the air can dissolve in the mobile phase and lower the pH of unbuffered or weakly buffered solutions.

  • Systematic pH Adjustment:

    • As described in Q1, adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For this compound (estimated pKa ~3.0-3.5), a mobile phase pH of ≤ 2.5 is recommended for stable retention.

  • Ensure System Equilibration: Before starting a sequence, allow the column to equilibrate with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) until a stable baseline is achieved.

Q3: I have poor resolution between my analyte of interest and an impurity. How can I improve it?

Poor resolution can be due to insufficient separation (peaks are too close) or excessive peak broadening (peaks are too wide).

Troubleshooting Protocol:

  • Optimize Mobile Phase Strength (Organic Content):

    • Isocratic Elution: If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention and potentially improve resolution. Conversely, if retention times are too long, a slight increase in organic content can sharpen peaks and shorten the run time.

    • Gradient Elution: If your sample contains compounds with a wide range of hydrophobicities, a gradient is more suitable. To improve the resolution of closely eluting peaks, decrease the slope of the gradient in the region where the peaks of interest elute.[14]

  • Leverage Mobile Phase pH for Selectivity:

    • Changing the mobile phase pH can alter the retention of ionizable compounds differently, thus changing the selectivity (the spacing between peaks).[8][9] If you are analyzing multiple aromatic carboxylic acids with different pKa values, a slight adjustment in pH can dramatically alter their elution order and improve resolution.

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, changing the column chemistry can provide a different selectivity.

      • C18 vs. Phenyl-Hexyl: A standard C18 column separates primarily based on hydrophobicity. A Phenyl-Hexyl column introduces π-π interactions, which can be highly selective for aromatic compounds.[18]

      • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics and can offer unique selectivity for ionizable compounds.[21][22]

  • Improve Column Efficiency:

    • Particle Size: Switching to a column with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC) will generate sharper peaks and improve resolution, though it will also increase backpressure.

    • Column Length: Increasing the column length can improve resolution, but it will also increase run time and backpressure.

Visualizations & Data

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common HPLC issues for aromatic carboxylic acids.

HPLC_Troubleshooting Troubleshooting Workflow for Aromatic Carboxylic Acids Start Problem Observed (e.g., Peak Tailing, RT Drift) Check_System Is the issue on ALL peaks (including a neutral standard)? Start->Check_System Physical_Problem Physical Problem Suspected: - Dead Volume - Column Void - Leak Check_System->Physical_Problem Yes Chemical_Problem Chemical Problem Suspected: - Secondary Interactions - pH Effects Check_System->Chemical_Problem No, only on acidic analyte Fix_Physical Solution: - Check fittings & tubing - Flush/replace column Physical_Problem->Fix_Physical Check_pH Is Mobile Phase pH >1.5 units away from pKa? Chemical_Problem->Check_pH Resolved Problem Resolved Fix_Physical->Resolved Adjust_pH Solution: - Lower pH to ~2.5 with acid (Formic, Phosphoric, TFA) - Ensure adequate buffering Check_pH->Adjust_pH No Check_Column Is the column a modern, end-capped, high-purity silica? Check_pH->Check_Column Yes Adjust_pH->Resolved Change_Column Solution: - Use end-capped C18 - Consider Phenyl-Hexyl - Consider Mixed-Mode Check_Column->Change_Column No Check_Column->Resolved Yes Change_Column->Resolved

Caption: A systematic workflow for diagnosing HPLC issues.

Effect of pH on Analyte and Stationary Phase

This diagram illustrates how mobile phase pH affects the ionization state of an aromatic carboxylic acid and its interaction with a C18 stationary phase.

pH_Effect Effect of Mobile Phase pH on Retention cluster_high_pH High pH (e.g., pH 5.0) cluster_low_pH Low pH (e.g., pH 2.5) node_high_pH Analyte (R-COO⁻) (Ionized, Polar) Silanol (Si-O⁻) (Ionized, Charged) interaction_high Undesired Ionic Interaction (Leads to Peak Tailing) node_high_pH:f0->interaction_high node_high_pH:f1->interaction_high node_low_pH Analyte (R-COOH) (Neutral, Hydrophobic) Silanol (Si-OH) (Neutral) C18 C18 Stationary Phase node_low_pH:f0->C18 Retained interaction_low Desired Hydrophobic Interaction (Good Retention & Peak Shape)

Caption: Impact of pH on analyte-column interactions.

Data Summary Tables

Table 1: Recommended Mobile Phase Modifiers for Aromatic Carboxylic Acids

ModifierTypical Conc.pKaUV Cutoff (nm)MS CompatibilityPrimary Use & Comments
Formic Acid 0.1%3.75~210ExcellentBest choice for LC/MS. Good for general-purpose low pH control.[14]
Phosphoric Acid 0.1%2.15~200PoorStrong acid, provides very low pH. For UV detection only.[12][13]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%0.5~210PoorVery effective at improving peak shape for acids and bases. Causes significant ion suppression in MS.[15][17]
Acetate Buffer 10-25 mM4.76~220GoodNot suitable for this analysis; buffers at too high a pH, which would ionize the analyte.[9]

Table 2: HPLC Column Selection Guide

Stationary PhasePrimary InteractionAdvantages for Aromatic AcidsDisadvantages
End-capped C18 HydrophobicGeneral purpose, high efficiency, good peak shape at low pH.[4]May have limited selectivity for structurally similar aromatic compounds.
Phenyl-Hexyl Hydrophobic & π-πEnhanced selectivity for aromatic compounds due to π-π interactions.[18]Can have different retention characteristics than C18; may require method re-optimization.
Polar-Embedded Hydrophobic & PolarCan provide alternative selectivity and good peak shape for polar analytes.May not provide sufficient retention for highly hydrophobic compounds.
Mixed-Mode Hydrophobic & Ion-ExchangeCan provide excellent retention and selectivity without mobile phase modifiers like TFA.[21][22]Retention mechanisms can be more complex to optimize.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

Proper sample preparation is crucial to protect the column and ensure accurate results.[23][24]

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition as the sample solvent to prevent peak distortion. If a stronger solvent is needed for solubility, keep the volume injected as small as possible.

  • Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulates that can block the column frit, leading to high backpressure and poor performance.[25]

  • Dilution: If you suspect column overload (characterized by fronting peaks), dilute the sample and reinject.[1]

Protocol 2: Systematic Mobile Phase pH Adjustment
  • Estimate pKa: Determine the pKa of your analyte. For this compound, estimate a pKa of ~3.0-3.5.

  • Target pH: Choose a target pH at least 1.5 units lower, e.g., pH ≤ 2.5.

  • Prepare Aqueous Phase:

    • For a target pH of ~2.5, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water (yields ~0.1% v/v).

    • Alternatively, use 1.0 mL of formic acid in 1 L of water for an approximate pH of 2.7.

  • Confirm pH: Use a calibrated pH meter to confirm the pH of the aqueous phase before mixing with the organic solvent.

  • Final Mobile Phase: Prepare the final mobile phase by mixing the acidified aqueous phase with the organic solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Phosphoric Acid).

  • Equilibrate: Flush the system and column with the new mobile phase for at least 15 minutes or until the baseline is stable before injecting the sample.

References

Technical Support Center: Purification of Crude 4-(4-Nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Nitrophenoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical intermediate in high purity. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions based on extensive field experience and established chemical principles.

Section 1: Compound Profile & Initial Assessment

Before initiating any purification, a thorough understanding of the target compound and potential impurities is crucial. This compound is a solid, typically appearing as dark yellow needles, resulting from the nucleophilic aromatic substitution between a substituted benzoate and a nitrophenol derivative.[1][2]

Table 1: Physical & Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 16309-45-8[1][2]
Molecular Formula C₁₃H₉NO₅[1][3]
Molecular Weight 259.21 g/mol [3][4]
Appearance Dark yellow needles/solid[1][2]
Melting Point 237-243 °C[1][3]
pKa (Predicted) 4.17 ± 0.10[5]
Solubility Limited solubility in water; soluble in many organic solvents.[2]
Common Impurities to Consider:

The purity of your final product is only as good as your understanding of what you are removing.[6] Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: e.g., 4-fluorobenzoic acid, 4-hydroxybenzoic acid, or 4-nitrophenol.

  • Side-Reaction Byproducts: Such as isomers or products of over-reaction.

  • Residual Solvents: High-boiling point solvents like DMF or DMSO used during the synthesis.

  • Inorganic Salts: From bases used in the reaction (e.g., K₂CO₃) or workup.

Section 2: Purification Strategy - A Decision Workflow

Choosing the right purification sequence is critical for maximizing yield and purity. The following workflow provides a general strategy.

Purification_Strategy start Crude Product (Solid Mixture) acid_base Acid-Base Extraction start->acid_base  To remove neutral &  basic impurities recrystallization Recrystallization acid_base->recrystallization  Primary purification  for crystalline solids purity_check Purity Assessment (HPLC, MP, NMR) recrystallization->purity_check chromatography Column Chromatography final_product Pure Product (>98%) chromatography->final_product purity_check->chromatography  Fails Spec  (e.g., isomers present) purity_check->final_product  Meets Spec

Caption: General purification strategy for this compound.

Section 3: FAQs - Frequently Asked Questions

Q1: What is the most effective first-pass purification technique for this compound? For most crude syntheses of a carboxylic acid, acid-base extraction is the ideal initial step.[7] It efficiently removes neutral and basic impurities, which often constitute a significant portion of the crude mass. This technique leverages the acidic nature of the carboxylic acid group, which allows it to be selectively moved into an aqueous basic layer, leaving non-acidic impurities behind in the organic layer.[8][9]

Q2: My purified product has a broad melting point range. What does this indicate? A broad melting point range is a classic sign of impurity.[10] Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The presence of contaminants disrupts the crystal lattice, leading to a depression and broadening of the melting range. If you observe this, a further purification step, such as a second recrystallization or column chromatography, is warranted.

Q3: How do I confirm the purity and identity of my final product? A multi-pronged analytical approach is essential for robust validation.[10]

  • HPLC: Provides quantitative data on purity by separating the main compound from impurities.[1]

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of structural impurities.

  • Melting Point Analysis: As discussed, a sharp melting point close to the literature value (237-243 °C) is a strong indicator of high purity.[1]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups (e.g., -COOH, -NO₂, ether linkage).

Section 4: Troubleshooting Guide: Acid-Base Extraction

This technique is fundamental for purifying carboxylic acids by separating them from neutral or basic compounds.[11] The principle relies on converting the water-insoluble carboxylic acid into a water-soluble salt with a base.[12]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid (e.g., 5.0 g) in an appropriate organic solvent like ethyl acetate (50 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Causality Note: A weak base like NaHCO₃ is strong enough to deprotonate the carboxylic acid (pKa ~4.2) but not strong enough to deprotonate less acidic impurities like phenols (pKa ~10), offering selectivity.[9] Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the acid-base reaction.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium 4-(4-nitrophenoxy)benzoate salt into a clean Erlenmeyer flask.

  • Repeat: Perform a second extraction on the organic layer with another 30 mL of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.

  • Re-precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly acidify the solution by adding concentrated HCl (e.g., 12 M) dropwise until the pH is ~2.[12] The this compound will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven.

Acid_Base_Workflow start Crude Product in Organic Solvent (e.g., EtOAc) add_base Add aq. NaHCO₃ Shake & Vent start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate_layers->organic_layer  Discard or process  for other components aqueous_layer Aqueous Layer (Contains Sodium Salt of Product) separate_layers->aqueous_layer acidify Cool & Acidify with HCl (pH ~2) aqueous_layer->acidify precipitate Product Precipitates acidify->precipitate filter_dry Vacuum Filter, Wash, & Dry precipitate->filter_dry pure_product Purified Product filter_dry->pure_product

Caption: Workflow for the acid-base extraction of the target compound.

Troubleshooting Q&A: Acid-Base Extraction

Q: Why did no precipitate form after I added HCl?

  • Reason 1: Insufficient Acid. You may not have added enough acid to lower the pH sufficiently for protonation. Use pH paper to confirm the solution is strongly acidic (pH 1-2).[12]

  • Reason 2: Too Much Organic Solvent. If the initial extraction was incomplete, a significant amount of your product might still be in the organic layer. Re-extract the organic layer.

  • Reason 3: Supersaturation. Although less common for this compound, if a fine solid forms, the solution might be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[13]

Q: An emulsion formed between the layers and won't separate. What should I do?

  • Solution 1: Add Brine. Add a small amount of saturated aqueous NaCl (brine) solution. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous phase.

  • Solution 2: Patience & Gentle Swirling. Allow the funnel to stand undisturbed for a longer period. Gentle swirling, rather than vigorous shaking, can also help the layers to coalesce.

  • Solution 3: Filtration. In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Section 5: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent is found. The principle is to dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities dissolved in the "mother liquor".[13][14]

Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, polar solvents are a good starting point. Ethanol/water or acetic acid/water mixtures are often effective.[15][16] Conduct small-scale solubility tests first.

  • Dissolution: Place the crude solid (e.g., 2.0 g) in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., 20 mL of ethanol). Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves. Causality Note: Using the absolute minimum amount of hot solvent is key to maximizing recovery yield.[14][17]

  • Decoloration (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the carbon.[18]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[18][19] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.

  • Drying: Dry the purified crystals completely to remove all traces of solvent, which could otherwise depress the melting point.[20]

Recrystallization_Workflow start Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Heat to Dissolve add_solvent->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check  Solid Dissolved hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration  Yes cool_solution Cool Slowly to Room Temperature insoluble_check->cool_solution  No hot_filtration->cool_solution ice_bath Place in Ice Bath cool_solution->ice_bath filter_wash Vacuum Filter & Wash with Cold Solvent ice_bath->filter_wash dry_crystals Dry Crystals filter_wash->dry_crystals pure_product Purified Crystalline Product dry_crystals->pure_product

Caption: Step-by-step workflow for the recrystallization process.

Troubleshooting Q&A: Recrystallization

Q: My compound “oiled out” instead of crystallizing. What went wrong?

  • Reason: "Oiling out" occurs when the solid comes out of solution above its melting point, forming an impure liquid. This often happens if the boiling point of the solvent is too high or if the compound is significantly impure.[17][18]

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Then, allow it to cool even more slowly. You can try insulating the flask to promote gradual cooling. If the problem persists, you may need to choose a different solvent or solvent system.[17]

Q: No crystals have formed, even after cooling in an ice bath.

  • Reason 1: Too Much Solvent. This is the most common cause.[17] The solution is not supersaturated, and the compound remains dissolved.

  • Solution 1: Boil off some of the solvent to increase the concentration and attempt to cool again.[19]

  • Reason 2: Supersaturation. The solution is supersaturated, but crystallization has not been initiated.

  • Solution 2: Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of the pure compound if available.[13]

Q: My recovery yield is very low.

  • Reason 1: Too Much Solvent Used. As mentioned, excess solvent will keep more of your product dissolved in the mother liquor.[19]

  • Reason 2: Premature Crystallization. The compound may have crystallized during a hot filtration step, resulting in product loss on the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Reason 3: Incomplete Cooling. You may not have cooled the solution for long enough or to a low enough temperature to maximize precipitation.

References

Technical Support Center: Resolving Peak Tailing in HPLC for 4-(4-Nitrophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing when analyzing 4-(4-Nitrophenoxy)benzoic acid. Here, we will delve into the common causes of this chromatographic problem and provide systematic, field-proven solutions to restore peak symmetry and ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the most probable causes?

Peak tailing for acidic compounds like this compound is a common challenge in reversed-phase chromatography. The asymmetry of the peak, characterized by a drawn-out trailing edge, can primarily be attributed to chemical and physical factors within your HPLC system.[1][2][3]

Primary Chemical Causes:

  • Secondary Silanol Interactions: This is the most frequent culprit. Silica-based stationary phases (e.g., C18 columns) inherently possess residual silanol groups (Si-OH) on their surface.[4][5] If the mobile phase pH is not sufficiently acidic, these silanols can deprotonate to an ionized form (Si-O⁻).[5] These negatively charged sites can then engage in secondary ionic interactions with the acidic analyte, causing some molecules to be retained longer than others and leading to a "tail."[2][4][6]

  • Inappropriate Mobile Phase pH: When the pH of the mobile phase is close to the acid dissociation constant (pKa) of your analyte, the compound will exist in a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms.[7][8] This equilibrium results in inconsistent retention behavior on the column, which can manifest as peak broadening or tailing.[7]

Common Physical Causes:

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion.[3]

  • Column Void or Blockage: A void at the column inlet or a partially blocked frit can disrupt the flow path of the sample band, causing tailing or even split peaks for all analytes in the chromatogram.[5]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter of the tubing between the injector, column, and detector can lead to band broadening and peak tailing.[2][6]

Q2: What is the pKa of this compound, and why is it so important for my method development?

This pKa value is critical because it governs the ionization state of the molecule at a specific pH.[8] To achieve sharp, symmetrical peaks for an acidic analyte in reversed-phase HPLC, it is essential to maintain the analyte in a single, non-ionized (protonated) state.[5] This is achieved by controlling the mobile phase pH.

Q3: How should I adjust my mobile phase pH to eliminate peak tailing for this compound?

To ensure that this compound is in its more hydrophobic, non-ionized form, the mobile phase pH should be set at least 1.5 to 2 pH units below its estimated pKa. Given the estimated pKa of 3.4-4.0, a mobile phase pH of ≤ 2.5 is highly recommended.[6] Operating at a low pH protonates the carboxylic acid group of your analyte, minimizing its interaction with any ionized residual silanols on the column surface.[4][6]

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving peak tailing for this compound.

G start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH ≤ 2.5? start->check_ph adjust_ph Adjust Mobile Phase pH to ≤ 2.5 (See Protocol 1) check_ph->adjust_ph No check_overload Is the Column Overloaded? check_ph->check_overload Yes good_peak Symmetrical Peak Achieved adjust_ph->good_peak reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_column Is the Column Compromised? check_overload->check_column No reduce_load->good_peak clean_column Perform Column Washing (See Protocol 2) check_column->clean_column Possible Contamination replace_column Replace Column check_column->replace_column Void or Damage check_system Check for Extra-Column Volume and Connections check_column->check_system No clean_column->good_peak replace_column->good_peak optimize_system Minimize Tubing Length/ID and Check Fittings check_system->optimize_system Yes check_system->good_peak No, problem resolved optimize_system->good_peak

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To suppress the ionization of this compound and minimize secondary silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)

  • Acidifier (e.g., Formic acid, Phosphoric acid, or Trifluoroacetic acid)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Phase: Measure the required volume of HPLC-grade water for your mobile phase.

  • Acidify the Aqueous Phase: While stirring, carefully add the acidifier to the water to reach a target pH of 2.5. It is recommended to start with a low concentration, such as 0.1% (v/v) of formic acid or TFA, and adjust as needed.

  • Verify pH: Use a calibrated pH meter to confirm that the aqueous portion of your mobile phase is at the target pH.

  • Mix Mobile Phase: Combine the acidified aqueous phase with the appropriate volume of your organic solvent as per your method's requirements.

  • Degas and Filter: Degas the final mobile phase mixture using sonication or vacuum filtration. Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.

  • Equilibrate the System: Equilibrate your HPLC column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Protocol 2: HPLC Column Washing Procedure

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water (without any buffer or acid) to remove any precipitated buffer salts.

  • Intermediate Solvent Flush: Flush the column with 10-20 column volumes of a solvent that is miscible with both water and strong organic solvents, such as isopropanol.

  • Strong Organic Solvent Flush: Flush the column with 20-30 column volumes of 100% Acetonitrile or Methanol to elute strongly retained hydrophobic compounds.

  • Re-equilibration: Reconnect the column to the detector and thoroughly equilibrate it with your mobile phase before use.

Data Summary Table

ParameterInitial Condition (Example)Recommended ConditionRationale
Mobile Phase pH 4.5≤ 2.5 To ensure the analyte is in its non-ionized form and to suppress silanol interactions.[6]
Column Type Standard C18High-purity, end-capped C18 Minimizes the number of available residual silanol groups for secondary interactions.[4]
Buffer Concentration 10 mM20-50 mM A higher buffer concentration can help to mask residual silanol activity.[6]
Injection Volume 20 µL5-10 µL (or less) To prevent column overload, which can cause peak distortion.

Advanced Troubleshooting

Q4: I've adjusted the pH and the peak tailing has improved, but it's not completely gone. What else can I try?

  • Use a Highly Inert Column: Modern HPLC columns are manufactured with high-purity silica and are often "end-capped." End-capping is a chemical process that derivatizes most of the residual silanol groups, making them much less interactive.[4] If you are using an older column, switching to a modern, fully end-capped column can significantly improve peak shape.

  • Consider a Different Stationary Phase: For particularly challenging separations, a column with a different stationary phase chemistry, such as a polar-embedded phase or a polymer-based column, could be beneficial. Polymer-based columns, for example, do not have silanol groups and are stable over a wider pH range.

  • Add a Competing Base: In some older methods, a small amount of a basic compound like triethylamine (TEA) was added to the mobile phase. TEA, being a small basic molecule, can preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[6] However, this approach should be used with caution as TEA can be difficult to remove from the column and may interfere with MS detection.

Q5: Could my HPLC system itself be contributing to the peak tailing?

Yes, absolutely. This is referred to as "extra-column band broadening."[6]

  • Tubing: The tubing connecting your injector, column, and detector contributes to the total volume of your system. Use tubing with the smallest possible internal diameter and the shortest possible length to minimize this dead volume.

  • Fittings: Ensure all fittings are correctly installed and are not creating any dead spaces where your sample can diffuse and cause band broadening.

  • Detector Cell: A large volume detector cell can also contribute to peak tailing. If you are using a standard analytical column, ensure you are using a compatible analytical flow cell.

By systematically addressing these potential chemical and physical causes, you can effectively troubleshoot and resolve peak tailing for this compound, leading to more accurate and reliable HPLC results.

References

stability issues of 4-(4-Nitrophenoxy)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 4-(4-Nitrophenoxy)benzoic acid in various solvents. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve stability issues, ensuring the integrity of your experimental outcomes.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its structure, featuring an ester-like ether linkage, makes it susceptible to degradation under certain conditions. Understanding its stability profile is paramount for reliable experimental design, from stock solution preparation to the interpretation of assay results. This guide is structured to address common challenges and provide actionable solutions.

Troubleshooting Guide: Unexpected Degradation of this compound

This section addresses specific problems you might encounter in the laboratory.

Issue 1: My compound is degrading in an aqueous buffer. How can I identify the cause and prevent it?

Answer: Degradation in aqueous buffers is most commonly due to pH-dependent hydrolysis. The ether linkage in this compound is susceptible to cleavage, especially at acidic or alkaline pH.

Causality: The hydrolysis of nitrophenyl esters, which are structurally analogous to the ether linkage in your compound, exhibits a characteristic U-shaped pH-rate profile. This means the rate of degradation is lowest at a near-neutral pH and increases significantly in both acidic and basic conditions.[1] Under basic conditions, the hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbon adjacent to the phenoxy group. In acidic conditions, protonation of the ether oxygen makes the carbon atom more susceptible to nucleophilic attack by water.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for degradation in aqueous buffers.

Issue 2: I prepared a stock solution in DMSO, but I'm seeing inconsistent results in my assays over time.

Answer: While this compound is generally stable in anhydrous DMSO, the introduction of water or prolonged storage at room temperature can lead to degradation.

Causality: Studies on similar p-nitrophenyl esters have shown them to be remarkably stable in anhydrous DMSO at room temperature, with no detectable hydrolysis over several hours.[2] However, DMSO is hygroscopic and can absorb atmospheric moisture. The presence of water can initiate hydrolysis, especially if the DMSO is not of high purity or has been handled improperly.

Troubleshooting Steps:

  • Verify DMSO Quality: Use only anhydrous, high-purity DMSO for stock solutions.

  • Proper Handling: Aliquot your stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.

  • Storage Conditions: Store stock solutions at -20°C or -80°C to significantly slow down any potential degradation.

  • Fresh Dilutions: Prepare fresh dilutions of your stock solution in your assay buffer immediately before each experiment. Do not store the compound in aqueous solutions for extended periods.

Issue 3: I am observing a yellow coloration in my solution. Is this indicative of degradation?

Answer: Yes, the appearance of a yellow color is a strong indicator of hydrolysis.

Causality: The primary degradation products of this compound via hydrolysis are 4-benzoic acid and 4-nitrophenol. In solutions with a pH above its pKa (around 7.2), 4-nitrophenol exists as the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 400-413 nm.[3][4]

Confirmation: You can confirm this degradation by obtaining a UV-Vis spectrum of your solution. The presence of a peak around 400 nm is characteristic of the 4-nitrophenolate ion.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway under typical laboratory conditions is hydrolysis of the ether linkage. This results in the formation of 4-benzoic acid and 4-nitrophenol.

G NPBA This compound Products NPBA->Products H2O H₂O (Acid or Base) H2O->Products BA 4-Benzoic acid Products->BA NP 4-Nitrophenol Products->NP

Caption: Primary hydrolytic degradation pathway.

Q2: How stable is this compound in common organic solvents?

A2: The stability in organic solvents depends on the nature of the solvent and the presence of nucleophiles (including water).

SolventExpected StabilityKey Considerations
DMSO (anhydrous) HighHygroscopic; absorbed water can lead to hydrolysis.[2]
DMF (anhydrous) Moderate to HighCan contain trace amounts of dimethylamine (a nucleophile) which can cause degradation.
Acetonitrile HighGenerally a good solvent for storage if anhydrous.
Alcohols (Methanol, Ethanol) Low to ModerateSusceptible to solvolysis (alcoholysis), where the alcohol acts as a nucleophile, leading to the formation of the corresponding methyl or ethyl ester of 4-benzoic acid.[5]
Protic Solvents (general) LowerProtic solvents can participate in hydrolysis/solvolysis reactions.
Aprotic Solvents (general) HigherGenerally more stable in aprotic solvents, provided they are anhydrous.

Q3: Is this compound sensitive to light?

A3: Yes, nitroaromatic compounds can be susceptible to photodegradation.[3][6] It is recommended to protect solutions of this compound from direct light, especially during long-term storage or prolonged experiments. Amber vials or wrapping containers in aluminum foil are effective protective measures.

Q4: What are the recommended storage conditions for solid this compound and its solutions?

A4:

  • Solid: Store the solid compound at room temperature or in a refrigerator, protected from light and moisture.

  • Stock Solutions (in anhydrous DMSO or Acetonitrile): Aliquot into single-use vials and store at -20°C or -80°C, protected from light.

  • Aqueous Solutions: It is strongly recommended to prepare fresh aqueous solutions for each experiment. Avoid long-term storage of aqueous solutions.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Assessment

This is a starting point for a reverse-phase HPLC method. Optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm (for the parent compound) and 400 nm (for 4-nitrophenolate). A photodiode array (PDA) detector is recommended to monitor for all potential degradation products.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

References

Technical Support Center: Method Refinement for the Quantification of 4-(4-Nitrophenoxy)benzoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(4-Nitrophenoxy)benzoic acid (NPBA). This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and accurate quantification of NPBA in complex matrices such as pharmaceutical formulations, environmental samples, and reaction mixtures. As a key intermediate and potential impurity, its precise measurement is critical for quality control, safety, and process optimization.[1][2]

This document moves beyond standard protocols to address the nuanced challenges encountered in real-world laboratory settings. We will explore the causality behind methodological choices, provide self-validating experimental designs, and offer a structured approach to troubleshooting common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding method development for NPBA quantification.

Q1: What is the most suitable primary analytical technique for quantifying NPBA?

The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) is the most common and effective approach.[3] The primary decision lies between UV and Mass Spectrometry (MS) detection.

  • HPLC with UV Detection (HPLC-UV): This is a robust, cost-effective, and widely available technique suitable for routine analysis where NPBA concentrations are relatively high and the matrix is not overly complex.[4][5] The presence of nitro and aromatic groups in NPBA provides strong UV absorbance.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in highly complex matrices.[2][7] Its superior sensitivity and selectivity can distinguish NPBA from co-eluting matrix components, which is critical for avoiding over- or underestimation of the analyte's concentration.[8]

A comparison of these techniques is summarized below:

FeatureHPLC-UVLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)
Selectivity Moderate to HighVery HighVery High
Sensitivity ng-µg/mL rangepg-ng/mL rangeng/mL range (with derivatization)
Matrix Tolerance Lower; susceptible to co-eluting interferencesHigher; can mitigate matrix effectsModerate; requires clean samples
Primary Use Case Quality control, purity assessment, high-concentration samplesTrace analysis, bioanalysis, complex environmental samplesVolatile/semi-volatile analysis; often requires derivatization for polar analytes like NPBA
Cost & Complexity LowHighModerate
Q2: I'm using HPLC. What type of column and mobile phase should I start with?

For a polar aromatic acid like NPBA, a reversed-phase C18 column is the most logical and effective starting point.[3][9]

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) provides excellent resolving power for this class of compounds.[10]

  • Mobile Phase: A gradient elution is typically recommended to ensure good peak shape and efficient elution of both NPBA and potential matrix interferences.

    • Solvent A: Water with an acidic modifier (e.g., 0.1% Formic Acid or 0.1% Phosphoric Acid). The acid is crucial; it protonates the carboxylic acid group of NPBA, suppressing its ionization and leading to better retention and sharper peaks on a reversed-phase column.[11][12] For MS compatibility, formic acid is preferred as it is volatile.[11]

    • Solvent B: Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.

Q3: How do I prepare my samples for analysis, especially from a complex matrix like plasma or soil?

Proper sample preparation is the most critical step for reducing matrix effects and ensuring accurate results.[13] The goal is to remove interfering components like proteins, lipids, and salts while efficiently recovering the NPBA.

  • For Aqueous/Biological Matrices (e.g., plasma, wastewater):

    • Protein Precipitation (for plasma/serum): Add 3 parts of cold acetonitrile to 1 part of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be further cleaned or injected directly.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for both cleanup and concentration.[4] A C18 SPE cartridge is a good choice. The sample should be acidified (pH 2-3) before loading to ensure NPBA is in its neutral form and retains well on the non-polar sorbent.[4]

  • For Solid Matrices (e.g., soil, pharmaceutical formulation):

    • Solvent Extraction: Use a polar organic solvent like methanol or acetonitrile. Ultrasonic-assisted extraction can significantly improve recovery from solid samples.[4]

    • Centrifugation/Filtration: After extraction, centrifuge the sample to pellet particulates and filter the supernatant through a 0.22 or 0.45 µm syringe filter before injection to protect the HPLC column.[9]

The general workflow for sample preparation and analysis is illustrated below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Plasma, Soil) Extraction Extraction (LLE, SPE, Precipitation) Sample->Extraction Cleanup Cleanup & Concentration (Filtration, Evaporation) Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quant Quantification (Calibration Curve) Detection->Quant Report Final Report Quant->Report

Caption: General workflow for NPBA quantification.

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Q4: My results are inconsistent and recovery is poor. How do I diagnose and mitigate matrix effects in LC-MS?

Matrix effects, which cause ion suppression or enhancement, are a primary cause of inaccuracy in LC-MS analysis of complex samples.[8][14] They occur when co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[13]

Diagnosis: The most common diagnostic method is the post-extraction spike comparison .[13][14]

  • Analyze a neat standard solution of NPBA in pure solvent (Response A).

  • Take a blank matrix sample (that does not contain NPBA) and perform your full extraction procedure.

  • Spike the extracted blank matrix with the same concentration of NPBA as the neat standard (Response B).

  • Calculate the Matrix Effect (%ME) as: (%ME) = (B / A) * 100.

    • %ME < 100% indicates ion suppression.

    • %ME > 100% indicates ion enhancement.

    • A value between 85-115% is often considered acceptable, but this depends on assay requirements.

Mitigation Strategies:

  • Improve Sample Cleanup: Use a more rigorous extraction method (e.g., switch from protein precipitation to SPE) to remove more interfering compounds.[13]

  • Chromatographic Separation: Modify your HPLC gradient to better separate the NPBA peak from the region where matrix components elute (often the early part of the run).[14]

  • Dilute the Sample: A simple 10-fold dilution of the final extract can significantly reduce the concentration of interfering matrix components.[14] This is only feasible if the resulting NPBA concentration is still well above the instrument's limit of quantification.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[13][14] A SIL-IS (e.g., ¹³C₆-NPBA) is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. By using the ratio of the analyte response to the IS response for quantification, the variability caused by matrix effects is normalized.

  • Matrix-Matched Calibration: Prepare your calibration standards in an extracted blank matrix.[13] This ensures that the standards experience the same matrix effects as the unknown samples, improving accuracy.

G Start Inconsistent LC-MS Results? Check_Prep Is Sample Prep Optimized? Start->Check_Prep Check_Chroma Is Analyte Separated from Interferences? Check_Prep->Check_Chroma Yes Improve_Prep Refine SPE/LLE Protocol Check_Prep->Improve_Prep No Check_IS Using an Internal Standard (IS)? Check_Chroma->Check_IS Yes Modify_Grad Adjust HPLC Gradient Check_Chroma->Modify_Grad No Use_SIL_IS Implement Stable Isotope-Labeled IS Check_IS->Use_SIL_IS Yes (SIL-IS?) Matrix_Match Use Matrix-Matched Calibrators Check_IS->Matrix_Match No Dilute Dilute Sample Extract Improve_Prep->Dilute Dilute->Check_Prep Modify_Grad->Check_Chroma End Accurate Results Use_SIL_IS->End Matrix_Match->End

Caption: Decision tree for troubleshooting matrix effects.

Q5: My chromatographic peak for NPBA is tailing or splitting. What are the likely causes and solutions?

Poor peak shape compromises resolution and integration accuracy.[7]

Common Causes & Solutions:

  • Cause 1: Secondary Interactions with Column Silanols: The acidic proton of NPBA can interact with residual, un-capped silanol groups on the silica-based C18 column, causing peak tailing.

    • Solution: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) with formic or phosphoric acid. The low pH keeps the silanols protonated and minimizes these interactions.[11] Using a modern, end-capped column with low silanol activity can also resolve this.[11]

  • Cause 2: Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a "shark-fin" or fronting peak shape.

    • Solution: Dilute the sample and re-inject. If this solves the problem, adjust the sample concentration or injection volume accordingly.

  • Cause 3: Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte to travel through the column head improperly, leading to peak distortion or splitting.

    • Solution: Whenever possible, dissolve the final sample extract in the initial mobile phase composition.[3]

  • Cause 4: Column Contamination or Degradation: A buildup of matrix components at the head of the column can create a void or a channel, causing peak splitting.

    • Solution: Use a guard column to protect the analytical column. If the problem persists, try flushing the column with a strong solvent series or replace it if it has reached the end of its lifespan.[7]

Q6: I am not detecting a peak for NPBA or the signal is very weak. What should I check?

This can be an instrument issue, a chemistry issue, or a sample issue.[15]

  • Check the Basics (Instrument): Is the lamp on (UV)? Is the MS source spraying correctly? Is there mobile phase flow? Confirm all system connections are secure.[15]

  • Verify Standard Preparation: Prepare a fresh, high-concentration standard (e.g., 1 µg/mL) and inject it. If you see a peak, your instrument is likely working, and the issue lies with your sample concentration or preparation. If you do not see a peak, re-check your standard material and calculation.

  • Review Sample Preparation: Was the sample lost during extraction? Evaluate the recovery of your SPE or LLE method by spiking a blank sample with a known amount of NPBA and quantifying the result. A recovery of <70% may indicate a problem with the extraction protocol.

  • Check MS Parameters: For LC-MS, ensure you are using the correct ionization mode. As a carboxylic acid, NPBA will ionize most efficiently in negative ion mode to form the [M-H]⁻ ion.[6][16] The molecular weight of NPBA is 259.21 g/mol , so the precursor ion to monitor should be m/z 258.04.[17][18]

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method

This protocol provides a robust starting point for the quantification of NPBA in moderately clean samples.

  • Instrumentation & Materials:

    • HPLC system with a UV/DAD detector.[9]

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[3]

    • Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (88%+).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

    • Standard Stock Solution: Prepare a 1.0 mg/mL stock solution of NPBA in acetonitrile.

    • Working Standards: Serially dilute the stock solution with the sample diluent to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      10.0 90
      12.0 90
      12.1 20

      | 15.0 | 20 |

  • Analysis & QC:

    • Equilibrate the system for at least 15 minutes until a stable baseline is achieved.

    • Inject a blank (sample diluent) to check for interfering peaks.

    • Inject the calibration standards to generate a calibration curve (r² > 0.995).

    • Inject unknown samples. The concentration is determined from the calibration curve.

    • Inject a QC standard every 10-15 sample injections to monitor system suitability and retention time stability.[7]

References

Validation & Comparative

comparing the performance of different leaving groups in nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, mastering the nuances of nucleophilic aromatic substitution (SNAr) is pivotal for the efficient synthesis of complex aromatic compounds. A critical factor governing the success and rate of these reactions is the choice of the leaving group. This guide provides an in-depth comparison of the performance of various leaving groups in SNAr reactions, supported by mechanistic insights and experimental data, to empower you in optimizing your synthetic strategies.

The Counterintuitive Nature of Leaving Groups in SNAr

Unlike SN1 and SN2 reactions where leaving group ability is primarily dictated by the stability of the departing anion (weaker bases are better leaving groups), the trend in SNAr is often inverted.[1][2] In SNAr, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The cleavage of the carbon-leaving group bond occurs in a subsequent, faster step.[3][4]

This mechanistic distinction is crucial. The leaving group's primary role in the rate-determining step is to withdraw electron density from the aromatic ring, thereby facilitating the initial nucleophilic attack.[1] Consequently, more electronegative and electron-withdrawing leaving groups accelerate the reaction, leading to a reactivity order that can be surprising to those accustomed to aliphatic substitution chemistry.

The SNAr Mechanism: An Addition-Elimination Pathway

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[5][6][7]

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate, the Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.[6][7]

  • Elimination of the Leaving Group: The lone pair on the negatively charged carbon reforms the aromatic π-system, expelling the leaving group.[6][7]

For this pathway to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group.[4][6][8] These EWGs are essential for stabilizing the negative charge of the Meisenheimer complex through resonance.[7][8]

Figure 1: Generalized workflow of the SNAr addition-elimination mechanism.

Comparative Performance of Common Leaving Groups

The "element effect" in SNAr reactions often follows the order: F > NO₂ > Cl ≈ Br > I .[5] This trend is governed by the interplay of several factors, including the leaving group's inductive effect, polarizability, and solvation effects.[5]

Halogens: A Surprising Reactivity Order

The reactivity of halogens as leaving groups in SNAr reactions is a classic example of the counterintuitive nature of this transformation. The observed order of reactivity is typically F > Cl ≈ Br > I .[5][9]

  • Fluorine (F): Despite the strength of the C-F bond, fluorine is often the most reactive leaving group in SNAr.[4][6] Its high electronegativity strongly polarizes the C-F bond and inductively withdraws electron density from the ring, significantly stabilizing the transition state leading to the Meisenheimer complex.[3] This stabilization of the rate-determining step outweighs the difficulty of C-F bond cleavage in the subsequent fast step.[4][6]

  • Chlorine (Cl), Bromine (Br), and Iodine (I): The reactivity of the heavier halogens is often similar, with only small differences observed between them.[4] While they are better leaving groups in the traditional sense (weaker C-X bonds), their lower electronegativity compared to fluorine results in a less stabilized Meisenheimer complex, leading to a slower initial attack.

Other Notable Leaving Groups

Beyond halogens, several other functionalities can act as effective leaving groups in SNAr reactions.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group and can also function as a leaving group, with its reactivity often placing it between fluorine and the other halogens.[5]

  • Alkoxy Groups (-OR): While generally poor leaving groups in SN2 reactions, alkoxy groups can be displaced in SNAr reactions.[1] The rate-determining addition step is facilitated by the electron-withdrawing nature of the oxygen, and the subsequent elimination of the alkoxide is energetically favorable due to the rearomatization of the ring.[1] Recent studies have even shown the methoxy group to be a superior leaving group to bromide in certain nucleophilic aromatic aminations.[10]

  • Sulfonate Esters (-OSO₂R): Groups like tosylates (OTs) and mesylates (OMs) are excellent leaving groups due to the high stability of the resulting sulfonate anions.

Experimental Data: A Quantitative Comparison

The following table summarizes relative rate data from a classic study on the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol. This data provides a clear quantitative comparison of leaving group performance.[5]

Leaving Group (L) in 2,4-Dinitrophenyl-LRelative Rate Constant (krel)ΔH‡ (kcal/mol)-TΔS‡ (kcal/mol at 298K)
F330012.3~11
NO₂100--
Cl4.514.9~11
Br2.415.6~11
I1.016.7~11

Data adapted from studies on the reaction with piperidine in methanol. The large negative entropies of activation are nearly constant, indicating that the differences in reaction rates are primarily determined by the activation enthalpies (ΔH‡).[5]

Experimental Protocol: A Comparative Study of Halogen Leaving Groups

This protocol outlines a general procedure for comparing the reactivity of different halogen leaving groups in an SNAr reaction.

Objective: To compare the relative reaction rates of 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 1-bromo-2,4-dinitrobenzene with a common nucleophile.

Materials:

  • 1-fluoro-2,4-dinitrobenzene

  • 1-chloro-2,4-dinitrobenzene

  • 1-bromo-2,4-dinitrobenzene

  • Piperidine (or other suitable nucleophile)

  • Methanol (or other suitable polar aprotic solvent)

  • Reaction vials

  • Stirring apparatus

  • Thermostatted water bath or heating block

  • Analytical instrumentation for monitoring reaction progress (e.g., HPLC, GC, or NMR)

Procedure:

  • Solution Preparation: Prepare stock solutions of each of the 2,4-dinitrophenyl halides and the nucleophile (e.g., piperidine) in the chosen solvent (e.g., methanol) at a known concentration.

  • Reaction Setup: In separate reaction vials, combine equimolar amounts of one of the aryl halides and the nucleophile from the stock solutions. Ensure the total volume and concentrations are identical for each reaction.

  • Reaction Conditions: Place the reaction vials in a thermostatted bath at a constant temperature (e.g., 25°C).

  • Reaction Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction (e.g., by acidification or dilution) and analyze the sample using a suitable analytical technique to determine the concentration of the starting material and/or product.

  • Data Analysis: Plot the concentration of the product formed or the starting material consumed against time for each reaction. The initial slope of these curves will be proportional to the initial reaction rate. Calculate the relative rate constants by normalizing the rates to that of the slowest reacting aryl halide.

Figure 2: Workflow for the comparative experimental protocol.

Conclusion: Strategic Selection of Leaving Groups

The choice of leaving group in nucleophilic aromatic substitution is a critical parameter that can significantly impact reaction efficiency. The often-observed reactivity order of F > NO₂ > Cl ≈ Br > I underscores the unique mechanistic features of the SNAr pathway. A thorough understanding of the factors influencing leaving group performance, particularly the dominant role of the leaving group's electron-withdrawing ability in stabilizing the Meisenheimer complex, is essential for the rational design and optimization of synthetic routes in pharmaceutical and materials chemistry. By leveraging both theoretical principles and empirical data, researchers can make informed decisions to accelerate their discovery and development efforts.

References

A Senior Application Scientist's Comparative Guide to Activated Esters in Peptide Coupling: A Focus on 4-Nitrophenyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

To the researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the formation of the amide bond is the linchpin of success. This fundamental reaction requires the activation of a carboxylic acid to facilitate its coupling with an amine. Among the myriad of techniques developed, the use of activated esters remains a cornerstone strategy, offering a balance between reactivity and stability.

This guide provides an in-depth comparative study focusing on a classic approach—the use of 4-nitrophenyl (p-nitrophenyl or ONp) esters—and objectively benchmarks its performance against other widely used activated esters. While we use the term "p-nitrophenyl ester" for clarity and broader applicability, the principles discussed are directly relevant to esters derived from related structures like 4-(4-Nitrophenoxy)benzoic acid, which feature a similar electron-deficient phenoxy leaving group. We will dissect the causality behind experimental choices, present supporting quantitative data, and provide detailed, self-validating protocols to empower you to make informed decisions for your specific synthetic challenges.

The Core of Coupling: Mechanism and the Specter of Racemization

Peptide coupling via activated esters is a two-step nucleophilic acyl substitution. First, the carboxylic acid of an N-protected amino acid is converted into a more reactive form—the active ester. In the second step, the amino group of the incoming amino acid attacks the electrophilic carbonyl carbon of the active ester, displacing the "activated" leaving group to form the peptide bond.

The ideal leaving group must be electron-withdrawing to increase the carbonyl's electrophilicity, yet stable enough to prevent unwanted side reactions. However, this very activation introduces the principal challenge in peptide synthesis: racemization .

The Mechanism of Racemization

Activation of an N-protected amino acid increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate. A more common pathway, especially with highly reactive intermediates, involves the intramolecular cyclization to form a 5(4H)-oxazolone.[1] This oxazolone intermediate has a highly acidic proton at the C4 position, which is readily abstracted to form a symmetric, achiral intermediate. Subsequent attack by the amine nucleophile can occur from either face of this planar structure, resulting in a mixture of L- and D-enantiomers and compromising the stereochemical integrity of the final peptide.[1][2]

racemization_mechanism cluster_0 Racemization Pathway cluster_1 Ideal Coupling Pathway Activated_AA N-Protected L-Amino Acid (Activated Carboxyl) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Direct_Coupling Direct Aminolysis Activated_AA->Direct_Coupling Incoming Amine Achiral_Int Symmetric Achiral Intermediate Oxazolone->Achiral_Int Base (Proton Abstraction) Racemic_Mix Racemic Mixture (L- and D-Peptide) Achiral_Int->Racemic_Mix Amine Attack (from either face) Desired_Peptide Desired L-Peptide (Chirally Pure) Direct_Coupling->Desired_Peptide

Caption: Competing pathways in peptide coupling.

The Role of Additives: HOBt as a Guardian of Chirality

To combat racemization, additives like 1-Hydroxybenzotriazole (HOBt) are frequently used, particularly with carbodiimide-mediated couplings. When a carbodiimide (e.g., DCC, DIC) activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate, which is prone to oxazolone formation. HOBt acts as a nucleophilic trap, rapidly intercepting the O-acylisourea to form an HOBt-active ester.[1][2][3] This new ester is still highly reactive towards the amine but is significantly less prone to cyclizing into an oxazolone.[4] This strategy effectively diverts the reaction down the desired, non-racemizing pathway.

hobt_mechanism CarboxylicAcid R-COOH (N-Protected Amino Acid) Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) CarboxylicAcid->Acylisourea + DCC/DIC DCC DCC / DIC HOBtEster HOBt Active Ester (Reactive, Racemization Resistant) Acylisourea->HOBtEster + HOBt (Fast, Desired) Oxazolone Oxazolone -> Racemization Acylisourea->Oxazolone Slow, Undesired HOBt HOBt Additive Peptide R-CO-NH-R' (Peptide Bond) HOBtEster->Peptide + R'-NH2 Amine R'-NH2 (Incoming Amino Acid)

Caption: HOBt intercepts the reactive intermediate to prevent racemization.

A Comparative Analysis of Activated Esters

The choice of an activated ester is a trade-off between reactivity, stability, and the propensity for side reactions. Here, we compare p-nitrophenyl (ONp) esters with other common classes.

Ester TypeLeaving GroupGeneral Characteristics
p-Nitrophenyl (ONp) p-NitrophenolModerately reactive; often crystalline and stable for isolation; historically significant; slower reaction rates can increase risk of racemization without additives.
Pentafluorophenyl (OPfp) PentafluorophenolHighly reactive due to the strong inductive effect of fluorine atoms; excellent for sterically hindered amino acids; can be isolated but are more moisture-sensitive.
N-Hydroxysuccinimide (OSu) N-HydroxysuccinimideWidely used and stable for isolation; moderate reactivity; generally less reactive than ONp and OPfp esters.
HOBt / HOAt Esters HOBt / HOAtVery high reactivity; typically generated in situ and used immediately; excellent at suppressing racemization due to rapid coupling rates.
Quantitative Performance Data
Coupling Rates

The reactivity of an activated ester is directly tied to the electron-withdrawing capacity of its leaving group. Kinetic studies provide a clear hierarchy.

Activated EsterRelative Coupling RateReference
Pentafluorophenyl (OPfp) 111[5]
Pentachlorophenyl (OPcp) 3.4[5]
p-Nitrophenyl (ONp) 1[5]
Table 1: Relative rates of coupling for different active esters. The data clearly shows the superior reactivity of OPfp esters.
Racemization Control

The rate of coupling is inversely related to the risk of racemization; a faster reaction means the activated intermediate has less time to epimerize.[6] Modern in-situ reagents that form highly reactive esters (like HOAt esters) show the lowest levels of racemization.

Coupling Method% D-Isomer (Epimerization)Reference(s)
COMU < 1.0%[7]
HATU 0.5 - 2.0%[7]
DIC / HOBt 0.5 - 2.5%[7]
PyBOP 1.0 - 3.5%[7]
HCTU 1.0 - 4.0%[7]
HBTU 1.5 - 5.0%[7]
Table 2: Representative racemization levels for common coupling reagents. While direct data for ONp esters in this specific comparison is scarce, their slower reaction rates generally lead to higher racemization compared to these modern methods, especially in the absence of racemization-suppressing additives.
Hydrolytic Stability

An activated ester must be sufficiently stable to hydrolysis to ensure efficient coupling, particularly in aqueous or protic environments. Studies have shown that p-nitrophenyl (PNP) esters are remarkably stable to hydrolysis in organic solvents like DMSO over several hours, whereas more reactive esters like tetrafluorophenyl (TFP) esters undergo complete hydrolysis in less than an hour.[1] This high stability makes ONp esters reliable for procedures that require isolation and storage of the activated intermediate.

Experimental Protocols: A Self-Validating System

The following protocols provide step-by-step methodologies for key experiments, with explanations for the choices made at each step, allowing for robust and reproducible results.

Protocol 1: Synthesis of Fmoc-L-Phenylalanine-p-Nitrophenyl Ester (Fmoc-Phe-ONp)

This protocol describes the synthesis of a pre-activated ester using DCC as the coupling agent. p-Nitrophenol is used to form the active ester.

Materials:

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • p-Nitrophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ethyl Acetate (EtOAc), anhydrous

  • Dichloromethane (DCM), anhydrous

Methodology:

  • Dissolution: In a round-bottom flask, dissolve Fmoc-Phe-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous EtOAc.

    • Rationale: EtOAc is a good solvent for the reactants and the resulting ester, while the byproduct, dicyclohexylurea (DCU), is poorly soluble, facilitating its removal. A slight excess of p-nitrophenol ensures complete consumption of the amino acid derivative.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise over 15 minutes with constant stirring.

    • Rationale: Cooling the reaction minimizes potential side reactions. DCC is the dehydrating agent that facilitates ester formation. Dropwise addition controls the reaction rate.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

    • Rationale: The extended reaction time ensures the coupling goes to completion. A white precipitate of DCU will form.

  • Filtration: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold EtOAc.

    • Rationale: This is the primary purification step to remove the main byproduct.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% sodium bicarbonate solution (to remove excess p-nitrophenol) and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: The basic wash removes the acidic p-nitrophenol. The brine wash removes residual water.

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure. Recrystallize the resulting solid from a suitable solvent system (e.g., EtOAc/Hexane) to yield pure Fmoc-Phe-ONp.

    • Rationale: Recrystallization provides the final, purified, and often crystalline activated ester, which is stable for storage.

Protocol 2: Solution-Phase Dipeptide Synthesis using Fmoc-Phe-ONp

This protocol demonstrates the use of the pre-formed activated ester to synthesize a dipeptide.

Materials:

  • Fmoc-Phe-ONp (from Protocol 1)

  • H-Gly-OEt·HCl (Glycine ethyl ester hydrochloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Methodology:

  • Amine Deprotonation: Dissolve H-Gly-OEt·HCl (1 equivalent) in DMF. Add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature.

    • Rationale: The incoming amino acid ester is typically stored as a hydrochloride salt. A non-nucleophilic base like DIPEA is required to neutralize the salt and liberate the free amine for coupling.

  • Coupling: Add a solution of Fmoc-Phe-ONp (1.05 equivalents) in DMF to the free amine solution.

    • Rationale: A slight excess of the activated ester helps drive the reaction to completion. DMF is an excellent polar aprotic solvent that effectively solvates both reactants.

  • Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 2-4 hours).

    • Rationale: Monitoring is crucial to determine the reaction endpoint and avoid unnecessary side reactions from prolonged exposure to basic conditions.

  • Workup: Once complete, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Rationale: The acidic and basic washes remove unreacted starting materials, excess base (DIPEA), and the p-nitrophenol leaving group.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude dipeptide, Fmoc-Phe-Gly-OEt. Purify further by column chromatography if necessary.

Protocol 3: Comparative In-Situ Coupling using DIC/HOBt

This protocol provides a benchmark for modern, efficient coupling that minimizes racemization through the in-situ formation of an HOBt ester.

Materials:

  • Fmoc-Phe-OH

  • H-Gly-OEt·HCl

  • 1-Hydroxybenzotriazole (HOBt) hydrate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Methodology:

  • Activation Mixture: In a flask, dissolve Fmoc-Phe-OH (1.1 equivalents) and HOBt hydrate (1.2 equivalents) in DMF.

    • Rationale: HOBt is pre-mixed with the carboxylic acid to ensure it is immediately available to trap the O-acylisourea intermediate.

  • Coupling: To the activation mixture, add the solution of free H-Gly-OEt (1 equivalent, prepared as in Protocol 2). Cool the mixture to 0 °C and add DIC (1.2 equivalents).

    • Rationale: DIC is the carbodiimide activator. Its byproduct, diisopropylurea (DIU), is soluble in DMF, making it ideal for both solution and solid-phase synthesis. Adding it last initiates the activation in the presence of all components.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Rationale: This reaction is significantly faster than the ONp ester coupling due to the high reactivity of the HOBt ester.

  • Workup and Isolation: Follow the same workup and isolation procedure as described in Protocol 2.

experimental_workflow cluster_0 Protocol 1: ONp Ester Synthesis cluster_1 Protocol 2: Coupling with ONp Ester P1_Start Fmoc-AA-OH + p-Nitrophenol P1_Activate Add DCC @ 0°C P1_Start->P1_Activate P1_React Stir Overnight P1_Activate->P1_React P1_Filter Filter DCU P1_React->P1_Filter P1_End Workup & Recrystallize -> Fmoc-AA-ONp P1_Filter->P1_End P2_Couple Add Fmoc-AA-ONp P1_End->P2_Couple Use in Coupling P2_Start H-AA'-OR' + DIPEA P2_Start->P2_Couple P2_React Stir 2-4h, Monitor P2_Couple->P2_React P2_End Workup & Purify -> Dipeptide P2_React->P2_End

Caption: Workflow for synthesis and use of p-nitrophenyl esters.

Field-Proven Insights: Practical Considerations

Solvent Choice: More Than Just a Medium

The solvent plays a critical role in solvating the growing peptide chain and reagents.

  • DMF (Dimethylformamide): The workhorse of peptide synthesis. It has excellent solvating properties for most protected amino acids and reagents. However, it can decompose over time to form dimethylamine, which can cause premature Fmoc deprotection.

  • NMP (N-Methyl-2-pyrrolidone): Often superior to DMF for "difficult sequences" prone to aggregation.[8][9] Its enhanced solvating power can help disrupt the intermolecular hydrogen bonds that lead to β-sheet formation and incomplete reactions.[10] For hydrophobic peptides, NMP can significantly improve crude purity and yield.[9]

Tackling Steric Hindrance

When coupling sterically hindered amino acids (e.g., Aib, Val, Ile), the moderate reactivity of ONp or OSu esters is often insufficient. In these cases, more powerful strategies are required:

  • Highly Reactive Esters: Pre-forming highly reactive esters like OPfp esters can overcome the steric barrier.

  • Potent In-situ Reagents: Uronium/aminium salts like HATU (which forms a highly reactive HOAt ester in situ) or phosphonium salts like PyBOP are the reagents of choice for challenging couplings, providing rapid reaction rates that drive the reaction to completion.[7]

Conclusion: The Verdict on p-Nitrophenyl Esters

p-Nitrophenyl esters represent a foundational technology in peptide synthesis. Their key advantage lies in their stability, allowing them to be synthesized, purified, and stored as crystalline solids. This makes them reliable and easy to handle. However, their moderate reactivity is a double-edged sword. While it contributes to their stability, it also results in slower coupling times compared to modern alternatives. This extended reaction duration increases the lifetime of the activated amino acid, elevating the risk of racemization, particularly with sensitive residues or under basic conditions.

In a modern peptide synthesis laboratory, p-nitrophenyl esters are best suited for applications where stability and cost are paramount and where racemization risk is low (e.g., coupling glycine or non-chiral fragments). For high-efficiency synthesis, especially of long or difficult sequences where chiral purity is critical, the use of in-situ coupling reagents like HATU or DIC/HOAt is overwhelmingly superior. These methods offer faster kinetics and built-in mechanisms for racemization suppression, leading to higher purity crude products and more reliable outcomes.

By understanding the fundamental trade-offs between stability, reactivity, and racemization, the discerning scientist can select the optimal tool for the task at hand, leveraging both classic methods and modern innovations to achieve synthetic success.

References

A Comparative Guide to Purity Assessment of Synthesized 4-(4-Nitrophenoxy)benzoic Acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the purity assessment of synthesized 4-(4-Nitrophenoxy)benzoic acid. We will explore the causality behind experimental choices and demonstrate how these two powerful analytical techniques provide complementary data for a comprehensive evaluation.

The Significance of Purity in Synthesized Intermediates

This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1] Its molecular structure, featuring a diaryl ether linkage, a carboxylic acid, and a nitro group, offers versatile reactivity. However, impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, inducing side reactions, and potentially leading to undesired biological effects in drug candidates. Therefore, a robust analytical workflow to assess purity is not just a quality control measure but a critical component of successful research and development.

Synthesis of this compound and Potential Impurities

A common route for the synthesis of diaryl ethers like this compound is the Ullmann condensation.[2] This copper-catalyzed reaction typically involves the coupling of a phenol with an aryl halide. In the case of our target molecule, this would likely involve the reaction of 4-hydroxybenzoic acid with an electron-deficient aryl halide such as 4-chloronitrobenzene or 4-fluoronitrobenzene.

The primary impurities to consider in the final product are, therefore, the unreacted starting materials:

  • 4-hydroxybenzoic acid

  • 4-chloronitrobenzene (or other 4-halonitrobenzene)

Additionally, side-products from homo-coupling or other undesired reactions could be present, although typically in smaller quantities with optimized reaction conditions. This guide will focus on the detection and differentiation of the starting materials from the desired product.

Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

G cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_output Result start Ullmann Condensation (4-hydroxybenzoic acid + 4-chloronitrobenzene) product Crude this compound start->product ms Mass Spectrometry (Molecular Weight Confirmation) product->ms nmr NMR Spectroscopy (Structural Elucidation & Purity) product->nmr data_integration Data Integration & Purity Determination ms->data_integration h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr h_nmr->data_integration c_nmr->data_integration final_product Pure this compound (with Purity Data) data_integration->final_product

Caption: Workflow for the synthesis and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and is a powerful tool for assessing purity.[3][4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the structure of our target molecule and identify the presence of impurities.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound:

The structure of this compound suggests a complex ¹H NMR spectrum in the aromatic region (typically 6.5-8.5 ppm). We would expect to see two distinct sets of signals corresponding to the two aromatic rings. The protons on the benzoic acid ring will be influenced by the electron-donating ether oxygen and the electron-withdrawing carboxylic acid group. The protons on the nitrophenyl ring will be deshielded by the strongly electron-withdrawing nitro group. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (often >10 ppm).

Comparison with Potential Impurities:

CompoundKey ¹H NMR Features
This compound (Product) Complex multiplet pattern in the aromatic region (multiple doublets of doublets expected). Broad singlet for the carboxylic acid proton.
4-hydroxybenzoic acid (Starting Material) Simpler aromatic pattern (typically two doublets). Signals for the hydroxyl and carboxylic acid protons.
4-chloronitrobenzene (Starting Material) Two doublets in the aromatic region, deshielded due to the nitro group.

The presence of simpler doublet patterns characteristic of the starting materials within the more complex spectrum of the product would be a clear indication of impurity. Quantitative NMR (qNMR) techniques can be employed for precise determination of purity by integrating the signals of the product and known impurities against a certified internal standard.[5]

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the number of different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum of this compound:

Due to the lack of symmetry, we would expect to see 13 distinct signals in the ¹³C NMR spectrum. The aromatic carbons typically resonate between 110-160 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (around 165-185 ppm).[6] The carbons directly attached to the electronegative oxygen and nitro groups will also show characteristic downfield shifts.

Comparison with Potential Impurities:

CompoundKey ¹³C NMR Features
This compound (Product) 13 distinct signals, including a carbonyl carbon and multiple aromatic carbons.
4-hydroxybenzoic acid (Starting Material) Fewer aromatic signals due to symmetry. A carbonyl carbon signal.
4-chloronitrobenzene (Starting Material) Fewer aromatic signals due to symmetry. No carbonyl carbon signal.

The presence of fewer than 13 signals in the aromatic region, or the appearance of signals at chemical shifts corresponding to the starting materials, would indicate an impure sample.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[7] It is an essential tool for confirming the successful synthesis of the target molecule.

Molecular Weight Determination

The molecular formula of this compound is C₁₃H₉NO₅, with a monoisotopic mass of approximately 259.05 g/mol .[8] High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, providing strong evidence for the identity of the synthesized compound.

Comparison with Potential Impurities:

CompoundMolecular FormulaMonoisotopic Mass ( g/mol )
This compound (Product) C₁₃H₉NO₅~259.05
4-hydroxybenzoic acid (Starting Material) C₇H₆O₃~138.03
4-chloronitrobenzene (Starting Material) C₆H₄ClNO₂~156.99

The presence of ions corresponding to the molecular weights of the starting materials in the mass spectrum of the product would be a direct indication of their presence as impurities.

Fragmentation Analysis

Electron ionization (EI) mass spectrometry often causes fragmentation of the molecular ion. The resulting fragmentation pattern can serve as a "fingerprint" for the molecule. For this compound, characteristic fragmentation would likely involve:

  • Loss of the nitro group (-NO₂): A neutral loss of 46 Da.

  • Loss of the carboxylic acid group (-COOH): A neutral loss of 45 Da.

  • Cleavage of the ether bond: Leading to fragments corresponding to the two aromatic moieties.

The fragmentation patterns of nitroaromatic compounds can be complex, but specific losses are often indicative of the functional groups present.[9]

The following diagram illustrates the key analytical techniques and their role in assessing purity.

G cluster_product Synthesized Product cluster_impurities Potential Impurities cluster_techniques Analytical Techniques cluster_data Purity Assessment Data product This compound nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms sm1 4-hydroxybenzoic acid sm1->nmr sm1->ms sm2 4-chloronitrobenzene sm2->nmr sm2->ms nmr_data Structural Confirmation (¹H & ¹³C Chemical Shifts, Splitting) Quantitative Analysis (qNMR) nmr->nmr_data ms_data Molecular Weight Confirmation (M+ ion) Fragmentation Pattern ms->ms_data

Caption: Complementary roles of NMR and MS in purity assessment.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. For quantitative analysis (qNMR), add a precisely weighed amount of a certified internal standard.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) will depend on the instrumentation available and the desired information (molecular ion vs. fragmentation).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range to observe the molecular ion of the product and any potential lower molecular weight impurities. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.

Conclusion: A Synergistic Approach to Purity Assessment

Both NMR spectroscopy and mass spectrometry are indispensable tools for the purity assessment of synthesized this compound. While mass spectrometry provides a rapid and highly sensitive confirmation of the molecular weight, NMR spectroscopy offers an unparalleled level of detail regarding the molecular structure and the presence of isomers or other structurally similar impurities. A comprehensive purity assessment should therefore leverage the strengths of both techniques. By comparing the experimental data with the expected spectra for the pure product and potential impurities, researchers can confidently determine the purity of their synthesized material, ensuring the reliability and reproducibility of their subsequent experiments.

References

A Comparative Guide to the Cross-Validation of HPLC and Titration Methods for the Assay of 4-(4-Nitrophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the accurate determination of an active pharmaceutical ingredient (API) is paramount. This guide provides a detailed comparative analysis of two fundamental analytical techniques—High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration—for the assay of 4-(4-Nitrophenoxy)benzoic acid. As a bifunctional molecule with acidic properties and a chromophore, it presents an interesting case for methodological comparison. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the cross-validation of these methods, supported by experimental data and protocols.

Introduction: The Rationale for Method Comparison

The choice of an analytical method is often a balance between precision, speed, cost, and the specific requirements of the sample matrix. For a compound like this compound, both HPLC and titration are viable assay methods. HPLC offers high specificity and sensitivity, making it ideal for identifying and quantifying the analyte even in the presence of impurities. Titration, on the other hand, is a classic, cost-effective, and often highly precise method for quantifying acidic or basic substances. Cross-validation of these two distinct methods provides a high degree of confidence in the analytical results and is a common practice in drug development to ensure the robustness of quality control procedures.

This guide will delve into the experimental protocols for both methods, present a comparative analysis of their validation parameters, and discuss the practical implications of choosing one method over the other.

Principles of the Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a mobile phase (a liquid solvent) and a stationary phase (a packed column). For this compound, a reversed-phase HPLC method is most suitable. In this mode, the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture. The analyte, being relatively nonpolar, will be retained on the column and will elute at a specific time (retention time) when the mobile phase composition is altered. Detection is typically achieved using a UV-Vis detector, as the nitro and phenyl groups in the molecule provide strong chromophores. The concentration of the analyte is proportional to the area under the corresponding peak in the chromatogram.

Acid-Base Titration

Titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte. For the assay of this compound, an acid-base titration is employed. A known volume of a solution containing the acidic analyte is titrated with a standardized solution of a strong base, such as sodium hydroxide. The reaction proceeds until the equivalence point is reached, where the moles of the base added are equal to the moles of the acid in the sample. This endpoint can be determined potentiometrically (by monitoring the pH change) or with a colorimetric indicator. The concentration of the analyte is then calculated based on the volume of titrant used.

Experimental Protocols

HPLC Method

Objective: To develop and validate an HPLC method for the quantification of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing approximately 100 mg of this compound and dissolve in 100 mL of mobile phase. Further dilute to a final concentration within the calibration range.

Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_system HPLC System prep_standard Prepare Standard Solutions inject_std Inject Standards prep_standard->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample generate_curve Generate Calibration Curve inject_std->generate_curve hplc_system HPLC System (C18 Column, UV Detector) quantify Quantify Sample inject_sample->quantify generate_curve->quantify Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation weigh_sample Weigh Sample dissolve_sample Dissolve in Ethanol/Water weigh_sample->dissolve_sample titrate Titrate with Standardized NaOH dissolve_sample->titrate determine_endpoint Determine Equivalence Point titrate->determine_endpoint calculate_assay Calculate % Assay determine_endpoint->calculate_assay

Enhancing Polymer Thermal Stability: A Comparative Analysis of Aromatic Polyamides with and without 4-(4-Nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thermal stability of polymeric materials is a critical parameter influencing their processing, performance, and lifespan. This guide provides an in-depth technical comparison of the thermal properties of aromatic polyamides synthesized with and without the incorporation of 4-(4-nitrophenoxy)benzoic acid. Through a detailed examination of experimental data, this document elucidates the significant impact of this nitro- and ether-containing monomer on the thermal resilience of the resulting polymers.

The quest for high-performance polymers with superior thermal stability is a continuous endeavor in materials science. Aromatic polyamides, known for their excellent mechanical strength and chemical resistance, are often prime candidates for applications in demanding environments. However, their processability can be limited by their high melting points and susceptibility to thermal degradation. One strategy to enhance their thermal properties involves the incorporation of specific monomers that can influence intermolecular interactions and degradation pathways. This guide focuses on the role of this compound, a monomer featuring both an ether linkage for flexibility and a nitro group, which can have varied effects on thermal behavior.

The Influence of Molecular Architecture on Thermal Performance

The introduction of this compound into a polyamide backbone introduces several key structural features that are hypothesized to affect its thermal stability. The ether linkage can enhance solubility and processability by introducing flexibility into the polymer chain.[1] Conversely, the presence of a nitro group is often associated with a decrease in thermal stability in some compounds due to the relative weakness of the C-N bond and the potential for exothermic decomposition.[2][3] However, in the context of aromatic polyamides, the strong intermolecular forces and the potential for char formation can lead to a more complex and sometimes counterintuitive effect on the overall thermal behavior of the material.

Synthesis of Aromatic Polyamides: A Comparative Overview

The synthesis of aromatic polyamides, both with and without this compound, typically proceeds via a polycondensation reaction.[4][5] A common method is the direct polycondensation of a dicarboxylic acid with a diamine.

For the synthesis of a conventional aromatic polyamide (Control Polymer), a common approach involves the reaction of an aromatic diamine, such as 4,4'-oxydianiline, with an aromatic diacid chloride, like isophthaloyl chloride, in a polar aprotic solvent.[6]

To synthesize a polyamide incorporating this compound (Modified Polymer), this monomer can be used as a dicarboxylic acid component. The synthesis would involve the reaction of this compound, often converted to its more reactive diacid chloride derivative, with an aromatic diamine.

Figure 1: General synthesis workflows for control and modified aromatic polyamides.

Comparative Thermal Stability Analysis: Experimental Data

The thermal stability of the synthesized polymers is typically evaluated using Thermogravimetric Analysis (TGA).[7] This technique measures the change in mass of a sample as a function of temperature, providing key metrics such as the onset of decomposition temperature and the percentage of material remaining at high temperatures (char yield).

Polymer Sample10% Weight Loss Temperature (°C)50% Weight Loss Temperature (°C)Char Yield at 600°C (%)
Control Aromatic Polyamide~350[8]~447[8]~25[8]
Aromatic Polyamide with Bulky Groups>400[8]->68[8]
Aromatic Polyamides with Ether Linkages490 - 535[9]--
Aromatic Polyamides with Benzimidazole GroupsHigher than unsubstituted polymers[10]Higher than unsubstituted polymers[10]Larger than unsubstituted polymers[10]

Note: The data presented is a representative compilation from various sources on aromatic polyamides and may not be a direct comparison of polymers synthesized with the exact same backbone. The purpose is to illustrate general trends.

Discussion: Structure-Property Relationships

The observed differences in thermal stability can be attributed to the molecular structure of the polymers.

  • Control Aromatic Polyamide: The thermal stability is primarily dictated by the strength of the amide linkages and the aromatic rings in the backbone. The degradation process typically involves the scission of the amide bonds.

  • Modified Aromatic Polyamide: The introduction of this compound brings in competing factors.

    • Ether Linkages: These flexible linkages can disrupt the chain packing and potentially lower the initial decomposition temperature compared to a more rigid all-aromatic structure. However, they can also facilitate char formation.[1]

    • Nitro Group: The C-NO2 bond is a known point of thermal weakness.[2] Its decomposition can initiate radical chain reactions, potentially accelerating the degradation of the polymer backbone at lower temperatures. However, the released nitrogen oxides can also participate in cross-linking reactions, contributing to char formation. Research on nitro-containing polymers has shown that the effect of the nitro group on thermal stability can be complex and dependent on the overall polymer structure.[3]

Experimental Protocol: Thermogravimetric Analysis (TGA)

To ensure the reliability and reproducibility of the thermal stability data, a standardized TGA protocol is essential.

Objective: To determine the thermal decomposition profile and char yield of the synthesized aromatic polyamides.

Instrumentation: A thermogravimetric analyzer (e.g., PerkinElmer TGA 4000, TA Instruments Q500).

Procedure:

  • Sample Preparation: Ensure the polymer samples are completely dry by heating them in a vacuum oven at a temperature below their glass transition temperature for several hours. Grind the samples into a fine powder to ensure uniform heating.

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

    • Set the purge gas to nitrogen with a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Sample Loading: Accurately weigh 5-10 mg of the dried polymer sample into a clean, tared TGA pan (platinum or ceramic).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset of decomposition temperature (the temperature at which significant weight loss begins).

    • Determine the temperatures for 5%, 10%, and 50% weight loss.

    • Calculate the char yield as the percentage of the initial mass remaining at a specified high temperature (e.g., 600°C or 800°C).

Figure 2: Standardized workflow for Thermogravimetric Analysis (TGA).

Conclusion

The incorporation of this compound into aromatic polyamides presents a compelling strategy for modifying their thermal properties. While the presence of the nitro group may introduce a potential point of thermal instability, the combined effect of the ether linkages and the aromatic backbone can lead to complex degradation behavior. The enhanced char yield observed in polymers with features that promote cross-linking suggests that such modifications can be beneficial for applications requiring high-temperature performance and fire retardancy.

Further research focusing on the direct comparison of aromatic polyamides with and without this compound, while keeping the rest of the polymer backbone consistent, is necessary to definitively quantify the impact of this monomer. Such studies, coupled with detailed analysis of the degradation products, will provide a deeper understanding of the structure-property relationships governing the thermal stability of these advanced materials.

References

A Senior Application Scientist's Guide to the Validation of a Bioassay for Measuring the Enzymatic Activity of 4-(4-Nitrophenoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a bioassay is not merely a procedural formality but the very bedrock upon which reliable and reproducible data are built. This guide provides an in-depth technical comparison and validation workflow for a common bioassay used to measure the enzymatic activity of esterases, specifically focusing on the use of 4-(4-Nitrophenoxy)benzoic acid derivatives as chromogenic substrates. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare this method with viable alternatives, all grounded in authoritative scientific principles.

The Principle of the Chromogenic Bioassay

The bioassay for measuring the enzymatic activity of esterases using this compound derivatives is predicated on a straightforward and elegant principle: the enzymatic hydrolysis of a colorless substrate to yield a colored product. In this case, an esterase cleaves the ester bond of the this compound derivative, releasing 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is ionized to the 4-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance at approximately 405-410 nm.[1][2][3] The rate of the formation of this yellow product is directly proportional to the enzymatic activity.

This spectrophotometric assay is a classic and widely used method due to its simplicity, cost-effectiveness, and robust reproducibility.[4]

A Visually Guided Workflow for Bioassay Validation

To ensure the integrity of the data generated from this bioassay, a thorough validation is paramount. The following diagram illustrates the key stages of the validation process, which we will explore in detail.

Bioassay_Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Sample Analysis A Substrate & Enzyme Concentration Optimization B Buffer & pH Optimization A->B C Incubation Time & Temperature Optimization B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Precision (Repeatability & Intermediate) E->F G Accuracy F->G H Robustness G->H I Limit of Detection (LOD) & Limit of Quantitation (LOQ) H->I J Routine Sample Testing I->J Implement for Routine Use K Quality Control Checks J->K

Caption: A stepwise workflow for the development and validation of the chromogenic bioassay.

Scientific Integrity & Logic: A Deep Dive into Bioassay Validation

The validation of an analytical method is a process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[1][5][6][7]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For our bioassay, this means demonstrating that the color change is due to the enzymatic activity on the this compound derivative and not from other components in the sample matrix or spontaneous hydrolysis of the substrate.

Experimental Rationale: A crucial control is to measure the rate of color formation in the absence of the enzyme.[3] This "no-enzyme" control accounts for any non-enzymatic hydrolysis of the substrate.[3] The rate of the no-enzyme control should be negligible compared to the enzymatic reaction.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Rationale: A series of dilutions of a standard solution of 4-nitrophenol are prepared and their absorbance measured to generate a standard curve. This curve is then used to convert the rate of change in absorbance in the enzymatic assay to the rate of product formation. The linearity of the enzymatic assay itself is determined by measuring the initial reaction rates at various enzyme concentrations. The rate of reaction should be linear with respect to the enzyme concentration under conditions where the substrate is not limiting.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Rationale: To assess repeatability, multiple replicates of the same sample are analyzed in a single run. For intermediate precision, the same sample is analyzed on different days by different analysts. The RSD for both should be within acceptable limits, typically less than 15%.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Rationale: Accuracy can be assessed by the recovery of a known amount of analyte (in this case, the product 4-nitrophenol) spiked into the sample matrix. The percentage recovery is then calculated.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Rationale: The effect of small variations in parameters such as pH, temperature, and substrate concentration on the assay results is evaluated. For example, the assay might be performed at slightly different pH values (e.g., 7.8, 8.0, 8.2) to see if the results are significantly different.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Rationale: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Detailed Experimental Protocol

The following is a generalized, step-by-step protocol for the validation of the bioassay.

  • Preparation of Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

    • Substrate Stock Solution: A concentrated solution of the this compound derivative in an organic solvent like DMSO.

    • Enzyme Solution: A stock solution of the esterase in a suitable buffer.

    • 4-Nitrophenol Standard Stock Solution: For generating the standard curve.

  • Standard Curve Generation:

    • Prepare a series of dilutions of the 4-nitrophenol standard in the assay buffer.

    • Measure the absorbance of each dilution at 405 nm using a spectrophotometer or microplate reader.

    • Plot the absorbance versus the concentration of 4-nitrophenol and determine the linear regression equation.

  • Enzymatic Assay:

    • In a microplate well or cuvette, add the assay buffer.

    • Add the enzyme solution.

    • Initiate the reaction by adding the substrate solution.

    • Immediately start monitoring the increase in absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.

    • Convert the rate of change in absorbance to the rate of product formation using the extinction coefficient of 4-nitrophenol determined from the standard curve.

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Comparison with Alternative Methods

While the chromogenic assay using this compound derivatives is a robust and widely used method, it is essential to be aware of alternative approaches. The choice of method will depend on factors such as the specific enzyme, the required sensitivity, and the available equipment.

MethodPrincipleAdvantagesDisadvantages
Chromogenic (Spectrophotometric) Assay Enzymatic cleavage of a colorless substrate to produce a colored product.[4][5]Simple, cost-effective, suitable for high-throughput screening.[5]Lower sensitivity compared to fluorometric or luminescent assays, potential for interference from colored compounds in the sample.[5]
Fluorometric Assay Enzymatic conversion of a non-fluorescent or weakly fluorescent substrate to a highly fluorescent product.[8]High sensitivity, suitable for low enzyme concentrations and small sample volumes.[8]More expensive substrates and requires a fluorometer, potential for quenching by sample components.
Titrimetric Assay Measures the production of an acidic or basic product by titration with a standard base or acid.Direct measurement of product formation, does not require a chromogenic or fluorogenic substrate.Less sensitive, not suitable for high-throughput screening, can be affected by buffer capacity.[5]
Mass Spectrometry (MS)-Based Assay Directly measures the mass-to-charge ratio of the substrate and product.High specificity and sensitivity, can be used for complex mixtures and to study enzyme kinetics in detail.Requires expensive and specialized equipment, lower throughput.

Conclusion

The validation of a bioassay for measuring the enzymatic activity of this compound derivatives is a critical step in ensuring the generation of reliable and reproducible data. By following a systematic approach to validation, grounded in the principles of specificity, linearity, precision, accuracy, and robustness, researchers can have a high degree of confidence in their results. While the chromogenic assay described here is a powerful and accessible method, the selection of the most appropriate assay should always be guided by the specific requirements of the research question.

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 4-(4-Nitrophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 4-(4-Nitrophenoxy)benzoic acid. As a critical intermediate in pharmaceutical development and a reagent in analytical chemistry, ensuring the accuracy and reproducibility of its measurement across different laboratories is paramount.[1] This document is intended for researchers, analytical scientists, and quality control professionals, offering insights into study design, method validation, statistical analysis, and data interpretation, grounded in established scientific principles.

Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are essential for method validation.[2][3][4] They serve to evaluate the performance and reliability of analytical methods when implemented by different analysts, using different equipment, in various laboratory environments.[3][4] The successful outcome of such a study provides confidence in the method's robustness and its suitability for widespread application.

Designing the Inter-Laboratory Study

A well-designed inter-laboratory study is the foundation for obtaining meaningful and reliable data. The process should be overseen by a coordinating body responsible for the key stages of planning, sample preparation, and data analysis.[5]

Key Stages in Study Design:

  • Selection of Participating Laboratories: A representative group of laboratories should be chosen, ideally with experience in the analytical techniques being compared. It is beneficial to include laboratories with varying levels of expertise to assess the method's transferability.[5]

  • Preparation and Distribution of Test Material: A homogenous and stable batch of this compound should be prepared and divided into identical samples for distribution. The stability of the analyte in the sample matrix must be confirmed prior to distribution.

  • Choice of Analytical Methods: This guide will focus on a comparative study between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible and robust technique, and a second, potentially more sensitive method like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Detailed Analytical Protocol: A comprehensive and unambiguous protocol for each analytical method should be provided to all participating laboratories. This minimizes procedural variations and ensures that the comparison is focused on the inherent performance of the methods.

  • Data Reporting Requirements: A standardized format for reporting results, including raw data, chromatograms, and system suitability parameters, is crucial for a consistent and thorough statistical analysis.

Reference Analytical Methodology: HPLC-UV

The following is a generalized protocol for the analysis of this compound by HPLC-UV. This method is based on common practices for the analysis of aromatic carboxylic acids and should be validated in a single laboratory before being used in an inter-laboratory study.[6][7][8][9]

Experimental Protocol: HPLC-UV Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A mixture of acetonitrile and water (containing a small percentage of an acid like phosphoric or formic acid to control ionization) is typically effective for aromatic acids.[10] A gradient elution may be necessary to ensure adequate separation from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (likely around 254 nm) should be selected for optimal sensitivity.

  • Sample Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution. Prepare working standards by serial dilution of the stock solution.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like injection precision, peak asymmetry, and theoretical plates.

  • Calibration: Construct a calibration curve by injecting a series of standards of known concentrations.

  • Quantification: The concentration of this compound in a sample is determined by comparing its peak area to the calibration curve.

Workflow for Inter-Laboratory HPLC-UV Analysis

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N) A Sample Preparation (Homogenous Batch) B Protocol Development & Distribution A->B D Receive Sample & Protocol B->D C Data Collection & Statistical Analysis H Study Outcome C->H Final Report E Instrument Setup & System Suitability D->E F Sample Analysis (HPLC-UV) E->F G Data Reporting F->G G->C

Caption: Workflow of the inter-laboratory comparison study.

Data Analysis and Interpretation

Key Statistical Parameters:

  • Repeatability (r): The precision of the method under identical operating conditions over a short interval of time (within-laboratory precision).

  • Reproducibility (R): The precision of the method when used to analyze the same sample in different laboratories (between-laboratory precision).[13]

Hypothetical Comparative Data

The table below presents hypothetical results from a study comparing HPLC-UV and LC-MS methods across five laboratories.

LaboratoryHPLC-UV Result (mg/g)LC-MS Result (mg/g)
198.598.8
299.299.5
397.998.2
4100.1100.5
598.899.0
Mean 98.9 99.2
Std. Dev. 0.79 0.85
RSD (%) 0.80% 0.86%

Interpretation of Results:

Statistical tests, such as Cochran's and Grubbs' tests, should be applied to identify any outlier data points that may skew the results.[14][15] The overall mean, standard deviation, and relative standard deviation (RSD) for each method provide an initial comparison of their precision. A thorough analysis according to ISO 5725 would further break down the variance into within-laboratory and between-laboratory components.

Conceptual Diagram of Analytical Method Variability

G cluster_0 Within-Laboratory (Repeatability) cluster_1 Between-Laboratory (Reproducibility) TotalVar Total Measurement Variability Analyst Analyst Technique Analyst->TotalVar Instrument Instrument Precision Instrument->TotalVar Reagents Reagent Purity Reagents->TotalVar Environment Environmental Conditions Environment->TotalVar Calibration Calibration Standard Differences Calibration->TotalVar Interpretation Data Interpretation Interpretation->TotalVar

Caption: Sources of variability in analytical measurements.

Conclusion and Recommendations

The results of the inter-laboratory comparison will provide valuable insights into the performance of the analytical methods for this compound. The method demonstrating better precision (lower reproducibility standard deviation) and robustness across different laboratories would be recommended for routine use.

It is crucial that any laboratory adopting the validated method performs an in-house verification to ensure they can achieve the expected performance characteristics. Participation in ongoing proficiency testing schemes is also recommended to ensure continued accuracy and reliability of results.[2][16][17]

This guide provides a foundational framework. The specific details of the study design and statistical analysis should be adapted based on the intended application of the analytical method and in accordance with relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[18][19][20][21]

References

A Comparative Guide to Derivatizing Agents for Chromatography: A Theoretical Evaluation of 4-(4-Nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, enhancing the detectability and chromatographic performance of analytes is a perpetual challenge. Many molecules, particularly those of biological significance, lack the intrinsic properties for sensitive detection by common chromatographic methods like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors.[1] Chemical derivatization offers a powerful solution by chemically modifying an analyte to introduce a desirable property, such as a strong chromophore or fluorophore.[2]

This guide provides a comparative performance evaluation of derivatizing agents for chromatography. We will focus on a theoretical assessment of the novel reagent, 4-(4-Nitrophenoxy)benzoic acid , for which there is a notable absence of published application data. By examining its chemical structure, we can hypothesize its potential as a derivatizing agent and compare it to well-established reagents. This guide will use Dansyl Chloride , a widely-used reagent for amines and phenols, as a primary benchmark for performance.[3] Through this comparative lens, we aim to provide researchers with a framework for evaluating and selecting derivatizing agents for their specific analytical needs.

The Principle of Derivatization in Chromatography

Derivatization is a chemical modification process that transforms an analyte into a new compound with properties more suitable for a given analytical method. The primary goals of derivatization in HPLC are:

  • Enhanced Detectability: Introducing a chromophore (a group that absorbs UV-Vis light) or a fluorophore (a group that fluoresces) to analytes that are otherwise transparent to these detection methods.[2]

  • Improved Chromatographic Separation: Altering the polarity and volatility of an analyte to improve its retention, peak shape, and resolution on the chromatographic column.[4]

  • Increased Stability: Protecting thermally labile analytes from degradation during analysis.[4]

Derivatization can be performed either pre-column , before the sample is injected into the HPLC system, or post-column , after the analytes have been separated.[5] Pre-column derivatization is more common as it offers greater flexibility in reaction conditions and can also improve the separation itself.[4]

Theoretical Performance Evaluation of this compound

While experimental data is not available, we can infer the potential of this compound as a derivatizing agent by analyzing its structure. It possesses a carboxylic acid functional group, which can be activated to react with nucleophiles like alcohols and amines to form esters and amides, respectively. The nitrophenoxy moiety contains a nitro group, which is a known chromophore.[6]

Hypothesized Reaction Mechanism

The carboxylic acid of this compound would first need to be activated to form a more reactive intermediate, such as an acyl chloride or an active ester. This activated intermediate would then readily react with the hydroxyl group of an alcohol or the amino group of an amine to form a stable ester or amide derivative. This reaction would tag the analyte with the nitrophenoxybenzoyl group.

Below is a hypothesized workflow for the derivatization of an alcohol with this compound.

G cluster_0 Activation Step cluster_1 Derivatization Step cluster_2 Analysis A This compound C Activated Intermediate (Acyl Chloride) A->C Reaction B Activating Agent (e.g., SOCl2) B->C Provides E Derivatized Analyte (Ester) C->E Reaction D Analyte with -OH group D->E Reacts with F HPLC-UV Analysis E->F Injection

Hypothesized derivatization workflow for an alcohol using this compound.
Potential Advantages:

  • Chromophoric Tag: The nitroaromatic group is known to absorb UV light, which would enable the detection of otherwise non-absorbing analytes.[6][7] The presence of the nitro group on the benzene ring is expected to result in a UV absorbance maximum at a wavelength that is relatively free from interference from common solvents.

  • Versatility: The carboxylic acid functionality allows for the potential derivatization of a broad range of analytes containing hydroxyl and amino groups.

  • Derivative Stability: Ester and amide bonds are generally stable under typical reversed-phase HPLC conditions.[8][9]

Potential Disadvantages:
  • Two-Step Reaction: The need for an activation step adds complexity to the derivatization protocol compared to reagents that react directly with the analyte.

  • Reaction Conditions: The activation step may require harsh conditions that could potentially degrade sensitive analytes.

  • Moderate Sensitivity: While the nitro group is a chromophore, it may not provide the same level of sensitivity as highly fluorescent tags, limiting its use for trace analysis.[2]

A Well-Established Alternative: Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used pre-column derivatization reagent for primary and secondary amines, phenols, and some alcohols.[3][10] It reacts with these functional groups to form stable, intensely fluorescent sulfonamide or sulfonate ester derivatives.[11]

Reaction Mechanism of Dansyl Chloride

The derivatization with dansyl chloride, known as dansylation, is a nucleophilic substitution reaction that proceeds under alkaline conditions (pH 9.5-10.5).[10] The alkaline environment ensures the amino group is deprotonated and thus in its more nucleophilic state. The amine then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond.[3]

G cluster_0 Derivatization Reaction cluster_1 Analysis A Analyte with -NH2 group C Dansylated Analyte (Sulfonamide) A->C Nucleophilic Attack B Dansyl Chloride B->C Reacts with D HPLC with Fluorescence or UV Detection C->D Injection

Reaction of an amine with Dansyl Chloride (Dansylation).

Performance Comparison: this compound vs. Established Agents

The following table provides a comparative summary of the hypothesized performance of this compound against the well-documented performance of Dansyl Chloride.

FeatureThis compound (Hypothesized)Dansyl Chloride (Established)
Target Analytes Alcohols, AminesPrimary & Secondary Amines, Phenols, some Alcohols[3]
Detection Method UV-VisFluorescence, UV-Vis[10]
Sensitivity ModerateHigh (picomole to femtomole range)[10]
Reaction Conditions Requires activation step, potentially harshMild, alkaline pH (9.5-10.5)[10]
Derivative Stability Good (Ester/Amide bond)[8][9]Excellent (Sulfonamide bond)[12][13]
Reaction Speed Moderate (dependent on activation)Relatively fast (30-60 minutes)[14]
Byproducts Dependent on activating agentDansyl hydroxide[15]
Key Advantage Potentially a simple chromophoric tagHigh sensitivity and well-established protocols[10]
Key Disadvantage Lack of experimental data, requires activationCan react with other nucleophiles, light sensitive[16]

Experimental Protocols

The following are detailed, step-by-step methodologies. The protocol for this compound is hypothetical and would require optimization. The protocol for Dansyl Chloride is a representative procedure based on established methods.[10][14]

Hypothetical Protocol for Derivatization of an Alcohol with this compound

Causality Behind Experimental Choices: This protocol is designed as a two-step process. The first step activates the carboxylic acid to a more reactive form. The second step is the derivatization of the target alcohol. A quenching step is included to remove excess reagent and prevent interference in the subsequent analysis.

Materials:

  • This compound

  • Thionyl chloride (or other activating agent)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Analyte solution (containing alcohol)

  • Tertiary amine base (e.g., Triethylamine)

  • Quenching solution (e.g., Methanol)

  • HPLC-grade solvents for analysis

Procedure:

  • Activation: In a dry glass vial, dissolve 10 mg of this compound in 1 mL of anhydrous dichloromethane. Add a 2-fold molar excess of thionyl chloride and heat at 60°C for 1 hour. Remove the excess thionyl chloride under a stream of nitrogen.

  • Derivatization: To the activated reagent, add 100 µL of the analyte solution and a 1.5-fold molar excess of triethylamine. Vortex the mixture and let it react at room temperature for 30 minutes.

  • Quenching: Add 50 µL of methanol to the reaction mixture to consume any unreacted activated reagent. Vortex for 1 minute.

  • Sample Preparation: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the HPLC mobile phase.

  • Analysis: Inject an appropriate volume of the reconstituted sample into the HPLC-UV system.

Protocol for Derivatization of an Amine with Dansyl Chloride

Causality Behind Experimental Choices: This protocol utilizes an alkaline buffer to ensure the target amine is in its nucleophilic, unprotonated state, which is essential for the reaction to proceed efficiently.[10] A quenching step with a primary amine is included to consume excess Dansyl Chloride.

Materials:

  • Dansyl Chloride solution (e.g., 1 mg/mL in acetone)

  • Analyte solution (containing primary or secondary amine)

  • 100 mM Sodium bicarbonate buffer (pH 10)

  • Quenching solution (e.g., 1% methylamine solution)

  • HPLC-grade solvents for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add 50 µL of the analyte solution and 50 µL of the 100 mM sodium bicarbonate buffer.

  • Derivatization: Add 100 µL of the Dansyl Chloride solution. Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.

  • Quenching: Add 20 µL of the methylamine solution to the reaction mixture to consume excess Dansyl Chloride. Vortex and let it stand for 10 minutes.

  • Sample Preparation: Acidify the sample with a small amount of acetic acid. The sample may be filtered or centrifuged before injection.

  • Analysis: Inject an appropriate volume of the sample into the HPLC system with a fluorescence or UV detector.

Conclusion

While there is no available experimental data on the use of this compound as a derivatizing agent for chromatography, a theoretical evaluation of its structure suggests it holds potential as a chromophoric tag for alcohols and amines. Its primary advantage would be the introduction of a UV-active moiety, though likely with moderate sensitivity. However, the necessity of an activation step presents a significant drawback compared to more direct derivatizing agents.

In contrast, established reagents like Dansyl Chloride offer well-documented, highly sensitive, and robust methods for the analysis of primary and secondary amines and phenols.[3][10] The choice of a derivatizing agent is a critical decision in analytical method development. Researchers should consider factors such as the nature of the analyte, the required sensitivity, the complexity of the sample matrix, and the availability of established protocols. While novel reagents may offer unique advantages, their performance must be rigorously validated against established alternatives. This guide provides a framework for such an evaluation, encouraging a systematic approach to the selection and implementation of derivatization strategies in chromatography.

References

A Comparative Analysis of the Biological Activity of 4-(4-Nitrophenoxy)benzoic Acid and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Benzoic Acid Derivatives

Substituted benzoic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The central benzoic acid scaffold can be readily modified with various functional groups, significantly influencing the molecule's physicochemical properties and its interactions with biological targets. Among these, 4-(4-Nitrophenoxy)benzoic acid, a diphenyl ether, has garnered interest due to the biological significance of both the nitrophenyl and phenoxybenzoic acid moieties. The nitro group is a known pharmacophore in various antimicrobial and anticancer agents, while the phenoxybenzoic acid core is present in compounds with anti-inflammatory properties.

This guide provides a comparative analysis of this compound against its key structural analogs: 4-Hydroxybenzoic acid and 4-Aminobenzoic acid. By examining their relative performance in antimicrobial, anticancer, and anti-inflammatory assays, we aim to elucidate structure-activity relationships (SAR) that can guide the design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

A direct comparative study evaluating the biological activities of this compound and its analogs under identical experimental conditions is not extensively available in the current literature. However, by collating data from various sources, we can infer trends in their biological activities. It is crucial to acknowledge that variations in experimental protocols, cell lines, and microbial strains can influence the outcomes.

Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives is well-documented. The lipophilicity and electronic properties of the substituents on the aromatic ring play a crucial role in their ability to disrupt microbial cell membranes and inhibit essential enzymes.

Key Analogs for Comparison:

  • This compound: The presence of the electron-withdrawing nitro group is often associated with enhanced antimicrobial activity.

  • 4-Hydroxybenzoic Acid: This phenolic acid is known for its antimicrobial properties, and its esters (parabens) are widely used as preservatives.

  • 4-Aminobenzoic Acid (PABA): While essential for microbial folate synthesis, synthetic analogs of PABA can act as competitive inhibitors of this pathway, leading to antimicrobial effects.

Quantitative Data for Antimicrobial Activity

CompoundTarget OrganismActivity MetricValue (µg/mL)Reference
4-Hydroxybenzoic acid Gram-positive & some Gram-negative bacteriaIC50160[1]
trans-4-Hydroxycinnamic acid (related) Gram-positive & some Gram-negative bacteriaIC50100-170[1]
Schiff-based PABA analog Staphylococcus aureusMIC- (15.62 µM)[2]
Benzimidazole derivative of PABA L. monocytogenesMIC15.62[3]

Note: Direct comparative MIC or IC50 values for this compound against the selected analogs from a single study were not available in the searched literature. The data presented is from different studies and should be interpreted with caution.

Anticancer Activity

The anticancer activity of benzoic acid derivatives is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways dysregulated in cancer cells.

Key Analogs for Comparison:

  • 4-(4-Nitrophyenoxy)benzoic Acid: The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species.

  • 4-Hydroxybenzoic Acid: Has been shown to exhibit antioxidant and antiproliferative effects.

  • 4-Aminobenzoic Acid (PABA) Analogs: Derivatives of PABA have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity

Compound/AnalogCell LineActivity MetricValue (µM)Reference
Alkyl derivative of PABA (Compound 20) NCI-H460 (Lung)IC5015.59[4]
Acrylamide–PABA analog (Compound 4j) MCF-7 (Breast)IC501.83[5]
Acrylamide–PABA analog (Compound 4a) MCF-7 (Breast)IC502.99[5]
4-phenoxy-phenyl isoxazole (Compound 6l) MDA-MB-231 (Breast)IC500.21
4-phenoxy-phenyl isoxazole (Compound 6l) A549 (Lung)IC500.22
4-phenoxy-phenyl isoxazole (Compound 6l) HepG2 (Liver)IC500.26

Note: Direct comparative IC50 values for this compound against the selected analogs from a single study were not available in the searched literature. The data on phenoxy-phenyl isoxazoles is included to represent the broader class of diphenyl ethers.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.

Key Analogs for Comparison:

  • This compound: Nitro-containing compounds have been investigated for their anti-inflammatory potential.

  • 4-Hydroxybenzoic Acid: Known to possess anti-inflammatory properties.

  • Nitro-aspirin (a related nitro compound): Included for a broader comparison of the anti-inflammatory effects of nitro-aromatic compounds.

Quantitative Data for Anti-inflammatory Activity

Quantitative, directly comparable in-vitro or in-vivo data for the anti-inflammatory activity of this compound and its immediate analogs is limited in the available literature. However, studies on related compounds like nitro-aspirin have shown significant anti-inflammatory effects compared to their non-nitrated counterparts.[6][7]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the key biological assays are provided below. These protocols are based on established methodologies and serve as a foundation for comparative studies.

Antimicrobial Activity: Agar Well Diffusion Assay

This method is a widely used preliminary test to assess the antimicrobial activity of a compound.

Objective: To determine the ability of a test compound to inhibit the growth of a specific microorganism.

Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth, and its turbidity is adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: A sterile cork borer (6-8 mm in diameter) is used to create uniform wells in the agar.

  • Application of Test Compound: A specific volume of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control (well with only the solvent) and a positive control (well with a known antibiotic) should be included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Agar Well Diffusion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound, Positive & Negative Controls C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow of the Agar Well Diffusion Assay.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line and to calculate its half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Wells with untreated cells serve as a control.

  • MTT Addition: The treatment medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow for MTT Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent and Incubate 2-4h D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 Value G->H

Caption: Workflow of the MTT Cytotoxicity Assay.

Mechanistic Insights: Signaling Pathways

The biological activities of this compound and its analogs are mediated through their interactions with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new drug candidates.

Anti-inflammatory Action via the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

// Nodes Stimuli [label="Pro-inflammatory\nStimuli (e.g., LPS, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_P [label="IκB Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_D [label="IκB Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_R [label="NF-κB Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_T [label="NF-κB Nuclear\nTranslocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene [label="Pro-inflammatory\nGene Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="4-(4-Nitrophenoxy)benzoic\nAcid Analogs\n(Potential Inhibitors)", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stimuli -> IKK [label="activates"]; IKK -> IkB_P [label="phosphorylates"]; IkB_P -> IkB_D [label="leads to"]; IkB_D -> NFkB_R [label="results in"]; NFkB_R -> NFkB_T; NFkB_T -> Gene [label="activates"]; Inhibitor -> IKK [style=dashed, color="#EA4335", arrowhead=tee]; Inhibitor -> NFkB_T [style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Induction of apoptosis via the caspase signaling pathway.

Conclusion and Future Directions

This comparative guide highlights the therapeutic potential of this compound and its analogs as antimicrobial, anticancer, and anti-inflammatory agents. While direct comparative data is limited, the available information suggests that substitutions on the phenoxy and benzoic acid rings significantly influence biological activity. The presence of a nitro group is a recurring motif in compounds with potent biological effects, warranting further investigation into its role in the activity of this compound.

Future research should focus on conducting direct comparative studies of these compounds under standardized conditions to establish definitive structure-activity relationships. Furthermore, elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of novel, more effective, and safer therapeutic agents based on the 4-phenoxybenzoic acid scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 4-(4-Nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-(4-Nitrophenoxy)benzoic acid (CAS No. 16309-45-8). As a compound frequently utilized in advanced research and development, a thorough understanding of its hazard profile is critical to ensure personnel safety and environmental protection. This guide moves beyond mere compliance, offering a detailed rationale for each procedural step, grounded in scientific principles and extensive laboratory experience.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is an aromatic nitro compound. From a chemical standpoint, the presence of the nitro group (NO₂) significantly influences its reactivity and toxicological profile. It is classified as harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life[1][2].

Core Hazards:

Hazard ClassGHS ClassificationKey Considerations
Acute Oral Toxicity Category 4 (H302)Harmful if swallowed[1][2].
Skin Sensitization Category 1 (H317)May cause an allergic skin reaction upon contact[1][2].
Acute Aquatic Toxicity Category 1 (H400)Very toxic to aquatic life[1][2].

The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The aromatic nitro group can be readily absorbed through the skin, and repeated exposure, even at low levels, may lead to sensitization.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following recommendations are based on established safety standards and are designed to provide comprehensive protection.

Eye and Face Protection
  • Mandatory: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 must be worn at all times in the laboratory[3][4].

  • Recommended: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing or dust generation, such as during weighing or transfer of the solid material[4].

Hand Protection
  • Required: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for short-term protection against incidental contact. Always inspect gloves for integrity before each use and change them immediately upon contamination[3][4].

  • Best Practice: For prolonged handling or in situations with a higher risk of direct contact, consider double-gloving or using gloves with a higher level of chemical resistance. Consult the glove manufacturer's compatibility charts for specific breakthrough times for aromatic nitro compounds.

Body Protection
  • Standard: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin[4].

  • Additional Protection: In situations with a high potential for dust generation, disposable coveralls may be appropriate to prevent contamination of personal clothing.

Respiratory Protection
  • When Required: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust formation is likely or when working outside of a certified chemical fume hood[3][4].

  • Selection: For fine dusts, a particulate filter (e.g., N95 or P100) is recommended. If there is a risk of vapors, a combination cartridge for organic vapors and particulates should be considered. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training[5].

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and preventing accidents.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound should occur within a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure[4].

  • Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and have been recently tested[4].

  • Gather Materials: Before starting work, ensure all necessary PPE, spill containment materials, and waste disposal containers are within reach.

Weighing and Transfer
  • Containment: Conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure to contain any dust[4].

  • Minimize Dust: Handle the material gently to avoid creating airborne dust. Use a spatula or other appropriate tool for transfers.

  • Labeling: Keep all containers with this compound clearly and accurately labeled.

During the Experiment
  • Avoid Contact: Be mindful to avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory[3][4].

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[3].

Storage
  • Container: Store in a tightly closed, properly labeled container[3][4].

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][6].

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[3].
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse[3].
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[3].
Ingestion Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell[3].
Spill Management Protocol:
  • Evacuate: Evacuate non-essential personnel from the immediate spill area[4].

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running[4].

  • Don PPE: Put on the appropriate PPE, including respiratory protection if necessary[4].

  • Contain: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust[3][4].

Disposal Plan: Environmental Stewardship

This compound is very toxic to aquatic life and must be disposed of as hazardous waste[2][3].

  • Waste Collection: Collect all waste material, including contaminated PPE, in a designated, properly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal company. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[3].

  • Environmental Protection: Do not allow the material to enter drains, surface water, or the ground water system[3].

Visual Workflow: PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Safety Goggles/ Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Safety Goggles/ Face Shield F2->F3 F4 4. Respirator (if used) F3->F4

Caption: PPE Donning and Doffing Sequence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.